molecular formula C48H53FN7O7P B12370764 DMT-2'-F-dA(bz) phosphoramidite

DMT-2'-F-dA(bz) phosphoramidite

货号: B12370764
分子量: 889.9 g/mol
InChI 键: UTNWUIGRRCGISW-IUJSGOJCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

DMT-2'-F-dA(bz) phosphoramidite is a useful research compound. Its molecular formula is C48H53FN7O7P and its molecular weight is 889.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C48H53FN7O7P

分子量

889.9 g/mol

IUPAC 名称

N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]-N-methylbenzamide

InChI

InChI=1S/C48H53FN7O7P/c1-32(2)56(33(3)4)64(61-28-14-27-50)63-43-40(62-47(41(43)49)55-31-53-42-44(51-30-52-45(42)55)54(5)46(57)34-15-10-8-11-16-34)29-60-48(35-17-12-9-13-18-35,36-19-23-38(58-6)24-20-36)37-21-25-39(59-7)26-22-37/h8-13,15-26,30-33,40-41,43,47H,14,28-29H2,1-7H3/t40-,41+,43?,47-,64?/m1/s1

InChI 键

UTNWUIGRRCGISW-IUJSGOJCSA-N

手性 SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1F)N2C=NC3=C2N=CN=C3N(C)C(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

规范 SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C2N=CN=C3N(C)C(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

产品来源

United States

Foundational & Exploratory

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the Role of the DMT Group in Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic biology and the development of nucleic acid-based therapeutics, the precise and efficient chemical synthesis of oligonucleotides is of paramount importance. The phosphoramidite (B1245037) method, a cornerstone of modern DNA and RNA synthesis, relies on a carefully orchestrated series of chemical reactions. Central to this process is the 4,4'-dimethoxytrityl (DMT) group, a protecting group that plays a pivotal role in ensuring the fidelity and success of oligonucleotide synthesis. This in-depth technical guide elucidates the multifaceted role of the DMT group, detailing its chemical properties, its application in the synthesis cycle, and the critical experimental protocols associated with its use.

The Core Function of the DMT Group: A Guardian of the 5'-Hydroxyl

The primary and most critical role of the DMT group in phosphoramidite chemistry is the reversible protection of the 5'-hydroxyl group of the nucleoside phosphoramidite building blocks.[1][2][] This protection is fundamental to the stepwise and directional nature of solid-phase oligonucleotide synthesis, which proceeds in the 3' to 5' direction.[1][4]

By "capping" the 5'-hydroxyl, the DMT group serves several key functions:

  • Prevents Self-Polymerization: It blocks the 5'-hydroxyl from reacting with other phosphoramidite monomers in solution, thereby preventing unwanted side reactions and ensuring that nucleotide addition occurs only at the desired position.[1]

  • Enforces Directionality: The protection of the 5'-end ensures that the coupling reaction occurs specifically between the 3'-phosphoramidite of the incoming monomer and the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[]

  • Facilitates Purification: The lipophilic nature of the DMT group can be exploited in purification protocols, such as reverse-phase high-performance liquid chromatography (HPLC), to separate the full-length, DMT-containing oligonucleotide from shorter, uncapped failure sequences.[5]

The selection of the DMT group for this essential role is attributed to a unique combination of its chemical properties:

  • Acid Lability: The DMT group is stable under the neutral and basic conditions of the coupling and oxidation steps of the synthesis cycle but is readily and quantitatively cleaved under mild acidic conditions.[1] This selective lability is the linchpin of the cyclical nature of phosphoramidite synthesis.

  • Steric Hindrance: The bulky nature of the DMT group provides significant steric protection for the 5'-hydroxyl, effectively preventing its participation in unintended reactions.[1][6]

  • Monitoring Capability: Upon cleavage with acid, the DMT group is released as a stable, bright orange-colored dimethoxytrityl cation.[7][8] The intensity of this color can be measured spectrophotometrically to monitor the efficiency of each coupling step in real-time.[8][9]

The DMT Group in the Oligonucleotide Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle comprising four key steps: detritylation, coupling, capping, and oxidation. The DMT group is central to the first step of this cycle.

cluster_synthesis_cycle Oligonucleotide Synthesis Cycle cluster_reagents Key Reagents Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling Detritylation->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation Capping->Oxidation Blocks Unreacted 5'-OH Oxidation->Detritylation Stabilizes Linkage TCA Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) TCA->Detritylation Phosphoramidite Phosphoramidite Monomer (DMT-Protected) Phosphoramidite->Coupling Activator Activator (e.g., Tetrazole) Activator->Coupling Capping_Reagents Capping Reagents (Acetic Anhydride) Capping_Reagents->Capping Oxidizer Oxidizing Agent (Iodine Solution) Oxidizer->Oxidation

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

The synthesis cycle begins with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support. This step, known as detritylation, is achieved by treating the support with a mild acid, typically a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM) or toluene.[4][5] The acid protonates one of the methoxy (B1213986) groups of the DMT ether, leading to its cleavage and the formation of a resonance-stabilized and intensely colored dimethoxytrityl cation.[8] This reaction exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.

A critical aspect of the detritylation step is the potential for depurination, particularly at adenosine (B11128) (A) and guanosine (B1672433) (G) residues.[10] The acidic conditions can lead to the cleavage of the glycosidic bond, resulting in an abasic site and ultimately chain cleavage. Therefore, the choice of acid, its concentration, and the reaction time must be carefully optimized to ensure complete detritylation while minimizing depurination.[11]

ParameterTypical ConditionsReference
Deblocking Agent 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)[5]
3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM)[5]
5% Dichloroacetic Acid (DCA) in Toluene[5]
Detritylation Time 60-90 seconds[12]

Experimental Protocols

This protocol outlines the general steps for the detritylation of a solid support-bound nucleoside in an automated DNA synthesizer.

  • Column Preparation: The synthesis column containing the controlled pore glass (CPG) support with the initial DMT-protected nucleoside is placed in the synthesizer.

  • Reagent Preparation: A solution of 3% (w/v) trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in anhydrous dichloromethane (DCM) is prepared and loaded onto the synthesizer.

  • Detritylation Step: The deblocking solution is passed through the synthesis column for a predetermined time, typically 60 to 90 seconds.[12] The effluent, containing the orange DMT cation, is collected.

  • Washing: The column is thoroughly washed with an inert solvent, such as anhydrous acetonitrile, to remove all traces of the acid and the cleaved DMT cation. This step is crucial to prevent residual acid from interfering with the subsequent coupling reaction.

  • Drying: The column is typically flushed with an inert gas, such as argon, to ensure the removal of the washing solvent.

cluster_workflow Detritylation Workflow start Start: CPG with DMT-Nucleoside step1 Pass 3% TCA/DCA in DCM through column start->step1 step2 Collect Effluent (DMT Cation) step1->step2 step3 Wash with Anhydrous Acetonitrile step2->step3 step4 Flush with Inert Gas (Argon) step3->step4 end End: CPG with free 5'-OH step4->end

Caption: Experimental workflow for the detritylation step.

The quantitative analysis of the released DMT cation provides a reliable method for determining the stepwise coupling efficiency.[9]

  • Sample Collection: The acidic effluent from the detritylation step of each cycle is collected into a separate vial.

  • Dilution: The collected sample is diluted to a known volume (e.g., 10 mL) with a suitable acidic solution, such as 0.1 M p-toluenesulfonic acid monohydrate in acetonitrile, to ensure the complete ionization of the DMT group.[9][13]

  • Spectrophotometric Measurement: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance for the DMT cation, which is approximately 498-500 nm.[9][13]

  • Calculation of Yield: The stepwise coupling yield can be calculated by comparing the absorbance values from consecutive cycles. A consistent and high absorbance reading (typically >98%) indicates a successful synthesis.[9]

ParameterValueReference
Wavelength of Max Absorbance (λmax) 498-500 nm[9][13]
Diluent 0.1 M p-toluenesulfonic acid monohydrate in acetonitrile[9][13]
Expected Stepwise Yield >98%[9]

Potential Side Reactions and Considerations

While the DMT group is highly effective, its use is not without potential complications.

  • Depurination: As previously mentioned, prolonged exposure to the acidic detritylation conditions can lead to depurination, especially for purine-rich sequences.[10] This can be mitigated by using milder acids, such as 3% DCA, or by optimizing the detritylation time.[11]

  • Incomplete Detritylation: Insufficient acid concentration or a shortened detritylation time can result in incomplete removal of the DMT group. This will cap the growing chain and prevent further elongation, leading to a truncated final product.

  • Premature Detritylation: Conversely, some acidic activators used in the coupling step can cause a small amount of premature detritylation of the incoming phosphoramidite monomer, leading to the formation of n+1 products.[10]

Conclusion

The 4,4'-dimethoxytrityl group is an indispensable component of modern phosphoramidite chemistry for oligonucleotide synthesis. Its unique combination of properties, including its acid lability, steric bulk, and the convenient colorimetric monitoring of its cleavage, has made it the protecting group of choice for the 5'-hydroxyl. A thorough understanding of its role, the associated experimental protocols, and the potential for side reactions is crucial for researchers, scientists, and drug development professionals seeking to synthesize high-quality oligonucleotides for a wide range of applications. The careful optimization of the detritylation step is paramount to achieving high yields and purity in the final product.

References

The Impact of 2'-Fluoro Modification on Oligonucleotide Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified nucleosides is a cornerstone of modern oligonucleotide therapeutic development. Among the various chemical modifications, the introduction of a fluorine atom at the 2' position of the ribose sugar has emerged as a particularly powerful strategy to enhance the drug-like properties of oligonucleotides. This technical guide provides an in-depth exploration of the core properties of 2'-fluoro modified nucleosides and their impact on oligonucleotide synthesis, stability, binding affinity, and biological activity.

Core Properties of 2'-Fluoro Modified Oligonucleotides

The substitution of the 2'-hydroxyl group with a highly electronegative fluorine atom imparts several advantageous characteristics to oligonucleotides. These properties collectively contribute to their enhanced therapeutic potential.

Enhanced Nuclease Resistance

Unmodified RNA is highly susceptible to degradation by ubiquitous nucleases. The 2'-fluoro modification provides significant protection against nuclease-mediated cleavage.[1][2] This increased stability translates to a longer biological half-life, a critical attribute for therapeutic oligonucleotides. The replacement of the 2'-hydroxyl group, a key recognition element for many nucleases, with the more stable fluorine atom sterically hinders enzymatic degradation.[1][3]

Increased Binding Affinity and Thermal Stability

Oligonucleotides containing 2'-fluoro modifications exhibit a higher binding affinity (lower Kd) for their complementary RNA targets compared to their unmodified counterparts.[4][5][6] This enhanced affinity is reflected in an increased melting temperature (Tm) of the resulting duplexes. The fluorine atom's high electronegativity favors a C3'-endo sugar pucker, which pre-organizes the oligonucleotide into an A-form helical geometry, the preferred conformation for RNA duplexes.[6][7] This conformational preference reduces the entropic penalty of hybridization, leading to more stable duplex formation.

Modulation of Biological Activity

The 2'-fluoro modification is well-tolerated in various oligonucleotide-based therapeutic modalities, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[8][9][10] In the context of siRNAs, 2'-fluoro modifications can enhance silencing activity and duration, while potentially reducing off-target effects and immune stimulation.[8][9] For ASOs that rely on RNase H-mediated cleavage of the target RNA, chimeric designs incorporating a central DNA "gap" flanked by 2'-fluoro modified wings are often employed. This design balances the need for RNase H recognition of the DNA:RNA hybrid with the stability and nuclease resistance conferred by the 2'-fluoro modifications.[11][12]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the impact of 2'-fluoro modifications on oligonucleotide properties.

PropertyModificationObservationReference(s)
Thermal Stability (Tm) 2'-Fluoro vs. DNA (per modification)↑ 1.3°C[13]
2'-Fluoro vs. RNA (per modification)↑ ~1-2°C[4]
Fully 2'-F-RNA/DNA duplex↑ 0.5°C per incorporation[6]
2'-F-RNA/RNA duplex (vs. DNA/RNA)↑ 1.8°C per residue[6]
2'-F-ANA/RNA duplex (vs. DNA/RNA)Enhanced stability[14]
2'-Fluoro N3'→P5' phosphoramidates vs. phosphodiester (DNA target)↑ ~4°C per modification[7][15]
2'-Fluoro N3'→P5' phosphoramidates vs. phosphodiester (RNA target)↑ ~5°C per modification[7][15]
Nuclease Resistance 2'-Fluoro Phosphorothioate vs. PhosphodiesterHighly resistant[1][2][16]
2'-Fluoro vs. Unmodified RNAIncreased resistance[3]
Binding Affinity 2'-Fluoro modified aptamersOften higher than unmodified[5]
2'-F-ANA vs. DNA and PS-DNA (to RNA)Enhanced affinity[14]
siRNA Activity 2'-F modified siRNA vs. native siRNA~2-fold more potent (in vitro)[8]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of oligonucleotides containing 2'-fluoro modified nucleosides.

Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides

Objective: To synthesize an oligonucleotide sequence incorporating 2'-fluoro modified nucleosides using an automated DNA/RNA synthesizer.

Materials:

  • 2'-Fluoro phosphoramidites (A, C, G, U)

  • Standard DNA or RNA phosphoramidites

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-Ethylthiotetrazole)

  • Capping reagents (Acetic Anhydride and N-Methylimidazole)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., Trichloroacetic acid in Dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide (B78521) or a mixture of Ammonium Hydroxide and Methylamine)

  • Anhydrous acetonitrile (B52724)

Protocol:

  • Preparation: Dissolve phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.08–0.15 M).[16] Install the phosphoramidite (B1245037) vials, solid support column, and reagent bottles onto the automated synthesizer.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain on the solid support.

    • Coupling: The 2'-fluoro phosphoramidite is activated by the activator solution and coupled to the 5'-hydroxyl of the growing chain. A longer coupling time (e.g., 3-30 minutes) is often recommended for modified phosphoramidites.[11][16]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG support and the nucleobase and phosphate protecting groups are removed by incubation with a basic solution (e.g., ammonium hydroxide at 55°C for 16-17 hours).[11][16]

  • Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

  • Analysis: The identity and purity of the final product are confirmed by Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC or CE.

Thermal Melting (Tm) Analysis

Objective: To determine the melting temperature of a duplex containing a 2'-fluoro modified oligonucleotide.

Materials:

  • Purified 2'-fluoro modified oligonucleotide

  • Purified complementary DNA or RNA oligonucleotide

  • Annealing buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Protocol:

  • Sample Preparation: Prepare a solution containing equimolar amounts of the 2'-fluoro modified oligonucleotide and its complementary strand in the annealing buffer. The final concentration is typically in the low micromolar range.

  • Annealing: Heat the sample to 95°C for 5 minutes and then slowly cool to room temperature to allow for duplex formation.

  • Data Acquisition: Place the sample in the spectrophotometer and monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands. This is typically calculated from the first derivative of the melting curve.

Nuclease Resistance Assay

Objective: To assess the stability of a 2'-fluoro modified oligonucleotide against nuclease degradation.

Materials:

  • Purified 2'-fluoro modified oligonucleotide

  • Unmodified control oligonucleotide

  • Nuclease (e.g., Snake Venom Phosphodiesterase, fetal bovine serum)

  • Reaction buffer appropriate for the chosen nuclease

  • Quenching solution (e.g., EDTA)

  • Analytical system (e.g., HPLC, CE, or PAGE)

Protocol:

  • Reaction Setup: Incubate the 2'-fluoro modified oligonucleotide and the unmodified control in separate reactions with the nuclease in the appropriate reaction buffer at a controlled temperature (e.g., 37°C).

  • Time Course: At various time points, withdraw aliquots from each reaction and stop the enzymatic degradation by adding the quenching solution.

  • Analysis: Analyze the samples from each time point using HPLC, CE, or PAGE to visualize the degradation of the oligonucleotides.

  • Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation rate and half-life.

Visualizations

Chemical Structure of a 2'-Fluoro Modified Nucleoside

Caption: Chemical structure of 2'-fluoro-2'-deoxyadenosine.

Solid-Phase Oligonucleotide Synthesis Workflow

G Solid-Phase Synthesis of a 2'-Fluoro Modified Oligonucleotide start Start: CPG Solid Support with First Nucleoside deblock 1. Deblocking (Remove 5'-DMT group) start->deblock couple 2. Coupling (Add 2'-Fluoro Phosphoramidite) deblock->couple cap 3. Capping (Block unreacted 5'-OH) couple->cap oxidize 4. Oxidation (Stabilize phosphate linkage) cap->oxidize repeat Repeat for each nucleotide in sequence oxidize->repeat repeat->deblock Next Nucleotide cleave 5. Cleavage and Deprotection repeat->cleave Synthesis Complete purify 6. Purification cleave->purify end Final 2'-Fluoro Modified Oligonucleotide purify->end

Caption: Workflow for solid-phase oligonucleotide synthesis.

Antisense Oligonucleotide (ASO) Mechanism of Action

G RNase H-Mediated Degradation by a 2'-Fluoro Modified ASO cluster_cell Cellular Environment ASO 2'-Fluoro Chimeric ASO (2'-F wings, DNA gap) hybrid ASO:mRNA Hybrid ASO->hybrid mRNA Target mRNA mRNA->hybrid RNaseH RNase H hybrid->RNaseH recruits cleavage mRNA Cleavage RNaseH->cleavage catalyzes degradation mRNA Degradation cleavage->degradation no_protein No Protein Translation degradation->no_protein

Caption: ASO mechanism of action.

siRNA-Mediated Gene Silencing Pathway

G RISC Pathway for 2'-Fluoro Modified siRNA cluster_cytoplasm Cytoplasm siRNA 2'-Fluoro Modified siRNA Duplex RISC_loading RISC Loading Complex siRNA->RISC_loading binds to RISC_active Activated RISC (with guide strand) RISC_loading->RISC_active passenger_ejection Passenger Strand Ejected RISC_loading->passenger_ejection mRNA_target Target mRNA RISC_active->mRNA_target binds to mRNA_cleavage mRNA Cleavage mRNA_target->mRNA_cleavage cleaved by Ago2 in RISC no_translation Gene Silencing mRNA_cleavage->no_translation

Caption: siRNA gene silencing pathway.

References

Molecular weight of DMT-2'-F-dA(bz) phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DMT-2'-F-dA(bz) Phosphoramidite (B1245037) for Researchers and Drug Development Professionals

Introduction

DMT-2'-F-dA(bz) phosphoramidite is a specialized chemical building block, a nucleoside phosphoramidite, crucial for the synthesis of modified oligonucleotides.[1] Its full chemical name is N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[2] The presence of a fluorine atom at the 2' position of the ribose sugar ring confers unique and advantageous properties to the resulting oligonucleotides, making them valuable tools in modern therapeutics and diagnostics.[1][3]

Oligonucleotides incorporating 2'-fluoro modifications exhibit enhanced resistance to nuclease degradation, which is a significant challenge for in vivo applications of standard DNA and RNA.[3][4] This modification also increases the thermal stability of duplexes formed with target RNA sequences.[3] Consequently, this phosphoramidite is frequently utilized in the development of antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers, where stability and high binding affinity are paramount.[1][3]

Core Properties and Specifications

The physical and chemical properties of this compound are summarized below. There is a minor discrepancy in the reported molecular weight and formula in the literature. The most commonly cited values are presented, with alternative values noted.

PropertyValueReferences
Molecular Formula C47H51FN7O7P[2]
Alternative: C48H53FN7O7P[5][6]
Molecular Weight 875.92 g/mol
Alternative: 889.95 g/mol [5][6]
CAS Number 136834-22-5[2]
Appearance White to off-white powder[2]
Purity (by ³¹P NMR) ≥99%[2]
Purity (by RP-HPLC) ≥99.0%[2]
Storage Conditions -20±5℃[2]

Key Applications in Research and Drug Development

The incorporation of 2'-fluoro-modified nucleosides offers significant advantages for therapeutic oligonucleotides:

  • Antisense Oligonucleotides : Chimeric oligonucleotides containing 2'-F RNA and DNA can form DNA/RNA duplexes that are substrates for RNase H, an enzyme that cleaves the RNA strand of the hybrid, leading to target mRNA degradation. The 2'-F modification increases the melting temperature (Tm) of the duplex with the target RNA by approximately 1.8°C per modification, enhancing potency.[3]

  • siRNA and RNAi Therapeutics : In the context of RNA interference (RNAi), fully substituting siRNA with 2'-F and 2'-O-Methyl RNA modifications has been shown to enhance stability in plasma and dramatically increase the gene-silencing capability—in some cases, by more than 500-fold compared to unmodified siRNA.[3]

  • Aptamers : The inclusion of 2'-fluoro pyrimidines in RNA aptamers provides them with substantially increased nuclease resistance and often equal or higher binding affinity for their targets compared to their unmodified counterparts.[3]

  • Nuclease Resistance : While the 2'-F modification itself provides a degree of nuclease resistance, it is often used in conjunction with phosphorothioate (B77711) (PS) linkages to further enhance stability, particularly at the 5' and 3' ends of the oligonucleotide.[3][4]

Experimental Protocols

The use of this compound in automated solid-phase oligonucleotide synthesis is similar to standard DNA or RNA synthesis but requires key modifications to the standard protocols.

Protocol: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the key steps in a single synthesis cycle for incorporating a 2'-F-dA(bz) monomer.

  • Preparation :

    • Dissolve this compound in anhydrous acetonitrile (B52724) to the recommended concentration for the specific DNA/RNA synthesizer (e.g., 0.1 M).

    • Ensure all other necessary reagents (activator, capping reagents, oxidizing agent, deblocking agent) are fresh and properly installed on the synthesizer.

  • Synthesis Cycle :

    • Step 1: Deblocking (Detritylation)

      • The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using a solution of a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl group for the next coupling step.

    • Step 2: Coupling

      • The dissolved this compound is mixed with an activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT), Dicyanoimidazole (DCI)) and delivered to the synthesis column.

      • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

      • Crucial Modification : An extended coupling time is required for 2'-fluoro phosphoramidites. A coupling time of 3 minutes is recommended, as opposed to the typical 90 seconds for standard DNA monomers.

    • Step 3: Capping

      • Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent cycles. This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

    • Step 4: Oxidation

  • Cleavage and Deprotection :

    • After the final sequence is synthesized, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed.

    • Recommended Deprotection Conditions :

      • Use concentrated aqueous ammonia (B1221849) at 55°C for 8 hours.

      • Alternatively, for faster deprotection, use a 1:1 mixture of aqueous ammonia and 40% aqueous methylamine (B109427) (AMA) at 65°C for 10 minutes.

  • Purification :

    • The final product is typically purified using High-Performance Liquid Chromatography (HPLC) or other chromatographic techniques to isolate the full-length oligonucleotide from shorter, failed sequences.

Visualized Workflows and Pathways

Oligonucleotide Synthesis Cycle

The following diagram illustrates the key steps in a single cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

OligoSynthesis cluster_0 A Start: Nucleoside on Solid Support (5'-DMT on) B 1. Deblocking (Acid Treatment) A->B Remove DMT C Free 5'-OH Group B->C D 2. Coupling (Amidite + Activator) 3 min for 2'-F C->D Add Monomer E Phosphite Triester Linkage Formed D->E F 3. Capping (Unreacted Chains) E->F H 4. Oxidation (Iodine Treatment) E->H Oxidize Linkage G Capped Failures I Stable Phosphate Triester Linkage H->I J Ready for Next Cycle I->J

Caption: Solid-phase oligonucleotide synthesis cycle.

RNA Interference (RNAi) Signaling Pathway

This diagram shows a simplified pathway for gene silencing mediated by siRNAs, a common application for oligonucleotides containing 2'-fluoro modifications.

RNAi_Pathway cluster_cyto Cytoplasm siRNA 2'-F Modified siRNA Duplex Dicer Dicer siRNA->Dicer Processing (optional) RISC_loading RISC Loading Complex siRNA->RISC_loading Unwinding Dicer->RISC_loading RISC_active Activated RISC (Guide Strand) RISC_loading->RISC_active Passenger Passenger Strand (Degraded) RISC_loading->Passenger mRNA Target mRNA RISC_active->mRNA Target Recognition Cleavage mRNA Cleavage & Gene Silencing mRNA->Cleavage

Caption: Simplified RNA interference (RNAi) pathway.

References

Understanding the 2'-fluoro modification on the ribose sugar

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2'-Fluoro Modification of the Ribose Sugar

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oligonucleotide therapeutics, chemical modifications are paramount to overcoming the inherent limitations of natural nucleic acids, such as poor stability against nucleases and suboptimal binding affinity. Among the arsenal (B13267) of modifications, the 2'-fluoro (2'-F) substitution on the ribose sugar has emerged as a uniquely powerful tool, particularly in the development of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1][2][3] This modification involves replacing the 2'-hydroxyl group of the ribose with a fluorine atom, a subtle change that imparts significant and therapeutically advantageous properties.[4]

The fluorine atom's high electronegativity, similar to the native hydroxyl group, and its small size allow it to be well-tolerated within the cellular machinery that processes nucleic acids, such as the RNA-induced silencing complex (RISC).[5][6] This guide provides a comprehensive technical overview of the 2'-fluoro modification, covering its synthesis, its impact on the biophysical properties of oligonucleotides, and its application in therapeutic contexts, complete with experimental insights and structured data for ease of comparison.

Core Properties and Advantages of 2'-Fluoro Modification

The introduction of a fluorine atom at the 2' position of the ribose sugar induces a conformational preference for the C3'-endo pucker, which is characteristic of A-form helices found in RNA duplexes.[6][7] This pre-organization of the sugar conformation is a key contributor to the enhanced properties of 2'-F modified oligonucleotides.

Key advantages include:

  • Increased Binding Affinity: 2'-F modified oligonucleotides exhibit a higher melting temperature (Tm) when hybridized to complementary RNA targets. This increased affinity is attributed to the favorable C3'-endo sugar pucker, which reduces the entropic penalty of duplex formation.[4][8]

  • Enhanced Nuclease Resistance: The 2'-F modification provides significant protection against degradation by endonucleases and exonucleases present in serum and within cells, thereby increasing the in vivo half-life of the oligonucleotide therapeutic.[9][10][11]

  • Improved In Vivo Efficacy: The combination of higher binding affinity and increased nuclease stability often translates to more potent and durable gene silencing activity in vivo.[9][10]

  • Reduced Immunostimulation: siRNAs with 2'-F modifications have been shown to have a reduced immunostimulatory response compared to their unmodified counterparts.[8][10][11]

  • Compatibility with Cellular Machinery: The 2'-F modification is well-tolerated by the key protein complexes involved in RNA interference (RNAi) and antisense mechanisms, such as RISC and RNase H (in chimeric designs).[1][9]

Quantitative Impact of 2'-Fluoro Modification

The following tables summarize the quantitative effects of 2'-fluoro modifications on key biophysical and biological parameters.

Table 1: Effect of 2'-Fluoro Modification on Duplex Thermal Stability (Tm)

Oligonucleotide TypeModificationTm Increase per Modification (°C)Reference
RNA/RNA Duplex2'-F substitution~1.0 - 2.0[4]
ASO/RNA Duplex2'-F substitution~2.5[5]
Phosphoramidate/DNA Duplex2'-F substitution~4.0[12]
Phosphoramidate/RNA Duplex2'-F substitution~5.0[12]

Table 2: Nuclease Resistance and In Vivo Potency of 2'-Fluoro Modified siRNA

ParameterUnmodified siRNA2'-F Modified siRNA (Pyrimidines)Reference
Serum Stability (t1/2) Completely degraded within 4 hours> 24 hours[9]
In Vitro Potency (IC50) 0.95 nM0.50 nM[9]
In Vivo Potency Baseline~2-fold more potent than unmodified[9][10]

Synthesis of 2'-Fluoro Modified Oligonucleotides

The synthesis of 2'-fluoro modified oligonucleotides is primarily achieved through two main strategies for generating the key 2'-fluoro nucleoside building blocks: the divergent and convergent approaches.[13][14]

  • Divergent Approach: This method involves the direct fluorination of a pre-synthesized nucleoside. A common technique is the SN2 reaction on a 2,2'-anhydro nucleoside using a fluoride (B91410) source like hydrogen fluoride (HF) or Olah's reagent (pyridine-HF).[14]

  • Convergent Approach: This strategy involves synthesizing a fluorinated sugar moiety first, which is then coupled to a nucleobase to form the desired nucleoside.[13][14]

Once the 2'-fluoro nucleoside is synthesized, it is converted into a phosphoramidite (B1245037) monomer, which can be readily incorporated into oligonucleotides using standard automated solid-phase synthesis protocols.[15][16]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides via Phosphoramidite Chemistry

This protocol outlines the general steps for incorporating 2'-fluoro phosphoramidites into an oligonucleotide sequence using an automated DNA/RNA synthesizer.

1. Materials:

  • 2'-Fluoro-A(Bz)-, -C(Ac)-, -G(iBu)-, and -U-CE Phosphoramidites

  • Standard DNA/RNA synthesis reagents (e.g., activator, capping reagents, oxidizing agent, deblocking agent)

  • Controlled Pore Glass (CPG) solid support

  • Ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) for deprotection

2. Synthesizer Cycle: The synthesis follows a standard cycle for each nucleotide addition:

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., dichloroacetic acid).

  • Coupling: Activation of the phosphoramidite with an activator (e.g., tetrazole) and coupling to the free 5'-hydroxyl group on the solid support. A coupling time of 3 minutes is often recommended for 2'-F monomers.[7]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.

3. Deprotection and Cleavage:

  • After the final sequence is assembled, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

  • For 2'-F modified oligonucleotides, deprotection can be achieved using ammonium hydroxide at 55°C for 17 hours or with AMA at room temperature for 2 hours.[7] It is important to note that heating in AMA can cause some degradation of 2'-fluoro nucleotides.[7]

4. Purification:

  • The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Nuclease Stability Assay

This assay compares the stability of 2'-F modified and unmodified oligonucleotides in the presence of nucleases.

1. Materials:

  • 2'-F modified and unmodified oligonucleotides

  • Fetal bovine serum (FBS) or a specific nuclease (e.g., snake venom phosphodiesterase)

  • Phosphate-buffered saline (PBS)

  • Gel loading buffer

  • Polyacrylamide gel and electrophoresis equipment

  • Staining agent (e.g., SYBR Gold) and imaging system

2. Procedure:

  • Incubate the oligonucleotides (e.g., at a final concentration of 1 µM) in a solution containing FBS (e.g., 50% v/v) in PBS at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench the nuclease activity by adding a gel loading buffer containing a denaturant (e.g., formamide) and a chelating agent (e.g., EDTA).

  • Store the quenched samples at -20°C until all time points are collected.

  • Analyze the samples by running them on a denaturing polyacrylamide gel.

  • Stain the gel with a fluorescent dye and visualize the bands. The disappearance of the full-length oligonucleotide band over time indicates degradation.

Visualizations: Pathways and Workflows

RNA Interference (RNAi) Pathway with 2'-F Modified siRNA

The following diagram illustrates the mechanism of gene silencing by a 2'-fluoro modified siRNA.

RNAi_Pathway cluster_cytoplasm Cytoplasm siRNA 2'-F Modified siRNA Duplex Dicer Dicer siRNA->Dicer (if DsiRNA) RISC_loading RISC Loading Complex siRNA->RISC_loading (if siRNA) Dicer->RISC_loading RISC_active Activated RISC (with Guide Strand) RISC_loading->RISC_active Passenger Strand Ejected Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Fragments mRNA Fragments Cleavage->Fragments Degradation Degradation Fragments->Degradation Silencing Gene Silencing Degradation->Silencing

Caption: RNAi pathway for a 2'-F modified siRNA in the cytoplasm.

Antisense Oligonucleotide (ASO) RNase H Mechanism

This diagram shows the mechanism of action for a gapmer ASO, which often utilizes 2'-F modifications in the "wings" for stability and affinity.

ASO_RNaseH_Pathway cluster_nucleus Nucleus ASO 2'-F Winged Gapmer ASO Hybrid ASO:pre-mRNA Hybrid ASO->Hybrid pre_mRNA Target pre-mRNA pre_mRNA->Hybrid Cleavage pre-mRNA Cleavage at DNA gap Hybrid->Cleavage RNaseH RNase H1 RNaseH->Cleavage Recruitment Degradation Degradation Cleavage->Degradation NoProtein Inhibition of Protein Translation Degradation->NoProtein

Caption: RNase H-mediated degradation by a 2'-F modified gapmer ASO.

Experimental Workflow: From Synthesis to Activity Assay

This diagram outlines the general workflow for developing and testing a 2'-fluoro modified oligonucleotide.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Biophysical Characterization cluster_activity Biological Activity Synthesis Solid-Phase Synthesis Purification HPLC Purification Synthesis->Purification QC Mass Spec QC Purification->QC Tm_Assay T_m Analysis (UV-Vis) QC->Tm_Assay Nuclease_Assay Nuclease Stability Assay QC->Nuclease_Assay InVitro In Vitro Activity Assay QC->InVitro InVivo In Vivo Efficacy Study InVitro->InVivo

Caption: Workflow for 2'-F oligonucleotide development.

Conclusion

The 2'-fluoro modification stands as a cornerstone of modern oligonucleotide therapeutic design. Its ability to confer a potent combination of high binding affinity, robust nuclease resistance, and excellent compatibility with endogenous gene silencing pathways makes it an invaluable modification for enhancing the drug-like properties of siRNAs and ASOs.[1][9] As researchers continue to refine oligonucleotide design, the strategic incorporation of 2'-F nucleotides, often in combination with other chemical modifications, will undoubtedly continue to drive the development of next-generation nucleic acid medicines with improved safety and efficacy profiles.

References

The Strategic Advantage of 2'-Fluoro Phosphoramidites in RNA Aptamer Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of robust and effective RNA aptamers for therapeutic and diagnostic applications hinges on overcoming the inherent instability of natural RNA molecules. Chemical modifications are paramount to enhancing their in vivo efficacy, and among the most impactful are 2'-fluoro (2'-F) modifications introduced via 2'-fluoro phosphoramidites during solid-phase synthesis. This guide provides a comprehensive overview of the core features, experimental considerations, and significant advantages conferred by 2'-fluoro modifications in the generation of high-affinity, nuclease-resistant RNA aptamers.

Core Features and Advantages of 2'-Fluoro Modification

The substitution of the 2'-hydroxyl group with a fluorine atom in the ribose sugar of RNA nucleotides imparts several critical advantages that are highly beneficial for aptamer development.[1][2][3][4] These features collectively contribute to the generation of aptamers with superior drug-like properties.

Enhanced Nuclease Resistance: Unmodified RNA is rapidly degraded by nucleases present in biological fluids, severely limiting its therapeutic potential. The 2'-fluoro modification provides significant protection against nuclease degradation, thereby increasing the in vivo half-life of the aptamer.[4][5][6][7] For instance, the FDA-approved aptamer Macugen® (Pegaptanib), used for treating age-related macular degeneration, incorporates 2'-F pyrimidines to enhance its stability.[5][8]

Increased Binding Affinity and Thermal Stability: The highly electronegative fluorine atom influences the sugar pucker, favoring a C3'-endo conformation, which is characteristic of A-form RNA helices.[2][5][6][8] This pre-organization of the sugar-phosphate backbone can lead to a more stable and defined three-dimensional structure, often resulting in increased binding affinity to the target molecule.[2][3][6] This enhanced stability is also reflected in a higher melting temperature (Tm) of duplexes containing 2'-F modifications.[5][9][10]

Structural Mimicry and Biological Activity: Despite the modification, the fluorine atom is sterically small and a good mimic of the natural 2'-hydroxyl group, allowing 2'-F modified aptamers to be well-tolerated by the cellular machinery involved in processes like RNA interference (RNAi).[8] This compatibility is crucial when developing aptamers for intracellular applications or when combining aptamer technology with other RNA-based therapeutics.[5]

Quantitative Impact of 2'-Fluoro Modifications

The incorporation of 2'-fluoro phosphoramidites has a quantifiable impact on the biophysical properties of RNA aptamers. The following tables summarize key quantitative data derived from various studies.

PropertyModificationObservationReference
Thermal Stability (Tm) Single 2'-F-RNA substitution in a DNA/DNA dodecamerIncreased Tm by 1.2 °C[6]
Fully substituted 2'-F-RNA/DNA duplexIncreased Tm by 0.5 °C per incorporation[6]
2'-F-RNA/RNA duplex compared to DNA/RNA duplexIncreased Tm by 1.8 °C per residue[6]
2'-F-modified phosphoramidates duplexed with DNAIncreased Tm by ~4 °C per modification[9][10]
2'-F-modified phosphoramidates duplexed with RNAIncreased Tm by ~5 °C per modification[9][10]
Binding Affinity (Kd) 2'-F modified mirror-image RNA aptamer~1.6 µM[11][12][13]
2'-F-pyrimidine RNA aptamers for murine LBP~200–800 nM[14]

Experimental Workflows and Methodologies

The development of 2'-fluoro modified RNA aptamers typically involves a modified Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, followed by characterization of the selected aptamers.

SELEX_Workflow cluster_SELEX Modified SELEX Cycle for 2'-F RNA Aptamers DNA_Library Initial DNA Library (Randomized Region) Transcription In Vitro Transcription (with 2'-F-NTPs & Mutant T7 RNA Polymerase) DNA_Library->Transcription RNA_Pool 2'-F Modified RNA Pool Transcription->RNA_Pool Incubation Incubation with Target RNA_Pool->Incubation Partitioning Partitioning (Bound vs. Unbound) Incubation->Partitioning Elution Elution of Bound RNA Partitioning->Elution Bound RT Reverse Transcription Elution->RT PCR PCR Amplification RT->PCR PCR->DNA_Library Re-amplify for next cycle Next_Round Next Round of Selection PCR->Next_Round Characterization Sequencing & Characterization PCR->Characterization Next_Round->Transcription Aptamer_Optimization cluster_Optimization Aptamer Optimization Strategy Start Start: Need for Stable Aptamer Problem Problem: Unmodified RNA is Unstable Start->Problem Goal Goal: Enhance In Vivo Efficacy Problem->Goal Strategy Strategy: Chemical Modification Goal->Strategy Modification_Choice Choice of Modification Strategy->Modification_Choice Fluoro_Choice Select 2'-Fluoro Phosphoramidites Modification_Choice->Fluoro_Choice Benefits Realized Benefits Fluoro_Choice->Benefits Nuclease_Resistance Increased Nuclease Resistance Benefits->Nuclease_Resistance Binding_Affinity Enhanced Binding Affinity Benefits->Binding_Affinity Thermal_Stability Improved Thermal Stability Benefits->Thermal_Stability Outcome Outcome: Optimized Aptamer for Therapeutic/Diagnostic Use Nuclease_Resistance->Outcome Binding_Affinity->Outcome Thermal_Stability->Outcome

References

Methodological & Application

Application Notes and Protocols for Automated Synthesis of Oligonucleotides Containing 2'-Fluoro-2'-deoxyadenosine (Bz)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the incorporation of DMT-2'-F-dA(bz) phosphoramidite (B1245037) into synthetic oligonucleotides using an automated synthesizer. The inclusion of 2'-fluoro modifications enhances the thermal stability and nuclease resistance of oligonucleotides, making them valuable for various therapeutic and diagnostic applications.

Introduction

2'-Fluoro modified oligonucleotides represent a significant class of nucleic acid analogs with enhanced properties for in vivo and in vitro applications. The substitution of the 2'-hydroxyl group with a fluorine atom preorganizes the sugar pucker into a C3'-endo conformation, similar to that of RNA. This modification leads to increased binding affinity (Tm) to complementary RNA targets and provides resistance to degradation by nucleases. DMT-2'-F-dA(bz) phosphoramidite is a key building block for introducing 2'-fluoro-2'-deoxyadenosine (B150665) into synthetic oligonucleotides. This protocol outlines the necessary steps for its efficient incorporation using standard automated solid-phase synthesis technology.

Materials and Reagents

  • This compound

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

  • Capping solutions (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: 16% N-methylimidazole/THF)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

  • Cleavage and deprotection reagents (see Section 5 for options)

  • Purification buffers and columns (see Section 6)

Automated Synthesis Protocol

The synthesis of oligonucleotides containing 2'-F-dA(bz) is analogous to standard DNA synthesis, with a key modification in the coupling step. The following protocol is based on a standard phosphoramidite cycle on an automated synthesizer.

Reagent Preparation
  • This compound Solution: Prepare a 0.1 M solution in anhydrous acetonitrile. Due to the potential for moisture sensitivity, it is recommended to prepare the solution fresh or store it under inert gas (Argon or Nitrogen) and use it within a few days.

  • Standard Phosphoramidite Solutions: Prepare according to the synthesizer manufacturer's recommendations (typically 0.1 M in anhydrous acetonitrile).

  • Other Reagents: Ensure all other synthesizer reagents (activator, capping, oxidizing, and deblocking solutions) are fresh and properly installed on the synthesizer.

Synthesis Cycle

The automated synthesis cycle for each monomer addition consists of the following steps:

  • Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the terminal nucleoside on the solid support using the deblocking solution.

  • Coupling: This is the critical step for incorporating the 2'-F-dA(bz) monomer. An extended coupling time is required for efficient reaction.

    • Standard Monomers: 90 seconds.

    • This compound: 3 minutes .

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: Conversion of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using the oxidizing solution.

These four steps are repeated for each monomer to be added to the growing oligonucleotide chain.

Post-Synthesis Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed. Several deprotection strategies are available, and the choice depends on the presence of other sensitive modifications in the sequence.

Deprotection Options:
ReagentTemperatureDurationNotes
Concentrated Ammonium Hydroxide55°C8 hoursA standard, slower deprotection method.
AMA (Ammonium Hydroxide/40% Methylamine 1:1)65°C10 minutesA rapid deprotection method.
AMA (Ammonium Hydroxide/40% Methylamine 1:1)Room Temp.2 hoursRecommended to avoid potential degradation of 2'-fluoro nucleotides at elevated temperatures.[1]
40% Aqueous Methylamine25°C - 45°C30 minutesAn alternative rapid deprotection method.[2]

Note: If the oligonucleotide contains other sensitive modifications, such as RNA monomers with 2'-O-TBDMS groups, a multi-step deprotection protocol will be required. The deprotection of 2'-F-RNA is similar to that of DNA.[3]

Purification

Crude, deprotected oligonucleotides can be purified using standard methods for DNA and RNA.[4] The choice of method will depend on the length of the oligonucleotide, the scale of the synthesis, and the required purity.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a common and effective method for purifying oligonucleotides.

  • Column: C18 reverse-phase column.

  • Buffers:

    • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

    • Buffer B: 0.1 M TEAA in acetonitrile/water (e.g., 50:50).

  • Gradient: A linear gradient of increasing Buffer B is used to elute the oligonucleotide. The specific gradient will depend on the length and sequence of the oligonucleotide.

  • Detection: UV absorbance at 260 nm.

  • Post-Purification: The collected fractions containing the pure oligonucleotide are typically desalted using a suitable method, such as ethanol (B145695) precipitation or size-exclusion chromatography.

Quantitative Data Summary

The quality of the this compound is critical for successful synthesis. The following table summarizes typical quality control specifications.

ParameterSpecificationMethod
Purity≥99.0%31P-NMR, RP-HPLC
Water Content≤0.3%Karl Fischer Titration
P(III) Impurities≤0.5%31P-NMR
Single Impurity≤0.5%RP-HPLC

Experimental Workflows and Diagrams

The following diagrams illustrate the key processes involved in the automated synthesis and subsequent work-up of oligonucleotides containing 2'-F-dA(bz).

Automated_Synthesis_Cycle cluster_synthesis Automated Synthesis Cycle (per monomer) Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (3 min for 2'-F-dA(bz)) Deblocking->Coupling 5'-OH free Capping 3. Capping (Unreacted Chains) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Cycle Repeats

Caption: Automated synthesis cycle for incorporating 2'-F-dA(bz).

Post_Synthesis_Workflow cluster_workflow Post-Synthesis Workflow Start Completed Synthesis on Solid Support Cleavage Cleavage from Support & Base Deprotection (e.g., AMA, 65°C, 10 min) Start->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Desalting Desalting & Lypophilization Purification->Desalting Final_Product Pure Oligonucleotide Desalting->Final_Product

Caption: Post-synthesis processing of the 2'-fluoro modified oligonucleotide.

Deprotection_Decision_Tree cluster_deprotection Deprotection Strategy Selection Start Oligonucleotide Composition DNA_2F DNA with 2'-F modifications only Start->DNA_2F RNA_2F Contains RNA monomers (2'-O-TBDMS) Start->RNA_2F DNA_2F_Options Single-step Deprotection DNA_2F->DNA_2F_Options RNA_2F_Protocol Two-step Deprotection RNA_2F->RNA_2F_Protocol Ammonia Conc. NH4OH 55°C, 8h DNA_2F_Options->Ammonia Standard AMA_fast AMA 65°C, 10 min DNA_2F_Options->AMA_fast Fast AMA_rt AMA RT, 2h DNA_2F_Options->AMA_rt Mild Step1 1. Base Deprotection (e.g., AMA, RT) RNA_2F_Protocol->Step1 Step2 2. 2'-OH Desilylation (e.g., TEA·3HF) Step1->Step2

Caption: Decision tree for choosing the appropriate deprotection strategy.

References

Application Notes and Protocols for Deprotection of 2'-Fluoro Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotides incorporating 2'-fluoro (2'-F) modifications are of significant interest in the development of therapeutic and diagnostic agents, including antisense oligonucleotides and siRNAs. The 2'-F modification enhances nuclease resistance and binding affinity to target RNA sequences. The final and critical step in the synthesis of these modified oligonucleotides is the removal of protecting groups from the nucleobases and the phosphate (B84403) backbone, as well as cleavage from the solid support. This document provides detailed application notes and protocols for the efficient deprotection of oligonucleotides containing 2'-fluoro modifications.

Deprotection Strategies Overview

The choice of deprotection strategy for 2'-fluoro modified oligonucleotides depends on the overall composition of the oligonucleotide, particularly the presence of other modifications that may require specific deprotection conditions. For oligonucleotides composed solely of DNA and 2'-F modified monomers, standard basic deprotection reagents are typically sufficient. However, for chimeric oligonucleotides that also contain RNA monomers with 2'-hydroxyl protecting groups (e.g., tert-butyldimethylsilyl, TBDMS), a multi-step, orthogonal deprotection approach is necessary.

A generalized workflow for the deprotection of 2'-fluoro modified oligonucleotides is presented below. This workflow highlights the key stages of cleavage from the solid support and the removal of base and phosphate protecting groups. For chimeric oligonucleotides containing silyl-protected RNA residues, an additional desilylation step is required.

DeprotectionWorkflow cluster_main General Deprotection Workflow start Synthesized Oligonucleotide on Solid Support cleavage_deprotection Cleavage from Support & Base/Phosphate Deprotection start->cleavage_deprotection chimeric_check Chimeric Oligo (with 2'-O-Silyl RNA)? cleavage_deprotection->chimeric_check desilylation 2'-Hydroxyl Desilylation chimeric_check->desilylation Yes purification Purification chimeric_check->purification No desilylation->purification final_product Deprotected Oligonucleotide purification->final_product

Caption: General workflow for the deprotection of 2'-fluoro modified oligonucleotides.

Standard Deprotection Protocols for 2'-Fluoro Oligonucleotides

For oligonucleotides containing only DNA and 2'-fluoro modified nucleotides, a single-step cleavage and deprotection procedure is generally sufficient. The most common reagents for this purpose are basic solutions that effectively remove the exocyclic amine protecting groups on the nucleobases (e.g., benzoyl, isobutyryl) and the cyanoethyl groups from the phosphate backbone, while simultaneously cleaving the oligonucleotide from the solid support.

Quantitative Data Summary

The following table summarizes common deprotection conditions for oligonucleotides containing 2'-fluoro modifications.

ReagentTemperatureDurationNotes
Ammonium (B1175870) Hydroxide (B78521)/Ethanol (3:1, v/v)Room Temperature48 hoursA mild and effective method for standard protecting groups.[1]
55°C8-16 hoursElevated temperature accelerates deprotection.
Aqueous Methylamine (B109427) (40%)35°C30 minutesA faster deprotection method.[2]
AMA (Ammonium Hydroxide/Methylamine, 1:1, v/v)65°C10-15 minutesA very rapid deprotection method, often referred to as "UltraFAST".[3][4][5] Requires the use of acetyl-protected cytidine (B196190) (Ac-dC) to prevent base modification.
Experimental Protocol: Deprotection using Ammonium Hydroxide/Ethanol

This protocol is suitable for the deprotection of 2'-fluoroarabino nucleic acid (2'F-ANA) oligonucleotides.[1]

Materials:

  • Synthesized oligonucleotide on solid support (e.g., CPG) in a synthesis column or vial.

  • Aqueous Ammonium Hydroxide (NH₄OH, ~28-30%).

  • Ethanol (EtOH), absolute.

  • Screw-cap vials.

  • Heating block or oven (optional).

  • Centrifugal vacuum concentrator (e.g., SpeedVac).

Procedure:

  • Preparation of Deprotection Solution: Prepare a 3:1 (v/v) mixture of aqueous ammonium hydroxide and ethanol. For example, mix 1.5 mL of aqueous NH₄OH with 0.5 mL of EtOH.

  • Cleavage and Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

    • Add 1-2 mL of the ammonium hydroxide/ethanol solution to the vial, ensuring the support is fully submerged.

    • Seal the vial tightly.

    • Incubate at room temperature for 48 hours or at 55°C for 8-16 hours.

  • Oligonucleotide Recovery:

    • After incubation, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

    • Wash the solid support with 0.5 mL of water and combine the supernatant with the previous collection. Repeat this step.

  • Drying:

    • Dry the combined supernatant in a centrifugal vacuum concentrator.

Experimental Protocol: Deprotection using Aqueous Methylamine

This protocol provides a more rapid deprotection for oligonucleotides containing 2'-deoxy-2'-fluoro nucleotides.[2]

Materials:

  • Synthesized oligonucleotide on solid support.

  • Aqueous Methylamine (CH₃NH₂, 40%).

  • Screw-cap vials.

  • Heating block.

  • Centrifugal vacuum concentrator.

Procedure:

  • Cleavage and Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add 1 mL of 40% aqueous methylamine to the vial.

    • Seal the vial tightly and incubate at 35°C for 30 minutes.

  • Oligonucleotide Recovery:

    • Transfer the supernatant to a new microcentrifuge tube.

    • Wash the support with 0.5 mL of water and combine the supernatants.

  • Drying:

    • Dry the collected solution in a centrifugal vacuum concentrator.

Experimental Protocol: UltraFAST Deprotection with AMA

This protocol is suitable for rapid deprotection and requires the use of acetyl-protected cytidine during synthesis to avoid side reactions.[3][4][5]

Materials:

  • Synthesized oligonucleotide on solid support (with Ac-C).

  • Ammonium Hydroxide (aqueous, ~28-30%).

  • Methylamine (aqueous, 40%).

  • Screw-cap glass vial.

  • Heating block.

  • Centrifugal vacuum concentrator.

Procedure:

  • Preparation of AMA Reagent: In a fume hood, prepare a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine. Prepare this solution fresh.

  • Cleavage and Deprotection:

    • Transfer the solid support to a screw-cap glass vial.

    • Add 1 mL of the AMA reagent to the vial.

    • Seal the vial tightly and incubate at 65°C for 10-15 minutes.

  • Oligonucleotide Recovery:

    • Cool the vial on ice for 10 minutes.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Wash the support with 0.5 mL of water and combine the supernatants.

  • Drying:

    • Dry the collected solution in a centrifugal vacuum concentrator.

Orthogonal Deprotection for Chimeric Oligonucleotides (2'-F and 2'-O-Silyl RNA)

For chimeric oligonucleotides containing both 2'-fluoro modifications and 2'-O-TBDMS protected RNA monomers, an orthogonal deprotection strategy is essential. The base-labile protecting groups are removed first, while the acid-labile 2'-O-TBDMS groups remain intact. A subsequent step using a fluoride (B91410) source is then required to remove the 2'-O-TBDMS groups.

The logical flow for this orthogonal deprotection is illustrated below.

OrthogonalDeprotection cluster_orthogonal Orthogonal Deprotection of Chimeric Oligonucleotides start Chimeric Oligo on Support (2'-F and 2'-O-TBDMS) base_deprotection Step 1: Base & Phosphate Deprotection (e.g., AMA at 65°C, 10 min) start->base_deprotection intermediate 2'-O-TBDMS Protected Oligo in Solution base_deprotection->intermediate silyl_deprotection Step 2: 2'-O-TBDMS Removal (e.g., TEA·3HF) intermediate->silyl_deprotection final_product Fully Deprotected Chimeric Oligonucleotide silyl_deprotection->final_product

Caption: Orthogonal deprotection strategy for chimeric oligonucleotides.

Experimental Protocol: Two-Step Deprotection of 2'-F/2'-O-TBDMS RNA Chimeras

This protocol outlines the two-step deprotection process for chimeric oligonucleotides.

Part 1: Cleavage and Base/Phosphate Deprotection

Follow one of the previously described protocols (e.g., using AMA) to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups. After this step, the oligonucleotide will be in solution but still contain the 2'-O-TBDMS protecting groups. Dry the oligonucleotide completely in a centrifugal vacuum concentrator.

Part 2: 2'-O-TBDMS Deprotection (Desilylation)

The removal of the TBDMS group is achieved using a fluoride reagent, most commonly triethylamine (B128534) trihydrofluoride (TEA·3HF).

Materials:

  • Dried, base-deprotected oligonucleotide with 2'-O-TBDMS groups.

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

  • Triethylamine (TEA).

  • Triethylamine trihydrofluoride (TEA·3HF).

  • Heating block.

  • Reagents for quenching and precipitation/purification.

Procedure:

  • Dissolution:

    • Fully dissolve the dried oligonucleotide in anhydrous DMSO. For a 1 µmol synthesis, approximately 100-115 µL of DMSO can be used.[6] If necessary, heat at 65°C for about 5 minutes to ensure complete dissolution.

  • Desilylation Reaction:

    • Add triethylamine (TEA) to the DMSO/oligonucleotide solution (e.g., 60 µL for a 1 µmol scale).[6]

    • Add triethylamine trihydrofluoride (TEA·3HF) (e.g., 75 µL for a 1 µmol scale).[6]

    • Mix well and incubate at 65°C for 2.5 hours.[6][7]

  • Quenching and Purification:

    • After incubation, the reaction should be quenched. This can be done using a specific quenching buffer if proceeding with cartridge purification, or by precipitation.

    • The fully deprotected oligonucleotide is then purified using methods such as HPLC, gel electrophoresis, or cartridge purification.

Conclusion

The selection of an appropriate deprotection method is critical for obtaining high-quality 2'-fluoro modified oligonucleotides. For oligonucleotides containing only 2'-F modifications, a one-step deprotection with reagents like ammonium hydroxide/ethanol, aqueous methylamine, or AMA is effective. For more complex chimeric oligonucleotides containing 2'-O-silyl protected RNA, a two-step orthogonal approach is necessary, involving an initial basic deprotection followed by a fluoride-mediated desilylation step. The protocols provided here offer reliable methods for achieving complete deprotection, paving the way for the successful application of these modified oligonucleotides in research and therapeutic development.

References

Application Notes and Protocols for the Synthesis of Antisense Oligonucleotides Using 2'-F-dA Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) are synthetic single-stranded nucleic acid analogs designed to bind to specific messenger RNA (mRNA) sequences, thereby modulating gene expression.[1][2] Chemical modifications to the oligonucleotide backbone and sugar moieties are crucial for enhancing their therapeutic properties, such as nuclease resistance, binding affinity to target RNA, and in vivo stability.[1][3][4][5] One such critical modification is the incorporation of 2'-deoxy-2'-fluoro-D-arabinonucleic acid (2'-F-ANA), which has demonstrated significant advantages in the development of potent antisense agents.[3][4][6] Specifically, the use of 2'-fluoro-2'-deoxyadenosine (B150665) (2'-F-dA) phosphoramidite (B1245037) in ASO synthesis allows for the creation of oligonucleotides with enhanced stability and efficacy.

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of ASOs containing 2'-F-dA. The information is intended for researchers, scientists, and drug development professionals working on the cutting edge of oligonucleotide therapeutics.

Key Advantages of 2'-F-ANA Modified ASOs

ASOs incorporating 2'-F-ANA modifications exhibit several beneficial properties compared to unmodified or other modified oligonucleotides:

  • Enhanced Nuclease Resistance: The 2'-fluoro group provides significant protection against degradation by cellular nucleases, leading to a longer duration of action.[3][4][7][8]

  • High Binding Affinity: 2'-F-ANA modified ASOs form highly stable duplexes with their target RNA, which can lead to increased potency.[9][10] The melting temperature (Tm) of a 2'-F-ANA-RNA duplex is significantly increased compared to a DNA-RNA duplex.[7]

  • RNase H Activation: A key advantage of 2'-F-ANA modifications is that the resulting ASO/RNA hybrids are substrates for RNase H.[7][9][10][11][12] This enzyme cleaves the RNA strand of the hybrid, leading to potent and specific gene silencing. This is in contrast to many other 2'-modifications which inhibit RNase H activity.[7][12]

  • Improved Potency: Chimeric ASOs containing 2'-F-ANA and DNA (often with a phosphorothioate (B77711) backbone) have shown significantly lower EC50 values for target knockdown compared to other ASO chemistries.[3]

Data Summary

The following tables summarize key quantitative data related to the performance of 2'-F-ANA modified ASOs.

Table 1: Thermal Stability of 2'-F-ANA Modified Oligonucleotides

Duplex TypeChange in Melting Temperature (ΔTm) per Modification (°C)Reference
2'-F-ANA/RNA+1.2 to +2.0[8][12][13]
2'-F-RNA/RNA~ +2.0[14][15]
2'-O-Methyl-RNA/RNA~ +1.5[14]
DNA/RNABaseline

Table 2: In Vitro Efficacy of 2'-F-ANA ASOs Targeting c-MYB

ASO ChemistryDose for >90% KnockdownDuration of Silencing (>50%)Reference
PS-2'F-ANA-DNA Chimera20% of PS-DNA doseUp to 4 days[4]
PS-DNA100%Less than 4 days[4]

Signaling Pathway: RNase H-Mediated Gene Silencing

The primary mechanism of action for many antisense oligonucleotides, including those with 2'-F-ANA modifications, involves the recruitment of RNase H. The following diagram illustrates this pathway.

RNase_H_Pathway ASO 2'-F-ANA ASO Hybrid ASO/mRNA Hybrid ASO->Hybrid Hybridization mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Catalysis Degradation mRNA Fragments (Degraded) Cleavage->Degradation Translation_Block Inhibition of Translation Cleavage->Translation_Block

Caption: RNase H-mediated gene silencing pathway for 2'-F-ANA ASOs.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-F-ANA Modified Antisense Oligonucleotides

This protocol outlines the standard phosphoramidite chemistry for synthesizing ASOs containing 2'-F-dA on an automated DNA/RNA synthesizer.

Materials:

  • 2'-F-dA phosphoramidite

  • Standard DNA/RNA phosphoramidites (A, C, G, T)

  • Controlled pore glass (CPG) solid support

  • Activator solution (e.g., 1H-tetrazole)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Sulfurizing agent (for phosphorothioate backbone, e.g., Xanthane hydride)[16]

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., aqueous ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)[15]

Workflow Diagram:

ASO_Synthesis_Workflow start Start Synthesis (CPG Support) deblock 1. Detritylation (Remove 5'-DMT) start->deblock coupling 2. Coupling (Add 2'-F-dA Phosphoramidite) deblock->coupling sulfurization 3. Sulfurization (Create Phosphorothioate Linkage) coupling->sulfurization capping 4. Capping (Block Unreacted 5'-OH) sulfurization->capping cycle Repeat Steps 1-4 for each monomer capping->cycle cycle->deblock Next Monomer cleavage 5. Cleavage and Deprotection cycle->cleavage Final Monomer purification 6. Purification (e.g., HPLC) cleavage->purification analysis 7. Analysis (e.g., Mass Spec) purification->analysis

Caption: Automated solid-phase synthesis workflow for 2'-F-ANA ASOs.

Procedure:

  • Synthesizer Setup: Load the 2'-F-dA phosphoramidite and other necessary reagents onto the automated synthesizer according to the manufacturer's instructions.

  • Synthesis Cycle:

    • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleotide using a mild acid.

    • Coupling: The 2'-F-dA phosphoramidite is activated and coupled to the free 5'-hydroxyl group. A longer coupling time (e.g., 600-900 seconds) may be required for 2'-F-ANA phosphoramidites compared to standard DNA phosphoramidites (110-270 seconds) to ensure high coupling efficiency.[8]

    • Sulfurization: To introduce a nuclease-resistant phosphorothioate backbone, the newly formed phosphite (B83602) triester linkage is treated with a sulfurizing agent.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

  • Chain Elongation: The synthesis cycle is repeated for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the base and phosphate (B84403) protecting groups are removed by incubation in an appropriate deprotection solution (e.g., ammonium hydroxide at 55°C overnight).[16]

  • Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC) using either ion-exchange or reversed-phase methods.[17][18][19]

  • Analysis: The purity and identity of the final product are confirmed by methods such as mass spectrometry and capillary gel electrophoresis.[18]

Protocol 2: In Vitro Gene Silencing Assay

This protocol describes a general method for evaluating the efficacy of 2'-F-ANA modified ASOs in cell culture.

Materials:

  • Cultured cells (e.g., HeLa, K562)[3][4]

  • 2'-F-ANA ASO and control oligonucleotides (e.g., scrambled sequence)

  • Transfection reagent (or electroporation/nucleofection apparatus)[4]

  • Cell culture medium and supplements

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

  • Reagents for protein extraction and Western blotting

Procedure:

  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of transfection.

  • ASO Transfection: Transfect the cells with varying concentrations of the 2'-F-ANA ASO and control oligonucleotides using a suitable delivery method.[20]

  • Incubation: Incubate the cells for a specified period (e.g., 24-96 hours) to allow for ASO uptake and target mRNA knockdown.[3][11]

  • Harvesting: Harvest the cells for RNA and protein analysis.

  • qRT-PCR Analysis: Extract total RNA and perform qRT-PCR to quantify the levels of the target mRNA relative to a housekeeping gene.

  • Western Blot Analysis: Extract total protein, separate by SDS-PAGE, and perform Western blotting using an antibody specific to the target protein to assess protein knockdown.

  • Data Analysis: Calculate the percentage of mRNA and protein knockdown for each ASO concentration. Determine the EC50 value, which is the concentration of ASO that produces 50% of the maximal effect.[20]

Protocol 3: Nuclease Stability Assay

This assay assesses the resistance of 2'-F-ANA ASOs to degradation in the presence of nucleases.

Materials:

  • 2'-F-ANA ASO and a control DNA oligonucleotide

  • Fetal bovine serum (as a source of nucleases) or a specific exonuclease

  • Incubation buffer

  • Gel loading dye

  • Polyacrylamide gel and electrophoresis apparatus

  • Gel staining solution (e.g., SYBR Gold)

Procedure:

  • Reaction Setup: Incubate the 2'-F-ANA ASO and the control oligonucleotide in a solution containing fetal bovine serum or a purified nuclease at 37°C.

  • Time Points: Remove aliquots from the reaction at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: Stop the enzymatic degradation by adding a quenching agent (e.g., EDTA) or by heat inactivation.

  • Gel Electrophoresis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization: Stain the gel to visualize the oligonucleotides and assess the extent of degradation over time. Intact oligonucleotides will appear as a single major band, while degraded samples will show a smear or bands of lower molecular weight.

  • Quantification: Quantify the intensity of the full-length oligonucleotide band at each time point to determine the degradation rate.

Conclusion

The incorporation of 2'-F-dA phosphoramidite into antisense oligonucleotides offers a powerful strategy for developing highly potent and stable therapeutic agents. The enhanced properties of 2'-F-ANA modified ASOs, including their ability to activate RNase H, make them a promising modality for gene silencing applications in research and drug development. The protocols provided herein offer a foundation for the successful synthesis and evaluation of these next-generation oligonucleotides.

References

Application of DMT-2'-F-dA(bz) Phosphoramidite in CRISPR Guide RNA Synthesis: Enhancing Stability and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The revolutionary CRISPR-Cas9 gene-editing technology relies on a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus. The stability and integrity of this gRNA are paramount for achieving high on-target editing efficiency and minimizing off-target effects. Chemical modifications of the gRNA backbone can significantly enhance its performance by increasing resistance to cellular nucleases. One such critical modification is the incorporation of 2'-fluoro (2'-F) nucleosides, which can be achieved using phosphoramidites like DMT-2'-F-dA(bz) phosphoramidite (B1245037) during solid-phase oligonucleotide synthesis.[1][2] This 2'-F modification locks the sugar pucker in a C3'-endo conformation, characteristic of A-form RNA helices, which increases thermal stability and resistance to nuclease degradation.[3][4]

This document provides detailed application notes and protocols for the use of DMT-2'-F-dA(bz) phosphoramidite in the synthesis of modified CRISPR guide RNAs, along with a summary of the performance benefits.

Key Benefits of 2'-Fluoro-Modified Guide RNAs

Incorporating 2'-fluoro modifications into guide RNAs offers several advantages over unmodified RNAs:

  • Increased Nuclease Resistance: The 2'-fluoro group protects the phosphodiester backbone from cleavage by endo- and exonucleases present in the cellular environment, thereby extending the functional half-life of the gRNA.[3][5]

  • Enhanced Thermal Stability: The C3'-endo sugar pucker induced by the 2'-fluoro modification leads to more stable duplex formation between the gRNA and the target DNA, as indicated by an increased melting temperature (Tm).[3][4][6]

  • Improved On-Target Editing Efficiency: By resisting degradation, the modified gRNA is available for a longer period to form a functional complex with the Cas9 protein, leading to more efficient cleavage at the intended genomic site.[1]

  • Reduced Off-Target Effects: The enhanced binding specificity and stability of the gRNA-DNA duplex can contribute to a reduction in cleavage at unintended genomic locations.[1]

Quantitative Data Summary

The following tables summarize the quantitative improvements observed with 2'-fluoro-modified oligonucleotides compared to their unmodified counterparts.

Table 1: Nuclease Resistance

Oligonucleotide TypeIncubation Time in SerumRemaining Intact OligonucleotideReference
Unmodified siRNA4 hoursCompletely degraded[3]
2'-F-modified siRNA> 24 hourst½ > 24 hours[3]

Table 2: Thermal Stability (Melting Temperature, Tm)

DuplexTm (°C)ΔTm per modification (°C)Reference
Unmodified siRNA duplex58.5N/A[3]
2'-F-modified siRNA duplex73.3~1.8[3][4]
DNA:DNA duplexVariesN/A[6]
DNA:2'-F RNA duplexIncreased~1.3[6]
RNA:RNA duplexVariesN/A[6]
RNA:2'-F RNA duplexIncreased~1.8[5]

Table 3: CRISPR-Cas9 On-Target Cleavage Efficiency

Guide RNA TypeTargetOn-Target Cleavage Efficacy (in vitro)Reference
Non-modified crRNAPlasmid DNABaseline[1]
2'-Fluoro modified crRNAPlasmid DNAHigher kinetic constant of DNA cleavage[1]
Modified sgRNA (sgF1)Plasmid DNA~60% after 1h incubation[1]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-Fluoro-Modified Guide RNA

This protocol outlines the general steps for synthesizing a guide RNA with 2'-fluoro modifications using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.

Materials:

  • This compound

  • Standard DNA and RNA phosphoramidites (A, G, C, U with appropriate protecting groups)

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside

  • Activator solution (e.g., 5-Ethylthiotetrazole)

  • Oxidizing solution (e.g., Iodine/Water/Pyridine)

  • Capping solutions (Cap A and Cap B)

  • Deblocking solution (e.g., Trichloroacetic acid in Dichloromethane)

  • Acetonitrile (anhydrous)

  • Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% Methylamine 1:1)

  • Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-silyl deprotection (if standard RNA phosphoramidites are used)

Procedure:

  • Synthesizer Setup: Program the automated synthesizer with the desired gRNA sequence and specify the positions for the incorporation of the this compound.

  • Synthesis Cycle: The synthesis proceeds in a stepwise manner for each nucleotide addition, following the standard phosphoramidite cycle:

    • Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the growing oligonucleotide chain on the solid support.

    • Coupling: Activation of the incoming phosphoramidite (e.g., this compound) with the activator and coupling to the 5'-hydroxyl group of the detritylated chain. Note: A longer coupling time (e.g., 3-5 minutes) is often recommended for modified phosphoramidites to ensure high coupling efficiency.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

  • Repeat Cycle: Repeat the synthesis cycle for each nucleotide in the sequence.

  • Cleavage and Deprotection:

    • After the final cycle, cleave the synthesized oligonucleotide from the CPG support using the cleavage and deprotection solution (e.g., AMA).

    • Incubate at the recommended temperature and time to remove the base and phosphate protecting groups.

  • 2'-O-Silyl Deprotection (if applicable): If standard RNA phosphoramidites with 2'-O-TBDMS protecting groups were used, treat the oligonucleotide with TEA·3HF to remove these groups.

  • Purification: Purify the full-length modified gRNA using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.

  • Quantification and Quality Control: Determine the concentration of the purified gRNA using UV-Vis spectrophotometry and verify its integrity and purity by mass spectrometry and/or analytical HPLC.

Protocol 2: In Vitro Cleavage Assay with 2'-Fluoro-Modified gRNA

This protocol describes a typical in vitro assay to assess the cleavage activity of a Cas9 ribonucleoprotein (RNP) complex assembled with a 2'-fluoro-modified gRNA.

Materials:

  • Purified Cas9 nuclease

  • Purified 2'-fluoro-modified guide RNA (crRNA:tracrRNA or sgRNA)

  • Target DNA (plasmid or PCR amplicon containing the target sequence)

  • Nuclease-free water

  • Reaction buffer (e.g., 10X NEBuffer™ 3.1)

  • DNA loading dye

  • Agarose (B213101) gel

  • DNA stain (e.g., Ethidium bromide or SYBR™ Safe)

Procedure:

  • RNP Complex Formation:

    • In a nuclease-free tube, mix the modified gRNA and Cas9 protein in a 1:1 to 3:1 molar ratio in the reaction buffer.

    • Incubate at room temperature for 10-20 minutes to allow the RNP complex to assemble.

  • Cleavage Reaction:

    • Add the target DNA to the pre-assembled RNP complex.

    • Incubate the reaction at 37°C for 15-60 minutes.

  • Reaction Quenching: Stop the reaction by adding a stop solution (e.g., containing EDTA and Proteinase K) or by heat inactivation.

  • Analysis:

    • Add DNA loading dye to the reaction products.

    • Analyze the cleavage products by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light. The presence of cleaved DNA fragments indicates successful on-target activity.

    • Quantify the band intensities to determine the percentage of cleavage.

Visualizations

Experimental Workflow for Modified gRNA Synthesis and CRISPR-Cas9 Experiment

Caption: Workflow for synthesis and application of 2'-F-modified gRNA.

Logical Relationship of 2'-Fluoro Modification to Enhanced CRISPR Performance

logical_relationship cluster_properties Biophysical Properties cluster_performance CRISPR Performance start DMT-2'-F-dA(bz) Phosphoramidite synthesis Solid-Phase Oligonucleotide Synthesis start->synthesis modification Incorporation of 2'-Fluoro Modification synthesis->modification nuclease Increased Nuclease Resistance modification->nuclease stability Increased Thermal Stability (Tm) modification->stability efficiency Improved On-Target Editing Efficiency nuclease->efficiency stability->efficiency specificity Reduced Off-Target Effects stability->specificity

References

Application Notes and Protocols for Cleavage and Deprotection of 2'-Fluoro Modified Oligonucleotides from Solid Support

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro (2'-F) modified oligonucleotides are a class of nucleic acid analogs that have garnered significant interest in therapeutic and diagnostic applications. The substitution of the 2'-hydroxyl group with a fluorine atom imparts desirable properties, including enhanced nuclease resistance, increased binding affinity to target RNA, and the ability to adopt an A-form helical structure, which is crucial for interactions with RNA. These characteristics make 2'-F modified oligonucleotides promising candidates for antisense therapies, siRNAs, and aptamers.

Following solid-phase synthesis, the critical final steps involve the cleavage of the oligonucleotide from the solid support and the removal of protecting groups from the nucleobases and the phosphate (B84403) backbone. The choice of cleavage and deprotection strategy is paramount to ensure the integrity and purity of the final product. This document provides detailed application notes and protocols for the efficient cleavage and deprotection of 2'-fluoro modified oligonucleotides.

Cleavage and Deprotection Strategies

The deprotection of 2'-F modified oligonucleotides is generally considered to be analogous to that of standard DNA oligonucleotides.[1] However, the specific protecting groups used during synthesis and the presence of other modifications in the oligonucleotide sequence will dictate the optimal deprotection strategy. Three common methods are detailed below: Standard Deprotection (Ammonium Hydroxide), Fast Deprotection (Ammonium Hydroxide (B78521)/Methylamine), and Mild Deprotection (Potassium Carbonate).

Standard Deprotection with Aqueous Ammonium (B1175870) Hydroxide

This is a traditional and widely used method for the cleavage and deprotection of oligonucleotides. It is effective for standard protecting groups but requires longer incubation times.

Fast Deprotection with Ammonium Hydroxide/Methylamine (B109427) (AMA)

The use of a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) significantly reduces the deprotection time.[1][2] This method is highly efficient for the removal of standard protecting groups. It is crucial to use acetyl (Ac) protected dC with this method to prevent the formation of N4-Me-dC as a side product.[2]

Mild Deprotection with Potassium Carbonate in Methanol (B129727)

For oligonucleotides containing sensitive modifications that are not stable to the harsh conditions of ammonium hydroxide or AMA, an ultra-mild deprotection method using potassium carbonate in methanol is recommended.[1] This method is particularly useful for oligonucleotides labeled with sensitive dyes or other labile functional groups.

Quantitative Data Summary

The following table summarizes the typical conditions and expected outcomes for the different deprotection methods. The data is based on protocols for standard oligonucleotides, which are considered applicable to 2'-fluoro modified oligonucleotides.

ParameterStandard Deprotection (Ammonium Hydroxide)Fast Deprotection (AMA)Mild Deprotection (Potassium Carbonate)
Reagent Concentrated Ammonium Hydroxide (28-30%)1:1 (v/v) Ammonium Hydroxide/40% Methylamine0.05M Potassium Carbonate in Methanol
Temperature 55°C65°CRoom Temperature
Time 8 - 17 hours10 minutes4 hours
Typical Yield >90%>95%>90%
Typical Purity >85%>90%>85%
Compatibility Standard protecting groupsStandard protecting groups (Ac-dC required)Ultra-mild protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC)
Notes Longer deprotection times may lead to some degradation of sensitive modifications.Rapid and efficient, but requires specific protecting groups to avoid side reactions.[2]Ideal for sensitive oligonucleotides, but requires specific ultra-mild phosphoramidites.[1]

Experimental Protocols

Protocol 1: Standard Deprotection with Aqueous Ammonium Hydroxide

Materials:

  • Oligonucleotide synthesized on solid support (e.g., CPG)

  • Concentrated ammonium hydroxide (28-30%)

  • Screw-cap vials

  • Heating block or oven

  • Speed-vac or lyophilizer

Procedure:

  • Transfer the solid support with the synthesized oligonucleotide from the synthesis column to a screw-cap vial.

  • Add 1 mL of concentrated ammonium hydroxide to the vial.

  • Seal the vial tightly and place it in a heating block or oven at 55°C for 8-17 hours.

  • After incubation, allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

  • Rinse the solid support with 0.5 mL of water and combine the supernatant with the previous fraction.

  • Evaporate the ammonium hydroxide solution to dryness using a speed-vac or lyophilizer.

  • Resuspend the oligonucleotide pellet in an appropriate buffer or water for quantification and downstream applications.

Protocol 2: Fast Deprotection with Ammonium Hydroxide/Methylamine (AMA)

Materials:

  • Oligonucleotide synthesized on solid support (using Ac-dC phosphoramidite)

  • Ammonium hydroxide (concentrated, 28-30%)

  • Methylamine (40% in water)

  • Screw-cap vials

  • Heating block

  • Speed-vac or lyophilizer

Procedure:

  • Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine in a fume hood.

  • Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.

  • Add 1 mL of the freshly prepared AMA reagent to the vial.

  • Seal the vial tightly and place it in a heating block at 65°C for 10 minutes.[2]

  • After incubation, immediately cool the vial on ice.

  • Carefully open the vial in a fume hood and transfer the supernatant to a new microcentrifuge tube.

  • Rinse the solid support with 0.5 mL of water and combine the supernatant.

  • Evaporate the solution to dryness using a speed-vac or lyophilizer.

  • Resuspend the oligonucleotide in a suitable buffer or water.

Protocol 3: Mild Deprotection with Potassium Carbonate in Methanol

Materials:

  • Oligonucleotide synthesized on solid support (using ultra-mild protecting groups)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous methanol

  • Screw-cap vials

  • Shaker or rotator

  • Speed-vac or lyophilizer

Procedure:

  • Prepare a 0.05M solution of potassium carbonate in anhydrous methanol.

  • Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.

  • Add 1 mL of the 0.05M potassium carbonate in methanol solution to the vial.

  • Seal the vial and place it on a shaker or rotator at room temperature for 4 hours.[1]

  • After incubation, transfer the supernatant to a new microcentrifuge tube.

  • Rinse the solid support with 0.5 mL of methanol and combine the supernatant.

  • Evaporate the solution to dryness using a speed-vac or lyophilizer.

  • Resuspend the oligonucleotide in an appropriate buffer or water.

Experimental Workflows

Cleavage_Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage_deprotection Cleavage & Deprotection cluster_downstream Downstream Processing Oligo_on_Support Synthesized 2'-F Oligo on Solid Support Standard Standard (NH4OH) Oligo_on_Support->Standard Select Method Fast Fast (AMA) Oligo_on_Support->Fast Select Method Mild Mild (K2CO3/MeOH) Oligo_on_Support->Mild Select Method Evaporation Evaporation/ Lyophilization Standard->Evaporation Fast->Evaporation Mild->Evaporation Purification Purification (e.g., HPLC, PAGE) Evaporation->Purification QC Quality Control (e.g., MS, UV-Vis) Purification->QC Final_Product Purified 2'-F Oligonucleotide QC->Final_Product Deprotection_Decision_Tree Start Start: Synthesized 2'-F Oligo Sensitive_Mods Contains Sensitive Modifications? Start->Sensitive_Mods Protecting_Groups Protecting Groups? Sensitive_Mods->Protecting_Groups No Mild_Deprotection Use Mild Deprotection (K2CO3/MeOH) Sensitive_Mods->Mild_Deprotection Yes Standard_PG Standard Protecting_Groups->Standard_PG Standard UltraMild_PG Ultra-Mild Protecting_Groups->UltraMild_PG Ultra-Mild Standard_Deprotection Use Standard Deprotection (Ammonium Hydroxide) Standard_PG->Standard_Deprotection No Ac-dC Fast_Deprotection Use Fast Deprotection (AMA) Standard_PG->Fast_Deprotection Ac-dC used UltraMild_PG->Mild_Deprotection

References

Revolutionizing Therapeutics: Phosphoramidite Chemistry for Oligonucleotide Production

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The advent of therapeutic oligonucleotides has marked a new era in medicine, offering targeted therapies for a range of diseases by modulating gene expression. At the heart of this revolution lies phosphoramidite (B1245037) chemistry, the gold-standard for the automated solid-phase synthesis of these powerful molecules. This document provides detailed application notes and protocols for the production of therapeutic oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), utilizing this robust chemistry.

Introduction to Phosphoramidite Chemistry

Phosphoramidite chemistry is a method for the stepwise synthesis of oligonucleotides in the 3' to 5' direction on a solid support.[1][2] This cyclical process involves four key chemical reactions: detritylation, coupling, capping, and oxidation.[2][3] The use of phosphoramidite monomers, which are nucleosides with reactive phosphite (B83602) groups protected by a diisopropylamino group and a 2-cyanoethyl group, allows for highly efficient and controlled chain elongation.[2] The protecting groups on the phosphoramidites prevent unwanted side reactions during synthesis.[3] This method's efficiency and amenability to automation have made it the cornerstone of oligonucleotide manufacturing for research, diagnostic, and therapeutic applications.[3][4]

The Solid-Phase Synthesis Cycle: A Step-by-Step Protocol

The synthesis of therapeutic oligonucleotides is performed on an automated synthesizer using a solid support, typically controlled pore glass (CPG) or polystyrene, to which the first nucleoside is attached.[4][5] The following four steps are repeated in a cycle to add each subsequent nucleotide to the growing chain.

Experimental Protocol: Standard Solid-Phase Oligonucleotide Synthesis Cycle

Materials:

  • Appropriate phosphoramidite monomers (A, C, G, T/U with necessary protecting groups) dissolved in anhydrous acetonitrile (B52724).

  • Activator solution (e.g., 0.25M 5-Benzylthio-1H-tetrazole in acetonitrile).[6]

  • Deblocking solution (e.g., 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane).[]

  • Capping solution A (acetic anhydride) and Capping solution B (N-methylimidazole).[1]

  • Oxidizing solution (e.g., iodine in a mixture of tetrahydrofuran, pyridine, and water).[5]

  • Anhydrous acetonitrile for washing steps.

  • Solid support with the initial nucleoside pre-loaded.

Procedure:

  • Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction. The orange-colored DMT cation released can be monitored spectrophotometrically to assess coupling efficiency.[8]

  • Coupling: The next phosphoramidite monomer, activated by the activator solution, is added to the reaction column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times for standard bases are typically short (e.g., 30 seconds), while modified bases may require longer reaction times (e.g., 5-10 minutes).[5]

  • Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are blocked by acetylation using the capping solutions. This step is crucial for the purity of the final product.[1][2]

  • Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester using the oxidizing solution. For the synthesis of phosphorothioate (B77711) oligonucleotides, a sulfurization step is performed instead of oxidation.[5]

These four steps constitute one cycle of nucleotide addition. The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Post-Synthesis Processing: Cleavage, Deprotection, and Purification

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups on the nucleobases and phosphate backbone must be removed. Finally, the crude product is purified to isolate the full-length therapeutic oligonucleotide.

Experimental Protocol: Cleavage and Deprotection

Materials:

Procedure:

  • Cleavage and Base Deprotection: The solid support is treated with the cleavage and deprotection solution at an elevated temperature. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases.

  • Phosphate Deprotection: The cyanoethyl protecting groups on the phosphate backbone are also removed during this step.

  • 2'-Hydroxyl Deprotection (for RNA): For RNA oligonucleotides, a separate step is required to remove the 2'-hydroxyl protecting groups. This is typically achieved by treatment with a fluoride-containing reagent.

Purification of Therapeutic Oligonucleotides

Purification is a critical step to ensure the safety and efficacy of therapeutic oligonucleotides by removing impurities such as failure sequences (n-1, n-2) and other synthesis-related byproducts.[10] The choice of purification method depends on the desired purity, scale, and the nature of the oligonucleotide.

Common Purification Methods:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) and anion-exchange (AEX-HPLC) are widely used for the purification of therapeutic oligonucleotides.[10][11] RP-HPLC is often the method of choice for large-scale synthesis and can achieve purities of greater than 85%.[11]

  • Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE provides high-resolution separation and can yield purities greater than 90%. However, it is generally used for smaller scale purifications due to lower product recovery.[11]

Quantitative Data in Oligonucleotide Synthesis

The efficiency of each step in the synthesis process directly impacts the final yield and purity of the therapeutic oligonucleotide. Careful monitoring and optimization of these parameters are essential for successful manufacturing.

Table 1: Coupling Efficiency and Its Impact on Theoretical Yield

The coupling efficiency of each phosphoramidite addition is a critical determinant of the overall yield of the full-length product. Even a small decrease in coupling efficiency can significantly reduce the final yield, especially for longer oligonucleotides.[8][12]

Coupling Efficiency per StepTheoretical Yield of a 20-mer OligonucleotideTheoretical Yield of a 50-mer Oligonucleotide
99.5%~90.5%~77.9%
99.0%~82.6%~60.5%
98.5%~74.5%~46.8%
98.0%~67.2%~36.4%

Theoretical Yield = (Coupling Efficiency)^(n-1), where n is the number of nucleotides.

Table 2: Typical Yields for Unmodified DNA Oligonucleotides

The final yield of a synthesized oligonucleotide depends on the synthesis scale, the length of the oligonucleotide, and the purification method.[13][14]

Synthesis ScaleOligo Length (bases)Typical Yield (nmol) after RP-HPLC Purification
40 nmol205 - 15
200 nmol2025 - 100
1 µmol20100 - 250
40 nmol502 - 10
200 nmol5010 - 50
1 µmol5050 - 150

Data compiled from various sources and represents typical ranges. Actual yields may vary.[9][13][14]

Table 3: Purity Levels Achieved by Different Purification Methods

The purity of the final oligonucleotide product is crucial for its therapeutic application. Different purification methods offer varying levels of purity.[11]

Purification MethodTypical PurityAdvantagesDisadvantages
Reversed-Phase HPLC (RP-HPLC) >85%Scalable, good resolution for DMT-on purificationResolution can decrease with oligo length
Anion-Exchange HPLC (AEX-HPLC) >90%High resolution based on charge, good for removing n-1 sequencesCan be more complex to set up
Polyacrylamide Gel Electrophoresis (PAGE) >90%Excellent resolution, even for long oligosLow yield, not easily scalable

Mechanism of Action of Therapeutic Oligonucleotides and their Signaling Pathways

Therapeutic oligonucleotides exert their effects by interacting with specific RNA molecules, leading to the modulation of gene expression. The two major classes, antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), operate through distinct mechanisms.

Antisense Oligonucleotides (ASOs)

ASOs are single-stranded DNA or RNA molecules, typically 13-25 nucleotides in length, that are complementary to a target messenger RNA (mRNA).[] Upon binding to the target mRNA, ASOs can modulate its function in several ways:[15]

  • RNase H-mediated degradation: ASO-mRNA duplexes can recruit the enzyme RNase H, which cleaves the RNA strand of the duplex, leading to the degradation of the target mRNA and subsequent reduction in protein expression.[15]

  • Steric hindrance: ASOs can physically block the binding of ribosomes or splicing factors to the mRNA, thereby inhibiting translation or modulating splicing patterns.[15]

Some ASOs have been shown to influence signaling pathways such as the PI3K/AKT pathway.[16]

Small Interfering RNAs (siRNAs)

siRNAs are double-stranded RNA molecules, typically 21-23 nucleotides long, that mediate gene silencing through the RNA interference (RNAi) pathway.[][18]

The mechanism of action involves the following key steps:[][19]

  • RISC Loading: The siRNA duplex is loaded into the RNA-induced silencing complex (RISC).

  • Strand Separation: The passenger (sense) strand is cleaved and discarded, while the guide (antisense) strand remains associated with the RISC.

  • Target Recognition and Cleavage: The guide strand directs the RISC to the target mRNA with a complementary sequence. The Argonaute-2 (Ago2) protein within the RISC then cleaves the target mRNA, leading to its degradation and the silencing of gene expression.[]

Visualizing the Workflow and Mechanisms

Experimental Workflow for Solid-Phase Oligonucleotide Synthesis

experimental_workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Detritylation (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Blocking Failures) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Repeat Cycle (n-1) times Cleavage Cleavage from Solid Support Oxidation->Cleavage Final Cycle Complete Deprotection Deprotection of Bases & Phosphates Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification End_Product Final Product: Purified Therapeutic Oligonucleotide Purification->End_Product Start Start: Solid Support with 1st Nucleoside Start->Deblocking

Caption: Workflow of phosphoramidite-based solid-phase oligonucleotide synthesis.

Mechanism of Action: ASO and siRNA

mechanism_of_action cluster_aso Antisense Oligonucleotide (ASO) Mechanism cluster_sirna Small Interfering RNA (siRNA) Mechanism ASO Single-Stranded ASO ASO_mRNA_Hybrid ASO-mRNA Hybrid ASO->ASO_mRNA_Hybrid mRNA_ASO Target mRNA mRNA_ASO->ASO_mRNA_Hybrid RNaseH RNase H ASO_mRNA_Hybrid->RNaseH Translation_Block Translation Inhibition (Steric Hindrance) ASO_mRNA_Hybrid->Translation_Block mRNA_Degradation_ASO mRNA Cleavage & Degradation RNaseH->mRNA_Degradation_ASO Protein_Reduction_ASO Reduced Protein Expression mRNA_Degradation_ASO->Protein_Reduction_ASO Translation_Block->Protein_Reduction_ASO siRNA Double-Stranded siRNA RISC RISC Loading siRNA->RISC Active_RISC Active RISC (Guide Strand) RISC->Active_RISC RISC_mRNA_Complex RISC-mRNA Complex Active_RISC->RISC_mRNA_Complex mRNA_siRNA Target mRNA mRNA_siRNA->RISC_mRNA_Complex mRNA_Cleavage_siRNA mRNA Cleavage RISC_mRNA_Complex->mRNA_Cleavage_siRNA Protein_Reduction_siRNA Reduced Protein Expression mRNA_Cleavage_siRNA->Protein_Reduction_siRNA

Caption: Mechanisms of action for ASO and siRNA therapeutics.

References

Application Notes and Protocols for Elongated Coupling Times in Modified Phosphoramidite Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of modified oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. The incorporation of modified phosphoramidites, while enabling enhanced functionality, often presents challenges to standard solid-phase synthesis protocols. One of the most critical parameters that requires optimization is the coupling time. Due to steric hindrance from bulky protecting groups or inherent electronic effects of the modifications, extended coupling times are frequently necessary to achieve high incorporation efficiency. This document provides a detailed guide to understanding and implementing elongated coupling times for the successful synthesis of modified oligonucleotides.

The efficiency of the coupling step is paramount, as even a small decrease in efficiency in each cycle can lead to a significant reduction in the final yield of the full-length product, especially for longer oligonucleotides. For instance, a 50-mer oligonucleotide synthesized with a 99.5% average coupling efficiency will have a theoretical yield of approximately 78%, whereas the same oligonucleotide synthesized with a 98.5% efficiency will yield only about 52% of the full-length product.[1]

This application note summarizes the rationale for extended coupling times, presents available quantitative data for various modified phosphoramidites, and provides detailed experimental protocols for both extended coupling and double coupling strategies.

Factors Necessitating Elongated Coupling Times

Several factors related to the structure of modified phosphoramidites can impede the kinetics of the coupling reaction, thus requiring longer reaction times to ensure complete incorporation:

  • Steric Hindrance: Bulky protecting groups on the 2'-position of the ribose sugar (e.g., TBDMS, TOM), large modifications on the nucleobase, or non-nucleosidic linkers and spacers can physically obstruct the approach of the activated phosphoramidite (B1245037) to the free 5'-hydroxyl group of the growing oligonucleotide chain.[2]

  • Electronic Effects: Modifications to the nucleobase or sugar moiety can alter the electronic properties of the phosphoramidite, potentially reducing its reactivity.

  • Secondary Structure: The growing oligonucleotide chain, particularly in GC-rich sequences, can form secondary structures like hairpins, which may mask the 5'-hydroxyl group and hinder the coupling reaction.[]

  • Activator Choice: While highly active activators like DCI can accelerate coupling, less reactive activators may require longer coupling times to achieve the same efficiency, especially for sterically demanding phosphoramidites.[4][5]

Data Presentation: Recommended Coupling Times for Modified Phosphoramidites

The following table summarizes recommended coupling times for various classes of modified phosphoramidites based on literature and technical documentation. It is important to note that these are starting points, and optimal coupling times may vary depending on the specific synthesizer, reagents, and the sequence being synthesized.

Class of Modified PhosphoramiditeSpecific Modification ExampleRecommended Standard Coupling TimeRecommended Extended Coupling TimeCoupling Efficiency with Extended TimeReference(s)
2'-Sugar Modifications 2'-O-Methyl (2'-OMe)30-60 seconds5 - 15 minutes>98%[6]
2'-O-TBDMS RNA Monomers30-60 seconds6 - 15 minutes>97%[2]
2'-O-Triisopropylsilyl-oxymethyl (TOM)30-60 seconds6 minutes>98%[2]
2'-Fluoro30-60 seconds5 - 10 minutesNot specified
2'-O-Methoxyethyl (MOE)30-60 seconds10 minutesNot specified
Base Modifications 3-Formylindole Deoxynucleoside30-60 seconds15 minutes>95%
Convertible Nucleosides (e.g., for RNA synthesis)30-60 seconds12 minutes~97%
Backbone Modifications Methylphosphonates30-60 seconds15 minutesNot specified
Phosphorothioates30-60 seconds1.5 - 3 minutes>98%[7]
Non-Nucleosidic Modifiers General Non-nucleosidic Amidites30-60 seconds15 minutesNot specified
Linker Phosphoramidites30-60 seconds5 - 10 minutes>99%
Sterically Demanding Monomers GuNA[Me] Phosphoramidites40 seconds16 - 20 minutesNot specified[8]
2'-O-PACE Monomers30-60 seconds15 minutes (with DCI) or 33 minutes (with Tetrazole)Not specified[6]

Experimental Protocols

Protocol 1: Standard Oligonucleotide Synthesis Cycle

This protocol outlines the four fundamental steps in a standard phosphoramidite synthesis cycle. The timings provided are typical for unmodified DNA phosphoramidites and serve as a baseline for comparison with the extended protocols.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

  • Unmodified DNA phosphoramidites (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.45 M 1H-Tetrazole or 0.25 M DCI in anhydrous acetonitrile)

  • Deblocking solution (3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane)

  • Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Pyridine/Water)

  • Anhydrous acetonitrile (B52724) for washing

Procedure:

  • Deblocking (Detritylation):

    • Wash the CPG support with anhydrous acetonitrile.

    • Deliver the deblocking solution to the synthesis column and incubate for 60-120 seconds to remove the 5'-dimethoxytrityl (DMT) protecting group.

    • Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling:

    • Deliver the phosphoramidite solution and the activator solution simultaneously to the synthesis column.

    • Incubate for 30-60 seconds to allow the coupling reaction to proceed.

    • Wash the support with anhydrous acetonitrile.

  • Capping:

    • Deliver the capping solutions (A and B) to the column to acetylate any unreacted 5'-hydroxyl groups.

    • Incubate for 30-60 seconds.

    • Wash the support with anhydrous acetonitrile.

  • Oxidation:

    • Deliver the oxidizing solution to the column to convert the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

    • Incubate for 30-60 seconds.

    • Wash the support with anhydrous acetonitrile.

    • The cycle is now complete and ready for the next deblocking step.

Protocol 2: Extended Coupling Time for Modified Phosphoramidites

This protocol is adapted for the incorporation of sterically hindered or less reactive modified phosphoramidites.

Procedure:

  • Deblocking: Follow Step 1 of the Standard Protocol.

  • Extended Coupling:

    • Deliver the modified phosphoramidite solution (typically at 0.1 M in anhydrous acetonitrile) and the chosen activator solution to the synthesis column.

    • Incubate for an extended period, typically ranging from 5 to 20 minutes. Refer to the Data Presentation table for recommended starting times for specific modifications.

    • Wash the support thoroughly with anhydrous acetonitrile.

  • Capping: Follow Step 3 of the Standard Protocol.

  • Oxidation: Follow Step 4 of the Standard Protocol.

Protocol 3: Double Coupling for Highly Challenging Monomers

For exceptionally difficult-to-couple modified phosphoramidites, a double coupling protocol can significantly improve the incorporation efficiency. This involves repeating the coupling step before proceeding to the capping and oxidation stages.

Procedure:

  • Deblocking: Follow Step 1 of the Standard Protocol.

  • First Coupling:

    • Deliver the modified phosphoramidite solution and activator solution to the synthesis column.

    • Incubate for the recommended extended coupling time (e.g., 10-15 minutes).

    • Wash the support with anhydrous acetonitrile.

  • Second Coupling:

    • Immediately repeat the delivery of fresh modified phosphoramidite and activator solutions to the column.

    • Incubate for a second extended period (this can be the same duration as the first coupling or slightly shorter).

    • Wash the support thoroughly with anhydrous acetonitrile.

  • Capping: Follow Step 3 of the Standard Protocol.

  • Oxidation: Follow Step 4 of the Standard Protocol.

A variation of the double coupling method involves an oxidation step after the first coupling, followed by a second coupling and a final oxidation.[9][10] This approach may offer advantages in specific contexts but requires careful optimization.

Visualizations

experimental_workflow Experimental Workflow for Modified Phosphoramidite Incorporation start Start Synthesis deblock Deblocking (Remove 5'-DMT) start->deblock wash1 Wash (Acetonitrile) deblock->wash1 coupling Coupling (Extended Time) wash1->coupling double_coupling Double Coupling (Optional) coupling->double_coupling If efficiency is low wash2 Wash (Acetonitrile) coupling->wash2 double_coupling->wash2 capping Capping (Acetylate Failures) wash2->capping wash3 Wash (Acetonitrile) capping->wash3 oxidation Oxidation (Stabilize Linkage) wash3->oxidation wash4 Wash (Acetonitrile) oxidation->wash4 next_cycle Next Cycle? wash4->next_cycle next_cycle->deblock Yes cleavage Cleavage & Deprotection next_cycle->cleavage No purification Purification cleavage->purification analysis Analysis (HPLC, MS) purification->analysis end Final Product analysis->end

Caption: Workflow for incorporating modified phosphoramidites.

logical_relationship Rationale for Elongated Coupling Time modification Modified Phosphoramidite (Bulky Protecting Groups, etc.) hindrance Increased Steric Hindrance & Reduced Reactivity modification->hindrance kinetics Slower Coupling Kinetics hindrance->kinetics low_efficiency Low Coupling Efficiency (<98%) kinetics->low_efficiency with high_efficiency High Coupling Efficiency (>98%) kinetics->high_efficiency requires standard_time Standard Coupling Time (30-60s) standard_time->low_efficiency extended_time Elongated Coupling Time (5-20 min) extended_time->high_efficiency double_coupling Double Coupling double_coupling->high_efficiency or truncated Truncated Sequences (n-1, n-2, etc.) low_efficiency->truncated full_length High Yield of Full-Length Product high_efficiency->full_length

Caption: Logic for using elongated coupling times.

Troubleshooting

Low coupling efficiency, often indicated by a drop in the trityl signal, can be a significant issue when working with modified phosphoramidites. Here are some common causes and troubleshooting steps:

  • Moisture Contamination: Ensure all reagents, especially acetonitrile and the phosphoramidite solutions, are strictly anhydrous. Moisture will react with the activated phosphoramidite, reducing its availability for coupling.

  • Reagent Degradation: Use fresh, high-quality phosphoramidites and activators. Improper storage can lead to degradation and reduced performance.

  • Suboptimal Activator: The choice of activator is crucial. For sterically hindered phosphoramidites, a more potent activator like DCI may be necessary to achieve efficient coupling in a reasonable timeframe.[4][5]

  • Instrument Issues: Check the DNA synthesizer for any leaks, blockages in the fluidics system, or inaccurate reagent delivery volumes.

  • Solid Support Problems: Issues with the solid support, such as poor functionalization or degradation, can also lead to low coupling efficiency.

A systematic approach to troubleshooting involves first verifying the integrity of all reagents and the proper functioning of the synthesizer before adjusting synthesis parameters like coupling time.

Conclusion

The successful incorporation of modified phosphoramidites into synthetic oligonucleotides is achievable with careful optimization of the synthesis cycle. Elongated coupling times are a critical tool to overcome the kinetic barriers presented by many of these valuable modifications. By understanding the underlying principles and utilizing the protocols outlined in this application note, researchers can significantly improve the yield and quality of their modified oligonucleotides, thereby advancing their research and development efforts. For particularly challenging modifications, the double coupling strategy provides a robust method to ensure high incorporation efficiency. It is always recommended to perform small-scale trial syntheses to optimize the coupling time for a new modified phosphoramidite before proceeding to larger-scale or critical syntheses.

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency with 2'-fluoro phosphoramidites.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2'-fluoro phosphoramidites in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low coupling efficiency when using 2'-fluoro phosphoramidites?

Low coupling efficiency with 2'-fluoro phosphoramidites is often attributed to the strong electron-withdrawing effect of the fluorine atom at the 2' position of the ribose sugar. This effect can reduce the nucleophilicity of the 5'-hydroxyl group of the growing oligonucleotide chain, making the coupling reaction less efficient compared to standard DNA or RNA phosphoramidites.[1] Additionally, steric hindrance from the 2'-fluoro group can play a role.

Q2: What is a typical acceptable coupling efficiency for 2'-fluoro phosphoramidites?

While standard DNA synthesis often achieves coupling efficiencies of >99%, the introduction of 2'-fluoro modifications can sometimes lower this.[2] An average coupling efficiency of 94-96% can be considered acceptable for oligonucleotides containing 2'-fluoro modifications, although higher efficiencies are achievable with optimization.[1] Efficiencies below 90% for a single coupling step often indicate a problem that requires troubleshooting.[3]

Q3: How does the choice of activator impact the coupling of 2'-fluoro phosphoramidites?

The choice of activator is critical. Standard activators like 1H-Tetrazole can be less effective for sterically hindered or electronically demanding monomers like 2'-fluoro phosphoramidites.[4][5] More potent activators, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), are often recommended to enhance the reaction rate and improve coupling efficiency.[4][6] DCI, in particular, has been shown to be effective in promoting the synthesis of challenging oligonucleotides, including those with 2'-fluoro modifications.[4][6]

Q4: Can moisture affect the coupling of 2'-fluoro phosphoramidites?

Absolutely. Moisture is a significant inhibitor of all phosphoramidite (B1245037) chemistries, including those involving 2'-fluoro modifications.[7][8] Water competes with the 5'-hydroxyl group of the growing oligonucleotide for reaction with the activated phosphoramidite, leading to chain termination.[8] It is crucial to use anhydrous solvents and reagents and to maintain a dry environment on the synthesizer.[7][8]

Q5: Are there special considerations for the deprotection of oligonucleotides containing 2'-fluoro modifications?

Oligonucleotides containing 2'-fluoro modifications are generally deprotected under conditions similar to those used for standard DNA oligonucleotides.[9] However, if the oligonucleotide also contains other sensitive modifications, the deprotection protocol should be adjusted to the mildest conditions required for any of the incorporated monomers.[9]

Troubleshooting Guide

Issue: Consistently low coupling efficiency (<90%) with 2'-fluoro phosphoramidites.

This is a common issue that can often be resolved by systematically evaluating and optimizing several factors in the synthesis protocol.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Coupling Efficiency (<90%) reagent_check Verify Reagent Quality (Amidite, Activator, Solvents) start->reagent_check anhydrous_check Ensure Anhydrous Conditions reagent_check->anhydrous_check Reagents OK no_resolution Issue Persists: Contact Technical Support reagent_check->no_resolution Reagents Degraded activator_optimization Optimize Activator (Type and Concentration) anhydrous_check->activator_optimization Conditions Dry anhydrous_check->no_resolution Moisture Detected coupling_time Increase Coupling Time (e.g., Double Coupling) activator_optimization->coupling_time Activator OK resolution Coupling Efficiency Improved activator_optimization->resolution New Activator Works instrument_check Check Synthesizer Fluidics coupling_time->instrument_check Still Low coupling_time->resolution Increased Time Works instrument_check->resolution Fluidics OK & Other Adjustments Made instrument_check->no_resolution Fluidics Issue Found & Fixed, Still Low

Caption: A stepwise workflow for troubleshooting low coupling efficiency.

Detailed Troubleshooting Steps

1. Reagent Quality and Preparation

  • Phosphoramidites: Ensure that the 2'-fluoro phosphoramidites are fresh and have been stored under the recommended conditions (i.e., under argon or nitrogen at -20°C). Expired or improperly stored amidites will lead to poor coupling.

  • Activator: The activator solution is critical. Ensure it is fresh and at the correct concentration. For 2'-fluoro amidites, consider switching from Tetrazole to a more potent activator like DCI.

  • Solvents: Use only anhydrous acetonitrile (B52724) for all solutions. The water content should be less than 30 ppm.

ReagentRecommended ConcentrationCommon IssueSolution
2'-Fluoro Amidite0.08 - 0.15 MDegradation due to age or improper storageUse fresh, properly stored amidite.
Activator (DCI)0.25 - 0.5 MInsufficient activation with standard agentsSwitch to a more potent activator like DCI.[4][6]
AcetonitrileN/AHigh water content (>30 ppm)Use fresh, anhydrous grade acetonitrile.[8]

2. Anhydrous Conditions

  • Synthesizer Lines: Ensure all synthesizer lines are dry. If the synthesizer has been idle, flush the lines with anhydrous acetonitrile.

  • Inert Gas: Use a high-purity, dry inert gas (argon or helium) for the synthesizer. An in-line drying filter is recommended.[8]

3. Synthesis Cycle Parameters

  • Coupling Time: The inherent lower reactivity of 2'-fluoro phosphoramidites may require longer coupling times than standard monomers. Consider doubling the coupling time. For particularly difficult couplings, a "double coupling" step, where a fresh aliquot of amidite and activator is delivered for a second coupling cycle before capping, can be effective.[1]

  • Activator Concentration: If using a more potent activator like DCI, ensure the concentration is optimized. Higher concentrations can sometimes lead to side reactions.

ParameterStandard DNARecommended for 2'-FluoroRationale
Coupling Time30-60 sec120-300 sec (or double)Compensates for the lower reactivity of the 2'-fluoro amidite.[10]
ActivatorTetrazoleDCI or ETTProvides more efficient activation for sterically hindered monomers.[4][5][6]

4. Instrument and Fluidics

  • Reagent Delivery: Check for any leaks or blockages in the synthesizer's fluidics system. Inconsistent or insufficient delivery of the phosphoramidite or activator will result in low coupling efficiency.

  • Calibration: Ensure the synthesizer is properly calibrated for the delivery of all reagents.

Experimental Protocols

Protocol 1: Trityl Cation Assay for Stepwise Coupling Efficiency

This assay allows for the quantitative assessment of coupling efficiency at each step of the synthesis.[7]

Objective: To determine the efficiency of each coupling cycle.

Methodology:

  • Setup: The DNA synthesizer should be equipped with an in-line UV-Vis detector to monitor the waste stream from the synthesis column. The detector should be set to measure the absorbance of the trityl cation at approximately 498 nm.

  • Synthesis: Begin the automated oligonucleotide synthesis.

  • Deblocking: During each deblocking step, an acidic reagent cleaves the dimethoxytrityl (DT) group from the 5'-end of the newly added nucleotide. This orange-colored trityl cation is released into the waste stream.

  • Measurement: The in-line detector measures the absorbance of the trityl cation for each cycle.

  • Calculation: The stepwise coupling efficiency is calculated by comparing the absorbance of a given cycle to the previous one. Most synthesizer software will perform this calculation automatically. A stable absorbance from cycle to cycle indicates high and consistent coupling efficiency. A significant drop in absorbance indicates a failure in the coupling step of that particular cycle.

Protocol 2: Double Coupling Cycle

Objective: To improve the coupling efficiency of a difficult monomer, such as a 2'-fluoro phosphoramidite.

Methodology:

This protocol is programmed into the synthesis cycle for the specific 2'-fluoro monomer.

  • First Coupling: The synthesizer delivers the 2'-fluoro phosphoramidite and activator to the synthesis column and allows the reaction to proceed for the programmed coupling time.

  • Wash Step (Optional but Recommended): A brief wash with anhydrous acetonitrile is performed.

  • Second Coupling: Without performing the capping step, the synthesizer delivers a second fresh aliquot of the same 2'-fluoro phosphoramidite and activator to the column. The reaction proceeds for the same or an extended coupling time.

  • Capping and Oxidation: After the second coupling, the synthesis cycle proceeds as normal with the capping and oxidation steps.

Chemical Reaction Pathway

CouplingReaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Amidite 2'-Fluoro Phosphoramidite ActivatedAmidite Activated Amidite (Protonated) Amidite->ActivatedAmidite + Activator GrowingChain Growing Oligo Chain (on solid support) with 5'-OH CoupledProduct Coupled Product (Phosphite Triester) GrowingChain->CoupledProduct Activator Activator (e.g., DCI) Activator->ActivatedAmidite ActivatedAmidite->CoupledProduct + 5'-OH of Growing Chain

References

Technical Support Center: Optimizing Deprotection of 2'-Fluoro Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing deprotection conditions for oligonucleotides containing 2'-fluoro bases. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the specific challenges of deprotecting these modified oligonucleotides, ensuring high yield and purity while minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: Are the deprotection conditions for 2'-fluoro (2'-F) modified oligonucleotides the same as for standard DNA and RNA?

While the deprotection of 2'-F RNA is often described as being virtually identical to that of DNA, there are important considerations to prevent side reactions.[1] Generally, standard DNA deprotection protocols can be adapted, but the conditions should be carefully chosen to be compatible with the 2'-fluoro modification. It is crucial to avoid overly harsh basic conditions that can lead to side reactions.

Q2: What is the primary side reaction of concern when deprotecting oligonucleotides with 2'-fluoro bases?

The main concern is the potential for β-elimination of the fluoride (B91410) ion under basic conditions, which can lead to strand scission or modification of the sugar moiety. Although the 2'-fluoro modification is relatively stable, prolonged exposure to strong bases or high temperatures can increase the risk of this side reaction.

Q3: What are the recommended standard deprotection reagents and conditions for 2'-fluoro modified oligonucleotides?

A commonly used and effective method for the cleavage and deprotection of 2'-fluoro modified oligonucleotides is a mixture of ammonium (B1175870) hydroxide (B78521) and ethanol (B145695) (3:1 v/v) at 55°C for 16 hours.[2][3] This method is effective for removing standard protecting groups from the nucleobases and the phosphate (B84403) backbone. For sensitive applications or molecules, milder conditions may be necessary.

Q4: Can I use fast deprotection reagents like AMA (Ammonium Hydroxide/Methylamine) for 2'-fluoro oligonucleotides?

Yes, AMA can be used for the deprotection of oligonucleotides containing 2'-fluoro modifications. However, it is essential to use milder conditions than those typically used for DNA. For instance, deprotection at room temperature for 2 hours or at 37°C for a shorter duration can be effective while minimizing the risk of side reactions. It's also important to note that the use of AMA requires acetyl (Ac) protected dC to prevent base modification.[1]

Q5: My 2'-fluoro oligonucleotide also contains other sensitive modifications (e.g., dyes, quenchers). What deprotection strategy should I use?

For oligonucleotides with multiple sensitive modifications, it is critical to use the mildest deprotection conditions possible. "Ultra-mild" deprotection using reagents like potassium carbonate in methanol (B129727) at room temperature is a good option.[1] This approach requires the use of ultra-mild protecting groups on the nucleobases (e.g., Pac-dA, Ac-dC, iPr-Pac-dG). Always consult the technical specifications for each modification to ensure compatibility.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete deprotection (observed by Mass Spectrometry or HPLC) 1. Deprotection time was too short. 2. Deprotection temperature was too low. 3. Deprotection reagent was old or degraded.1. Increase the deprotection time. For ammonium hydroxide/ethanol, extend the incubation up to 16 hours. 2. Increase the temperature to 55°C, monitoring for potential side reactions. 3. Always use fresh deprotection reagents. Ammonium hydroxide solutions should be stored refrigerated and used within a week of opening.[1]
Presence of unexpected peaks in Mass Spectrometry, potentially indicating fluoride elimination. 1. Deprotection conditions were too harsh (e.g., excessively high temperature or prolonged exposure to strong base).1. Switch to milder deprotection conditions. Consider using methanolic ammonia (B1221849) at room temperature. 2. Reduce the deprotection temperature and/or time.
Low yield of the final product. 1. Inefficient cleavage from the solid support. 2. Loss of product during workup and purification.1. Ensure complete immersion of the solid support in the deprotection solution and allow for sufficient cleavage time (at least 2 hours at room temperature for ammonium hydroxide). 2. Optimize your purification protocol. For small-scale purifications, ethanol precipitation is a common method.
Modification of other sensitive groups on the oligonucleotide. 1. The deprotection reagent is not compatible with the specific modification.1. Refer to the manufacturer's guidelines for the deprotection of the specific sensitive group. 2. Employ an "ultra-mild" deprotection strategy using potassium carbonate in methanol with ultra-mild base protecting groups.[1]

Quantitative Data Summary

The following table summarizes common deprotection conditions used for oligonucleotides, which can be adapted for 2'-fluoro modified sequences with careful optimization.

Deprotection Reagent Composition Temperature Time Notes
Ammonium Hydroxide/Ethanol NH₄OH:EtOH (3:1)55°C16 hoursRecommended for standard 2'-F oligo deprotection.[2][3]
Aqueous Ammonium Hydroxide 28-33% NH₃ in waterRoom Temp.17 hoursA standard, slower deprotection method.
AMA (Ammonium Hydroxide/Methylamine) NH₄OH:Methylamine (1:1)65°C10 minutes"UltraFAST" deprotection; requires Ac-dC.[1]
t-Butylamine/Water t-Butylamine:H₂O (1:3)60°C6 hoursAn alternative to ammonium hydroxide-based reagents.
Potassium Carbonate in Methanol 0.05 M K₂CO₃ in MeOHRoom Temp.4 hours"Ultra-UltraMild" deprotection for very sensitive oligos; requires UltraMild protecting groups.[1]
Gaseous Ammonia Anhydrous NH₃ gas65°C1 hourUsed for fully chemically modified siRNA containing 2'-F modifications.

Experimental Protocols

Protocol 1: Standard Deprotection of 2'-Fluoro Oligonucleotides

This protocol is adapted from a method used for the cleavage and deprotection of 2'-fluoro modified oligonucleotides.[2][3]

  • Preparation:

    • Prepare a deprotection solution of ammonium hydroxide and ethanol in a 3:1 (v/v) ratio.

    • Place the synthesis column containing the 2'-fluoro oligonucleotide on a suitable apparatus to collect the cleaved product.

  • Cleavage and Deprotection:

    • Pass the ammonium hydroxide/ethanol solution through the synthesis column and collect the eluate in a screw-cap vial.

    • Seal the vial tightly and incubate at 55°C for 16 hours.

  • Workup:

    • After incubation, allow the vial to cool to room temperature.

    • Dry the oligonucleotide solution using a vacuum concentrator.

    • Resuspend the dried pellet in an appropriate buffer or sterile water for downstream applications.

  • Analysis:

    • Analyze the purity and integrity of the deprotected oligonucleotide using methods such as HPLC, UPLC, and/or mass spectrometry.

Visualizations

Deprotection_Workflow start Start: Synthesized 2'-F Oligonucleotide on Solid Support decision1 Does the oligonucleotide contain other sensitive modifications (e.g., dyes)? start->decision1 deprotection_standard Standard Deprotection: Ammonium Hydroxide/Ethanol (3:1) 55°C, 16h decision1->deprotection_standard No deprotection_mild Ultra-Mild Deprotection: Potassium Carbonate in Methanol Room Temp, 4h (Requires Ultra-Mild Protecting Groups) decision1->deprotection_mild Yes analysis Analysis: HPLC, Mass Spectrometry deprotection_standard->analysis deprotection_mild->analysis end_product Purified 2'-F Oligonucleotide analysis->end_product

Caption: Workflow for selecting the appropriate deprotection strategy for 2'-fluoro oligonucleotides.

Side_Reaction cluster_products Potential Side Products start 2'-Fluoro Ribonucleotide reagents Harsh Basic Conditions (e.g., High Temperature, Strong Base) intermediate Formation of an Unstable Intermediate reagents->intermediate β-elimination of Fluoride product1 Strand Scission intermediate->product1 product2 Modified Sugar Moiety intermediate->product2

Caption: Potential side reaction pathway of fluoride elimination from a 2'-fluoro nucleotide under harsh basic conditions. Note: This is a simplified conceptual diagram.

References

Technical Support Center: Purification of 2'-Fluoro Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of oligonucleotides with 2'-fluoro (2'-F) modifications. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with purifying these specific types of modified oligonucleotides. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to assist you in your work.

Frequently Asked Questions (FAQs)

Q1: What are 2'-fluoro modified oligonucleotides and why are they used?

A1: 2'-Fluoro modified oligonucleotides are synthetic nucleic acid sequences where the hydroxyl group at the 2' position of the ribose sugar is replaced by a fluorine atom.[1] This modification is widely used in therapeutic oligonucleotide development, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[2][3] The primary benefits of this modification are increased nuclease resistance, which prolongs their half-life in biological systems, and enhanced binding affinity (Tm) to target RNA sequences.[1][3][4] The 2'-F modification preorganizes the sugar into an A-form helix, which is favorable for binding to RNA targets.[2]

Q2: What are the main impurities encountered during the synthesis of 2'-F modified oligonucleotides?

A2: Similar to standard oligonucleotide synthesis, the production of 2'-F modified oligos can result in several process-related impurities. The most common impurities include:

  • n-1 and n+1 shortmers and longmers: These are sequences that are one nucleotide shorter or longer than the target oligonucleotide, resulting from incomplete coupling reactions or the addition of two phosphoramidites in a single step.[5]

  • Sequences with failed modifications: Incomplete incorporation of the 2'-F modified nucleotide.

  • Deprotection-related impurities: By-products from the cleavage and deprotection steps.[6]

  • Aggregates: Guanine-rich sequences, in particular, have a tendency to form aggregates that can complicate purification.[7]

Q3: Which chromatographic techniques are most effective for purifying 2'-F modified oligonucleotides?

A3: The most common and effective methods for purifying 2'-F modified oligonucleotides are high-performance liquid chromatography (HPLC) techniques:

  • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is a high-resolution technique that separates oligonucleotides based on their hydrophobicity. It is particularly effective for separating the target full-length sequence from shorter failure sequences (shortmers).[7]

  • Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on their net charge, which is proportional to their length. It is useful for removing shorter impurities and for separating single-stranded from double-stranded species. For very high purity requirements, a dual HPLC approach, combining AEX-HPLC followed by RP-HPLC, can be employed.[8]

Q4: How can I analyze the purity of my 2'-F modified oligonucleotide after purification?

A4: Several analytical techniques can be used to assess the purity and integrity of your purified 2'-F modified oligonucleotide:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for confirming the identity and purity of the oligonucleotide by providing both retention time and mass information.[9]

  • Capillary Gel Electrophoresis (CGE): CGE separates oligonucleotides by size with high resolution and can be used for purity analysis.[9]

  • Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: This technique is useful for rapid mass confirmation of oligonucleotides, typically those under 50 bases.[5]

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of 2'-F modified oligonucleotides.

Problem 1: Poor peak shape and resolution in IP-RP-HPLC.

  • Possible Cause A: Secondary Structure Formation.

    • Solution: Oligonucleotides, especially those with high GC content, can form secondary structures that interfere with chromatographic separation. Increase the column temperature to 60-80°C to denature these structures.[10]

  • Possible Cause B: Inappropriate Ion-Pairing Reagent.

    • Solution: The choice and concentration of the ion-pairing reagent are critical. Triethylamine (TEA) and hexylamine (B90201) are common choices. Optimize the concentration of the ion-pairing reagent in the mobile phase to improve peak shape and retention.

  • Possible Cause C: Column Overloading.

    • Solution: Inject a smaller amount of the crude oligonucleotide onto the column. Overloading can lead to broad, asymmetric peaks.

Problem 2: Co-elution of impurities with the main product peak in AEX-HPLC.

  • Possible Cause A: Similar Charge.

    • Solution: Impurities of similar length (and therefore similar charge) to the target oligonucleotide may co-elute. In this case, AEX-HPLC alone may not be sufficient. Use a secondary purification step with a different separation mechanism, such as IP-RP-HPLC.[8]

  • Possible Cause B: Non-optimal Gradient.

    • Solution: Adjust the salt gradient (e.g., NaCl or KBr) to improve separation. A shallower gradient can increase the resolution between species with small charge differences.

Problem 3: Low recovery of the purified oligonucleotide.

  • Possible Cause A: Irreversible Adsorption to the Column.

    • Solution: Highly modified or "sticky" oligonucleotides can adsorb to the stationary phase. Ensure the mobile phase composition is appropriate to elute the product completely. Sometimes, a post-gradient flush with a strong organic solvent is necessary.

  • Possible Cause B: Inefficient Desalting.

    • Solution: During the desalting step (e.g., using size-exclusion chromatography or ethanol (B145695) precipitation), product loss can occur, especially with shorter oligonucleotides.[11] Optimize the desalting protocol for your specific oligonucleotide length and modification.

Problem 4: Presence of n-1 peak after purification.

  • Possible Cause A: Incomplete Separation.

    • Solution: The n-1 peak is often the most challenging impurity to remove. High-resolution IP-RP-HPLC is typically required. Optimize the gradient and flow rate to maximize resolution between the n-1 and the full-length product peaks.

  • Possible Cause B: Inefficient Synthesis.

    • Solution: A high percentage of n-1 in the crude product indicates issues with the synthesis coupling efficiency. Review and optimize the solid-phase synthesis protocol, particularly the coupling times for the modified phosphoramidites.[3]

Quantitative Data Summary

Table 1: Impact of 2'-Fluoro Modification on Duplex Thermal Stability (Tm)

Modification TypeChange in Tm per Modification (°C)Reference
2'-F RNA/RNA Duplex+1.8[2]
2'-F RNA/DNA Chimeric Duplex with RNA Target+1.8[4]
Phosphoryl Guanidine (PG) Modification-1.2[12]

Table 2: Typical Purity Levels Achieved by Different Purification Methods

Purification MethodTypical Purity (%)Suitable ApplicationsReference
DesaltingVariable (removes salts and small molecules)PCR, Sequencing[6][8]
Reverse Phase Cartridge (RPC)~70General research[8]
Single HPLC (IP-RP or AEX)>85In vitro screening
Dual HPLC (AEX followed by RP)>90-95In vivo studies, therapeutic applications[8]

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Purification

  • Column: Use a C18 or similar reversed-phase column suitable for oligonucleotide purification.

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water.

  • Mobile Phase B: 100 mM TEAA in 50% acetonitrile/water.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5-65% B (linear gradient)

    • 35-40 min: 65-95% B (wash)

    • 40-45 min: 95% B

    • 45-50 min: 95-5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 60°C

  • Detection: UV at 260 nm.

  • Procedure: a. Dissolve the crude oligonucleotide in Mobile Phase A. b. Inject the sample onto the equilibrated column. c. Run the gradient and collect fractions corresponding to the main peak. d. Analyze fractions for purity and pool the desired fractions. e. Desalt the pooled fractions.

Protocol 2: Anion-Exchange HPLC (AEX-HPLC) Purification

  • Column: Use a strong anion-exchange column suitable for oligonucleotides.

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.5.

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5.

  • Gradient:

    • 0-5 min: 0% B

    • 5-45 min: 0-100% B (linear gradient)

    • 45-50 min: 100% B (wash)

    • 50-55 min: 100-0% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C (can be increased to reduce secondary structures).

  • Detection: UV at 260 nm.

  • Procedure: a. Dissolve the crude oligonucleotide in Mobile Phase A. b. Inject the sample onto the equilibrated column. c. Run the gradient and collect fractions of the main peak. d. Analyze and pool the pure fractions. e. Desalt the pooled fractions.

Visual Guides

PurificationWorkflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_analysis Analysis & Post-Purification Crude_Product Crude 2'-F Oligo (with impurities) HPLC Primary Purification (IP-RP-HPLC or AEX-HPLC) Crude_Product->HPLC Fractions Collect Fractions HPLC->Fractions Purity_Check Purity Analysis (LC-MS, CGE) Fractions->Purity_Check Purity_Check->HPLC <95% Pure (Re-purify) Pooling Pool Pure Fractions Purity_Check->Pooling >95% Pure Desalting Desalting Pooling->Desalting Final_Product Pure 2'-F Oligo Desalting->Final_Product

Caption: Workflow for the purification of 2'-fluoro modified oligonucleotides.

TroubleshootingTree cluster_peakshape Issue: Poor Peak Shape cluster_resolution Issue: Co-elution Start Poor HPLC Result Peak_Shape Broad or Tailing Peaks? Start->Peak_Shape Co_Elution Co-eluting Impurities? Start->Co_Elution Increase_Temp Increase Column Temp (Denature Secondary Structures) Peak_Shape->Increase_Temp Yes Optimize_IP Optimize Ion-Pair Reagent Increase_Temp->Optimize_IP Reduce_Load Reduce Sample Load Optimize_IP->Reduce_Load Adjust_Gradient Adjust Gradient Slope Co_Elution->Adjust_Gradient Yes Secondary_Method Use Orthogonal Method (e.g., AEX if RP failed) Adjust_Gradient->Secondary_Method

Caption: Troubleshooting decision tree for HPLC purification issues.

References

Navigating the Nuances of DMT-2'-F-dA(bz) Phosphoramidite: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive technical resource for understanding and optimizing the use of DMT-2'-F-dA(bz) phosphoramidite (B1245037) in oligonucleotide synthesis. This guide addresses the critical impact of moisture on the stability and performance of this reagent, providing detailed troubleshooting advice, frequently asked questions, and robust experimental protocols to ensure the success of your research and development endeavors.

Troubleshooting Guide

This section is designed to help you quickly identify and resolve common issues encountered during the handling and use of DMT-2'-F-dA(bz) phosphoramidite, with a particular focus on problems arising from moisture contamination.

Symptom Potential Cause Recommended Solution
Low Coupling Efficiency (High n-1 Shortmers) Moisture Contamination: The phosphoramidite is highly susceptible to hydrolysis from trace amounts of water in solvents or on synthesizer lines.[1]- Use fresh, anhydrous acetonitrile (B52724) with a water content below 30 ppm, preferably under 10 ppm.[1][2]- Employ molecular sieves in the phosphoramidite and activator solutions to scavenge residual moisture.[1]- Thoroughly purge all synthesizer lines with a dry inert gas (e.g., argon or helium) before use.[1]
Degraded Phosphoramidite Stock: Solutions can degrade over time, even when stored on the synthesizer.[1]- Prepare fresh phosphoramidite solutions before initiating a synthesis, especially for long oligonucleotides or critical applications.[3]- Avoid storing solutions on the synthesizer for extended periods.[1]
Suboptimal Coupling Time: 2'-Fluoro phosphoramidites may require longer coupling times compared to standard DNA monomers.[4]- Increase the coupling time for this compound. A 3-minute coupling time is often recommended.[4]
Unexpected Peaks in HPLC or LC-MS Analysis Phosphoramidite Hydrolysis: Exposure to moisture leads to the formation of the H-phosphonate byproduct.[2]- Adhere strictly to anhydrous handling techniques.[1]- Analyze the phosphoramidite solution by ³¹P NMR to check for the presence of H-phosphonate peaks.
Phosphoramidite Oxidation: The P(III) center can be oxidized to P(V) by air, rendering the phosphoramidite inactive.[1][3] This is a known issue for 2'F-dA phosphoramidites.[3]- Handle solid phosphoramidite and its solutions under an inert atmosphere (argon or nitrogen).[1]- Use septum-sealed bottles and dry syringes for all transfers.[1]- Monitor for oxidized species using ³¹P NMR or LC-MS.[3]
Formation of Acrylonitrile (B1666552) Adducts: A degradation pathway involving the elimination of acrylonitrile can lead to adducts on the nucleobase.[1]- Use high-purity phosphoramidites that have been stored correctly to minimize the presence of degradation products.[1]
Inconsistent Synthesis Yields Variable Reagent Quality: The purity and water content of the phosphoramidite and other reagents can vary between lots and suppliers.- Perform incoming quality control on new batches of phosphoramidites using HPLC and ³¹P NMR.[5]- Regularly test the water content of acetonitrile using Karl Fischer titration.[2]
Improper Storage: Failure to maintain a dry, inert atmosphere during storage will lead to gradual degradation.[6]- Store solid this compound at -20°C under an inert gas.[4][6]- Before opening, allow the container to warm to room temperature to prevent condensation.[1]

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A: Solid this compound should be stored at -20°C or lower in a tightly sealed container under a dry, inert atmosphere such as argon or nitrogen.[4][6] It is crucial to avoid frost-free freezers, as their temperature cycles can introduce moisture. Before use, the container must be allowed to equilibrate to room temperature before opening to prevent atmospheric moisture from condensing on the cold powder.[1] Solutions of the phosphoramidite in anhydrous acetonitrile should also be stored at -20°C under an inert atmosphere.[7]

Q2: What are the primary degradation pathways for this phosphoramidite when exposed to moisture?

A: The two main degradation pathways initiated or accelerated by moisture are:

  • Hydrolysis: The phosphoramidite moiety is highly susceptible to acid-catalyzed hydrolysis.[7] Even trace amounts of water can react with the P(III) center, leading to the formation of an inactive H-phosphonate species and diisopropylamine.[2]

  • Oxidation: In the presence of air and moisture, the trivalent phosphorus (P(III)) center is readily oxidized to a pentavalent phosphate (B84403) (P(V)) species.[1][3] This oxidized form is incapable of coupling with the growing oligonucleotide chain.[1] Studies have suggested that 2'F-dA phosphoramidites may be more prone to oxidation than their standard deoxyadenosine (B7792050) counterparts.[3]

Q3: How does the stability of this compound compare to other common phosphoramidites?

A: While specific kinetic data for the hydrolysis of DMT-2'-F-dA(bz) is not as widely published as for standard phosphoramidites, the general stability trend in solution is T > dC > dA > dG.[8] The presence of the electron-withdrawing 2'-fluoro group can influence the reactivity and stability of the molecule. Additionally, the N6-benzoyl (bz) protecting group is known to be more stable against depurination during the acidic detritylation step compared to more labile protecting groups.[6]

Q4: What analytical techniques are recommended for assessing the quality of my this compound?

A: The most effective methods for quality control are:

  • ³¹P NMR Spectroscopy: This is a powerful tool for directly observing and quantifying the active phosphoramidite (P(III) species, typically around 149 ppm) and its primary degradation products, such as H-phosphonates (~8-10 ppm) and oxidized phosphate species (~0 ppm).[5][9]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is used to determine the purity of the phosphoramidite and to detect any non-phosphorus-containing impurities.[5][10] The phosphoramidite typically appears as a pair of diastereomeric peaks.[3]

  • Mass Spectrometry (MS): LC-MS can be used to confirm the identity of the phosphoramidite and to characterize any degradation products or impurities by their mass-to-charge ratio.[3][5]

  • Karl Fischer Titration: This method is essential for determining the water content of the solvents used to dissolve the phosphoramidite, ensuring they meet the required anhydrous specifications.[2][4]

Q5: Can I extend the life of my phosphoramidite solution?

A: To maximize the stability of the phosphoramidite in solution, always use high-quality anhydrous acetonitrile (<30 ppm water).[7] Adding activated 3Å molecular sieves to the solution vial can help scavenge any introduced moisture.[1] Store the solution at -20°C under an inert atmosphere when not on the synthesizer.[7] However, for optimal results, it is always best to use freshly prepared solutions.[3]

Quantitative Data Summary

The stability of phosphoramidites in solution is a critical factor for successful oligonucleotide synthesis. The following table summarizes data on the degradation of standard phosphoramidites in acetonitrile, which provides a useful reference for understanding the relative stability of the dA(bz) component of this compound.

Table 1: Stability of Standard Phosphoramidites in Acetonitrile

PhosphoramiditePurity Reduction after 5 Weeks at Room Temperature
DMT-dC(bz)-CE Phosphoramidite2%
DMT-T-CE Phosphoramidite2%
DMT-dA(bz)-CE Phosphoramidite 6%
DMT-dG(ib)-CE Phosphoramidite39%
Data sourced from a study on the solution stability of phosphoramidites under an inert gas atmosphere.[8]

Furthermore, a study monitoring the oxidation of 2'F-dA phosphoramidite in solution over 20 hours observed an approximate 1% increase in the total oxidized species, highlighting its susceptibility to oxidation.[3]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by ³¹P NMR

Objective: To quantify the active P(III) content and detect the presence of P(V) oxidation products and other phosphorus-containing impurities.

Methodology:

  • Sample Preparation:

    • Under an inert atmosphere (e.g., in a glove box), accurately weigh approximately 10-20 mg of the this compound solid.

    • Dissolve the solid in ~0.5 mL of anhydrous deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃).

    • Transfer the solution to a clean, dry NMR tube and cap it securely.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum. A phosphoric acid external standard can be used for referencing (δ = 0.0 ppm).

  • Data Interpretation:

    • The active phosphoramidite will appear as two distinct peaks for the diastereomers around ~149 ppm .

    • The primary oxidation product (P(V) phosphate) will appear as a peak around ~0 ppm .

    • The H-phosphonate hydrolysis product will appear as a peak around ~8-10 ppm .

    • Calculate the purity by integrating the respective peak areas. Purity (%) = [Area(P(III) peaks) / Total Area(all phosphorus peaks)] x 100.

Protocol 2: Analysis of this compound by Reverse-Phase HPLC

Objective: To determine the chromatographic purity of the phosphoramidite and identify any non-phosphorus impurities.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the phosphoramidite at 1 mg/mL in anhydrous acetonitrile.[3]

    • Further dilute to a working concentration of 0.1 mg/mL in anhydrous acetonitrile.[3] Prepare fresh to minimize degradation.[3]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute the compound and impurities.

    • Flow Rate: 1 mL/min.[5]

    • Detection: UV detection at a suitable wavelength (e.g., 260 nm).

  • Data Interpretation:

    • The pure phosphoramidite will typically present as two major peaks corresponding to the two diastereomers.[3]

    • Calculate purity based on the area percentage of the main peaks relative to the total peak area in the chromatogram.

Visualizations

Hydrolysis_Pathway Amidite DMT-2'-F-dA(bz) Phosphoramidite (P-III) H_Phosphonate H-Phosphonate (Inactive Byproduct) Amidite->H_Phosphonate Hydrolysis Amine Diisopropylamine Amidite->Amine Hydrolysis Water H₂O (Moisture) Water->H_Phosphonate Water->Amine

Caption: Primary hydrolysis pathway of phosphoramidites in the presence of moisture.

Experimental_Workflow cluster_storage Storage & Handling cluster_qc Quality Control cluster_synthesis Oligonucleotide Synthesis Storage Store Solid Amidite at -20°C under Inert Gas Equilibrate Equilibrate to Room Temperature Before Opening Storage->Equilibrate Dissolve Dissolve in Anhydrous Acetonitrile Equilibrate->Dissolve Purity_Check Assess Purity (³¹P NMR, HPLC) Dissolve->Purity_Check Synthesis Perform Automated Synthesis Purity_Check->Synthesis If Purity ≥ 99% Troubleshoot Troubleshoot Low Coupling Efficiency Synthesis->Troubleshoot If Yield is Low Troubleshoot->Purity_Check Re-evaluate Reagents

Caption: Recommended workflow for handling and quality control of phosphoramidites.

References

Common side products in 2'-fluoro phosphoramidite chemistry and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 2'-fluoro phosphoramidite (B1245037) chemistry for oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered in 2'-fluoro oligonucleotide synthesis?

A1: While 2'-fluoro phosphoramidite chemistry is robust, several side products can arise. These can be categorized into issues common to all phosphoramidite synthesis and those specific to the 2'-fluoro modification.

General Side Products:

  • n-1 Shortmers: Truncated sequences resulting from incomplete coupling at a synthesis cycle.

  • Phosphoramidite Hydrolysis Products: The phosphoramidite monomer can react with trace amounts of water in the acetonitrile (B52724) solvent, rendering it inactive for coupling.

  • Byproducts of Incomplete Oxidation: The unstable phosphite (B83602) triester intermediate, if not fully oxidized to the stable phosphate (B84403) triester, can be cleaved during the subsequent acidic detritylation step.[1]

  • Depurination Products: While the 2'-fluoro modification enhances the stability of the N-glycosidic linkage, depurination (loss of purine (B94841) bases) can still occur under acidic conditions, though to a lesser extent than in standard DNA synthesis.

2'-Fluoro Specific Side Products:

  • Arabinonucleoside and 2,2'-Anhydronucleoside Formation: During deprotection with ammonia (B1221849), particularly at elevated temperatures, the 2'-fluorine of a 2'-fluorouridine residue can be eliminated. This leads to the formation of an oligonucleotide containing an arabinonucleoside or a 2,2'-anhydronucleoside residue.[2]

Q2: How does the 2'-fluoro modification affect the stability of the oligonucleotide during synthesis and purification?

A2: The highly electronegative fluorine atom at the 2'-position significantly influences the properties of the nucleotide.

  • Increased Acid Stability: Oligonucleotides containing 2'-fluoro modifications are 4-5 times more stable in acidic media (pH 2.2-5.3) compared to their 2'-deoxy counterparts.[3] This increased stability is attributed to the electron-withdrawing nature of the fluorine, which reduces the basicity of the 3'-nitrogen in N3'→P5' phosphoramidates.[2]

  • Resistance to Enzymatic Degradation: The 2'-fluoro modification provides resistance to nuclease digestion.[4]

  • Stabilized N-glycosidic Linkage: The 2'-fluoro group stabilizes the N-glycosidic bond, making the oligonucleotide less susceptible to depurination during the acidic detritylation steps of synthesis.

Q3: What are the recommended coupling times for 2'-fluoro phosphoramidites?

A3: A coupling time of 3 minutes is generally recommended for 2'-fluoro phosphoramidites.[5] For some modified nucleotides, including 2'-fluoro amidites, coupling times may be extended to 10-30 minutes to ensure high coupling efficiency.[6]

Troubleshooting Guide

Problem 1: Low coupling efficiency or a high percentage of n-1 shortmers in the final product.

This is a common issue in oligonucleotide synthesis and can be diagnosed by analyzing the crude product using HPLC or mass spectrometry.

Potential Cause Prevention and Solution
Degraded Phosphoramidite Ensure phosphoramidites are stored under anhydrous conditions and at the recommended temperature (-10 to -30°C).[5] Prepare fresh solutions for synthesis and do not store in solution on the synthesizer for extended periods (2-3 days stability).[5]
Presence of Water in Reagents Use high-quality anhydrous acetonitrile for phosphoramidite solutions. Ensure all other reagents and gas lines are dry. Trace water can hydrolyze the phosphoramidite, rendering it inactive.
Suboptimal Activator Use a suitable activator, such as 4,5-dicyanoimidazole (B129182) (DCI) or 5-ethylthiotetrazole (ETT), at the recommended concentration.
Insufficient Coupling Time While a 3-minute coupling time is standard,[5] extending the coupling time (e.g., to 10-15 minutes) can improve efficiency, especially for sterically hindered sequences.[6]

Problem 2: Presence of unexpected peaks in the mass spectrum, particularly at M-18 (loss of HF) or other degradation products.

This often points to issues during the deprotection step, where the 2'-fluoro group can be labile under certain conditions.

Potential Cause Prevention and Solution
Harsh Deprotection Conditions Avoid prolonged heating during deprotection with basic reagents. For oligonucleotides containing 2'-fluorouridine, heating in concentrated aqueous ammonia can lead to the formation of arabinonucleoside and 2,2'-anhydronucleoside side products.[2]
Inappropriate Deprotection Reagent Use milder deprotection conditions. A recommended method is using a 1:1 mixture of 30% ammonium (B1175870) hydroxide (B78521) and 40% methylamine (B109427) (AMA) for 2 hours at room temperature.[5] Note that heating in AMA can still lead to some degradation of 2'-fluoro nucleotides.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to 2'-fluoro phosphoramidite chemistry.

Table 1: Coupling Efficiency of 2'-Fluoro Phosphoramidites

Synthesis MethodCoupling EfficiencyNotes
Amidite Transfer Reaction (single coupling)~94-96%As determined by released MMT cation assay.[7]
Amidite Transfer Reaction (double coupling)~96%Double application of the coupling step per cycle.[7]
Oxidative Phosphorylation70-75%Lower efficiency is likely due to the reduced nucleophilicity of the 3'-amine caused by the electronegative 2'-fluorine.[7]

Table 2: Stability and Degradation of 2'-Fluoro Oligonucleotides

ConditionObservationReference
Acidic Media (pH 2.2-5.3)4-5 times more stable than 2'-deoxyoligonucleotide N3'→P5' phosphoramidates.[3]
Heated Concentrated Aqueous Ammonia (55°C, 8 hours)Nearly 50% of an oligo-2'-fluoro-3'-aminouridine phosphoramidate (B1195095) was transformed into side products (arabinonucleoside and 2,2'-anhydronucleoside).[2]
2'F-dA phosphoramidite in solution (20 hours)Approximately 1% increase in oxidation.[8]

Key Experimental Protocols

Protocol 1: Standard Deprotection of 2'-Fluoro Oligonucleotides

This protocol is designed to minimize the degradation of 2'-fluoro nucleotides.

  • Cleavage from Solid Support and Base Deprotection:

    • Treat the solid support-bound oligonucleotide with a 1:1 (v/v) mixture of 30% ammonium hydroxide and 40% methylamine (AMA).

    • Incubate at room temperature for 2 hours.[5]

  • Evaporation:

    • After incubation, carefully transfer the supernatant to a clean tube.

    • Evaporate the AMA solution to dryness using a centrifugal evaporator.

  • Reconstitution:

    • Resuspend the oligonucleotide pellet in an appropriate buffer or nuclease-free water for downstream applications.

Note: Avoid heating the oligonucleotide in AMA, as this can lead to the degradation of 2'-fluoro nucleotides.[5] For oligonucleotides containing other sensitive modifications, consult the specific deprotection recommendations for those modifications.

Protocol 2: Analysis of Crude 2'-Fluoro Oligonucleotides by HPLC

This protocol allows for the assessment of synthesis purity and the identification of common side products.

  • Sample Preparation:

  • HPLC Conditions:

    • Column: A reverse-phase column suitable for oligonucleotide analysis (e.g., C18).

    • Mobile Phase A: 0.1 M TEAA, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage over 20-30 minutes. The exact gradient will depend on the length and sequence of the oligonucleotide.

    • Detection: UV absorbance at 260 nm.

  • Data Analysis:

    • The main peak corresponds to the full-length product (n).

    • Peaks eluting earlier than the main peak are typically shorter sequences (n-1, n-2, etc.).

    • The presence of broad or poorly resolved peaks may indicate the presence of degradation products or other impurities. Mass spectrometry should be used for definitive identification of unexpected peaks.

Visualizations

Side_Product_Formation cluster_synthesis Oligonucleotide Synthesis Cycle cluster_deprotection Deprotection cluster_side_products Side Products Start Start Coupling Coupling Start->Coupling Hydrolysis Phosphoramidite Hydrolysis Start->Hydrolysis Trace H2O Oxidation Oxidation Coupling->Oxidation Incomplete_Coupling n-1 Shortmers Coupling->Incomplete_Coupling Failure Capping Capping Oxidation->Capping Incomplete_Oxidation Cleaved Phosphite Oxidation->Incomplete_Oxidation Failure Detritylation Detritylation Capping->Detritylation Detritylation->Coupling Next Cycle Deprotection_Step Base Deprotection (e.g., AMA at RT) Detritylation->Deprotection_Step Final Cycle Final_Product Full-Length Oligo Deprotection_Step->Final_Product Deprotection_Degradation Arabinonucleoside/ 2,2'-Anhydronucleoside Deprotection_Step->Deprotection_Degradation Heated Ammonia

Caption: Overview of side product formation pathways in 2'-fluoro phosphoramidite chemistry.

Troubleshooting_Workflow Start Unsatisfactory Synthesis Result Analysis Analyze Crude Product (HPLC, Mass Spec) Start->Analysis Low_Yield Low Yield of Full-Length Product? Analysis->Low_Yield Unexpected_Peaks Unexpected Peaks in Mass Spec? Low_Yield->Unexpected_Peaks No Check_Amidite Check Phosphoramidite (Age, Storage) Low_Yield->Check_Amidite Yes Check_Deprotection Review Deprotection (Temp, Reagent) Unexpected_Peaks->Check_Deprotection Yes Success Improved Synthesis Unexpected_Peaks->Success No Check_Reagents Check Reagents (Anhydrous Acetonitrile) Check_Amidite->Check_Reagents Extend_Coupling Extend Coupling Time Check_Reagents->Extend_Coupling Extend_Coupling->Success Optimize_Deprotection Use Milder Deprotection (e.g., AMA at RT) Check_Deprotection->Optimize_Deprotection Optimize_Deprotection->Success

Caption: Troubleshooting workflow for common issues in 2'-fluoro oligonucleotide synthesis.

References

Technical Support Center: HPLC Purification of DMT-on 2'-Fluoro Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the purification of 5'-dimethoxytrityl (DMT)-on 2'-fluoro modified oligonucleotides using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of DMT-on purification?

The 5'-DMT group is a bulky, hydrophobic protecting group left on the final full-length oligonucleotide after synthesis. This hydrophobicity causes the desired full-length product to be retained much more strongly on a reversed-phase HPLC column compared to the shorter, "failure" sequences (n-1, n-2, etc.) that do not have the DMT group. This significant difference in retention allows for a robust and high-resolution separation of the target oligonucleotide from the majority of synthesis impurities.

Q2: Why are elevated temperatures (e.g., 50-75°C) recommended for purifying 2'-fluoro modified oligonucleotides?

Elevated column temperatures are crucial for several reasons. First, they disrupt secondary structures (like hairpins or duplexes) that can form in oligonucleotides, which would otherwise lead to broad peaks and poor resolution. Second, higher temperatures decrease the viscosity of the mobile phase, which can improve column efficiency. For 2'-fluoro modified oligonucleotides, which have a high affinity for self-pairing, thermal denaturation is particularly important for achieving sharp, well-resolved peaks.

Q3: What is an ion-pairing agent and which one should I use?

An ion-pairing agent is a mobile phase additive that contains a hydrophobic part and an ionic part. It pairs with the negatively charged phosphate (B84403) backbone of the oligonucleotide, neutralizing the charge and allowing the oligonucleotide to be retained and separated by its hydrophobicity on a reversed-phase column.

  • Triethylammonium Acetate (TEAA): This is the most common and cost-effective ion-pairing agent. It provides good separation for routine purification.

  • Triethylamine/Hexafluoroisopropanol (TEA/HFIP): This combination is often used for higher-resolution separations and is compatible with mass spectrometry (MS). HFIP is a weaker acid than acetic acid, which can improve resolution and peak shape for complex separations.

Q4: Can the 2'-fluoro modification itself affect the purification?

Yes. The 2'-fluoro modification increases the A-form helical propensity of an oligonucleotide strand, meaning it is more likely to form stable secondary structures compared to unmodified DNA. This is a key reason why elevated temperatures are critical for successful purification. This modification also adds to the overall hydrophobicity of the molecule, which may slightly alter its retention time compared to an unmodified oligonucleotide of the same length.

Q5: What is the "n-1" peak and why is it difficult to separate?

The "n-1" peak represents the population of failure sequences that are one nucleotide shorter than the full-length product (n). In DMT-on purification, the primary n-1 species of concern is the one lacking the final 5'-nucleotide but still possessing the DMT group (a "pre-capped" sequence). Because it has the DMT group, its hydrophobicity is very similar to the full-length product, making it the most challenging impurity to resolve.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of DMT-on 2'-fluoro modified oligonucleotides.

Issue 1: Poor Peak Resolution (Especially between n and n-1)
Potential Cause Recommended Solution
Inadequate Denaturation Increase the column temperature in increments of 5°C (e.g., from 60°C to 65°C). Ensure the mobile phase is pre-heated before reaching the column.
Inappropriate Gradient Slope Decrease the gradient slope (e.g., from 1%/min to 0.5%/min of Acetonitrile). A shallower gradient increases the separation time between closely eluting species.
Suboptimal Ion-Pairing If using TEAA, consider switching to a TEA/HFIP mobile phase system, which can offer superior resolution for challenging separations.
Column Overloading Reduce the amount of crude oligonucleotide sample injected onto the column. Overloading leads to peak broadening and loss of resolution.
Incorrect Mobile Phase pH Ensure the pH of your aqueous buffer (e.g., TEAA) is stable and within the optimal range (typically pH 7.0-7.5).
Issue 2: Broad or Tailing Peaks
Potential Cause Recommended Solution
Secondary Structure Formation This is the most common cause. Increase the column temperature as described above.
Column Degradation The high pH of some ion-pairing buffers can degrade silica-based columns over time. Use a pH-stable column (e.g., polystyrene-divinylbenzene) or ensure you are operating within the column's specified pH range.
Sample Overloading Inject less sample onto the column.
Contamination or Column Fouling Flush the column with a strong solvent wash (as recommended by the manufacturer) to remove adsorbed impurities.
Issue 3: Premature Detritylation (Loss of DMT group on-column)
Potential Cause Recommended Solution
Acidic Mobile Phase The DMT group is acid-labile and can be cleaved if the mobile phase pH is too low. Ensure the pH of your buffers is neutral or slightly basic (pH ~7.0-8.0).
Degraded Reagents Old or improperly stored reagents (e.g., Acetonitrile) can become acidic over time. Use fresh, HPLC-grade solvents and buffers.
Excessive Column Temperature While high temperatures are needed, excessively high temperatures can sometimes accelerate DMT loss. If you suspect this, try reducing the temperature slightly while ensuring peaks remain sharp.

Section 3: Experimental Protocols & Data

Protocol 1: Standard DMT-on Purification with TEAA
  • Buffer Preparation:

    • Buffer A (Aqueous): 0.1 M Triethylammonium Acetate (TEAA), pH 7.0-7.5.

    • Buffer B (Organic): 100% Acetonitrile.

  • Sample Preparation: Dissolve the crude DMT-on oligonucleotide pellet in a suitable volume of Buffer A or HPLC-grade water to a concentration of ~10-20 OD/100 µL.

  • HPLC Conditions:

    • Column: Reversed-phase (e.g., C18 or PS-DVB), 4.6 x 250 mm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 60-65°C.

    • Detection: UV at 260 nm.

    • Gradient:

      • 0-2 min: 10% B

      • 2-22 min: 10-70% B (Gradient slope of 3%/min)

      • 22-25 min: 70-100% B

      • 25-30 min: 100% B

Data Table: Effect of Temperature on Resolution

The following table summarizes typical results illustrating the impact of column temperature on the resolution between the full-length product (n) and the n-1 failure sequence.

Column Temperature (°C)Resolution (Rs) between n and n-1Peak Shape
400.8Broad, significant tailing
501.2Improved, but some broadening
601.8Sharp, well-resolved peaks
701.9Sharp, excellent resolution

Resolution (Rs) > 1.5 is considered baseline separation.

Section 4: Visual Workflows

The following diagrams illustrate the purification workflow and a troubleshooting decision-making process.

G cluster_synthesis Upstream cluster_purification Purification Workflow S1 Solid-Phase Oligonucleotide Synthesis S2 Cleavage & Deprotection (Base-labile groups) S1->S2 S3 Crude DMT-on Oligo (Mixture of n, n-1, etc.) S2->S3 P1 Sample Dissolution & Filtration S3->P1 Proceed to Purification P2 IP-RP-HPLC Injection (DMT-on Method) P1->P2 P3 Fraction Collection (Collect DMT-on Peak) P2->P3 P4 Post-HPLC Detritylation (e.g., Acetic Acid) P3->P4 P5 Desalting (e.g., C18 cartridge or dialysis) P4->P5 P6 Final Purified Oligo (QC via MS, CE) P5->P6

Caption: Workflow from synthesis to purified 2'-fluoro oligonucleotide.

G Start Problem: Poor Peak Resolution Q1 Is column temperature elevated (>55°C)? Start->Q1 A1_Yes Decrease gradient slope (e.g., from 2%/min to 1%/min) Q1->A1_Yes Yes A1_No Increase temperature to 60-70°C Q1->A1_No No Q2 Resolution still poor? A1_Yes->Q2 A1_No->Q2 A2_Yes Switch to high-resolution ion-pair agent (e.g., TEA/HFIP) Q2->A2_Yes Yes A2_No Problem Solved Q2->A2_No No Q3 Resolution still poor? A2_Yes->Q3 Q3->A2_No No A3_Yes Reduce sample load by 50% Q3->A3_Yes Yes

Caption: Troubleshooting decision tree for poor HPLC peak resolution.

Technical Support Center: Addressing Incomplete Sulfurization in Phosphorothioate Oligonucleotides with 2'-F Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with incomplete sulfurization during the synthesis of phosphorothioate (B77711) (PS) oligonucleotides that incorporate 2'-Fluoro (2'-F) modifications. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary indicators of incomplete sulfurization in my 2'-F modified phosphorothioate oligonucleotide synthesis?

A: The most direct indicator of incomplete sulfurization is the detection of phosphodiester (P=O) linkages where phosphorothioate (P=S) linkages were intended.[1][2] This is often observed during analytical quality control steps. Key indicators include:

  • Mass Spectrometry (MS) Data: The presence of unexpected molecular weights corresponding to the oligonucleotide with one or more oxygen atoms instead of sulfur. The mass difference between a P=S and a P=O linkage is approximately 16 Da.[3]

  • 31P NMR Spectroscopy: The appearance of signals in the phosphodiester region (around 0 ppm) in addition to the expected phosphorothioate signals (typically 55-60 ppm).[4][5]

  • Chromatography (HPLC): The presence of extra peaks in ion-exchange or reversed-phase HPLC chromatograms.[6] Incompletely sulfurized species will have different retention times.

Q2: What are the common causes of incomplete sulfurization, especially with 2'-F modified oligonucleotides?

A: Several factors can contribute to incomplete sulfurization, and the presence of 2'-F modifications can exacerbate these issues:

  • Inefficient Sulfurizing Reagent: The sulfurizing agent may be old, degraded, or of insufficient purity.[1] Reagents like 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) can have limited stability in solution on the synthesizer.[6][7]

  • Suboptimal Reaction Conditions: The time and concentration for the sulfurization step may be insufficient.[6] This can be particularly true for 2'-F modified oligonucleotides, where steric hindrance from the fluorine atom may slow down the reaction kinetics.[8]

  • Presence of Water or Oxidizing Impurities: Moisture in the reagents or solvents can lead to the competing oxidation of the phosphite (B83602) triester intermediate to a phosphodiester linkage.[1] Peroxides in solvents like THF have also been identified as a cause of desulfurization.[9][10]

  • Issues with the Synthesis Cycle: In some protocols, residual capping agents can interfere with the sulfur transfer reaction, leading to the formation of phosphate (B84403) triesters.[]

Q3: How can I quantitatively assess the efficiency of the sulfurization step?

A: Quantitative analysis is crucial for troubleshooting and process optimization. The following methods are recommended:

  • 31P NMR Spectroscopy: This is the most direct method for quantifying the ratio of P=S to P=O linkages.[4][5] The relative integrals of the phosphorothioate and phosphodiester peaks provide a direct measure of sulfurization efficiency.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): By analyzing the extracted ion chromatograms for the expected full-length product and the corresponding P=O variants, a semi-quantitative assessment can be made.[3][13][14][15]

  • Anion-Exchange HPLC: This technique can separate oligonucleotides based on the number of charged phosphate/phosphorothioate groups, allowing for the quantification of incompletely sulfurized species.[16]

Analytical Technique Information Provided Key Advantages
31P NMR Direct quantification of P=S vs. P=O linkages.[4][5]Highly accurate and does not require separation.[4]
LC-MS Identification and relative quantification of species with different numbers of P=O linkages.[3][13][14][15]High sensitivity and provides molecular weight confirmation.[13]
Anion-Exchange HPLC Separation and quantification of oligonucleotides based on charge.[16]Good resolution for separating species with a small number of P=O linkages.

Q4: What are the recommended sulfurizing reagents for synthesizing 2'-F modified oligonucleotides, and what are their typical reaction conditions?

A: The choice of sulfurizing reagent is critical for achieving high sulfurization efficiency. While several reagents are available, some offer better performance and stability.

Sulfurizing Reagent Common Name/Abbreviation Typical Concentration & Time Advantages Disadvantages
3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thioneDDTT (Sulfurizing Reagent II)0.05M for 60s (DNA), 4-6 min (RNA)[7]Improved performance and stability over Beaucage Reagent.[6][7]
3H-1,2-benzodithiol-3-one 1,1-dioxideBeaucage Reagent0.05M for 60-240s (DNA), 4 min (RNA)[7]High efficiency and fast reaction time.[7]Limited stability in solution on the synthesizer.[6][7]
Phenylacetyl DisulfidePADS0.2 M for 2-7 min[12]Cost-effective for large-scale synthesis.[7]Solutions may require "aging" for optimal performance and have an unpleasant odor.[12][17]
Xanthane HydrideDoes not yield oxidants as byproducts.

Q5: What troubleshooting steps should I take to improve sulfurization efficiency?

A: If you are experiencing incomplete sulfurization, a systematic approach to troubleshooting is recommended:

  • Re-evaluate Your Sulfurizing Reagent:

    • Freshness and Purity: Use a fresh bottle of sulfurizing reagent and ensure it has been stored under the recommended conditions (e.g., protected from moisture).

    • Solution Stability: If using a reagent with known stability issues like the Beaucage Reagent, prepare fresh solutions for each synthesis run.[6][7]

  • Optimize Reaction Conditions:

    • Increase Reaction Time: For 2'-F modified oligonucleotides, doubling the standard sulfurization time can often improve efficiency.[6]

    • Increase Concentration: A modest increase in the concentration of the sulfurizing agent may be beneficial.

  • Ensure Anhydrous Conditions:

    • Solvents: Use anhydrous grade acetonitrile (B52724) for all solutions.

    • Inert Atmosphere: Ensure the synthesizer is properly purged with an inert gas (e.g., argon) to minimize exposure to air and moisture.[1]

  • Review Your Synthesis Protocol:

    • Order of Steps: The standard phosphoramidite (B1245037) cycle involves detritylation, coupling, sulfurization, and then capping. Ensure your protocol follows this order, as residual capping reagents can interfere with sulfurization.[] However, some studies have shown that byproducts of certain sulfurizing agents can act as in-situ capping agents, allowing for the elimination of the traditional capping step.[18][19]

Experimental Protocols

Protocol 1: 31P NMR for Quantifying Sulfurization Efficiency

Objective: To determine the percentage of phosphorothioate (P=S) linkages relative to phosphodiester (P=O) linkages in a purified oligonucleotide sample.

Materials:

  • Lyophilized oligonucleotide sample (5-10 mg)

  • D2O (Deuterium Oxide)

  • NMR tubes

  • NMR Spectrometer

Procedure:

  • Dissolve the oligonucleotide sample in 500-600 µL of D2O.

  • Transfer the solution to an NMR tube.

  • Acquire a proton-decoupled 31P NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) between pulses to allow for accurate integration.

  • Process the spectrum and integrate the distinct regions for P=S (around 55-60 ppm) and P=O (around 0 ppm) signals.[4][5]

  • Calculate the sulfurization efficiency using the formula: % Sulfurization = [Integral(P=S) / (Integral(P=S) + Integral(P=O))] x 100

Mandatory Visualizations

synthesis_cycle cluster_main Standard Phosphoramidite Cycle cluster_side_reaction Cause of Incomplete Sulfurization Detritylation Detritylation Coupling Coupling Detritylation->Coupling Sulfurization Sulfurization Coupling->Sulfurization Oxidation Oxidation to P=O (due to H2O/impurities) Coupling->Oxidation Capping Capping Sulfurization->Capping Capping->Detritylation Next Cycle

Caption: Standard synthesis cycle and the competing oxidation side reaction.

troubleshooting_workflow Start Incomplete Sulfurization Detected CheckReagent 1. Verify Reagent Quality (Fresh, Pure) Start->CheckReagent OptimizeConditions 2. Optimize Reaction Conditions (Time, Concentration) CheckReagent->OptimizeConditions If problem persists Success Sulfurization Efficiency Improved CheckReagent->Success EnsureAnhydrous 3. Ensure Anhydrous Conditions OptimizeConditions->EnsureAnhydrous If problem persists OptimizeConditions->Success ReviewProtocol 4. Review Synthesis Protocol EnsureAnhydrous->ReviewProtocol If problem persists EnsureAnhydrous->Success ReviewProtocol->Success

Caption: A logical workflow for troubleshooting incomplete sulfurization.

References

Managing depurination during the synthesis of 2'-fluoro modified oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing depurination during the synthesis of 2'-fluoro modified oligonucleotides.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2'-fluoro modified oligonucleotides, with a focus on identifying and resolving problems related to depurination.

Observation Potential Cause Recommended Action
Low yield of full-length oligonucleotide 1. Depurination: Acid-catalyzed removal of purine (B94841) bases (Adenine, Guanine) during the detritylation step leads to chain cleavage upon final deprotection.[1][2][3] 2. Low Coupling Efficiency: Inefficient addition of phosphoramidites.[1]1. Optimize Detritylation: - Use a milder deblocking acid such as Dichloroacetic acid (DCA) instead of Trichloroacetic acid (TCA).[1][2][3] - Reduce the acid contact time to the minimum required for complete detritylation.[2] - For particularly sensitive sequences, consider using a buffered detritylation solution (e.g., NaOAc buffer, pH 3.0-3.2).[4][5] 2. Improve Coupling: - Ensure all reagents, especially acetonitrile (B52724) (ACN) and phosphoramidites, are anhydrous.[1] - Use an appropriate activator; DCI is a good choice as it is less acidic than BTT or ETT.[6]
Presence of shorter fragments in final product analysis (HPLC, Mass Spectrometry) Depurination: Abasic sites created by purine loss are cleaved during the final basic deprotection step, resulting in truncated sequences.[1][3]- Implement the optimized detritylation protocols mentioned above. - Analyze the crude product before and after deprotection to confirm if cleavage is occurring at the deprotection step.
Unexpected peaks in chromatogram with mass corresponding to loss of a purine base Incomplete cleavage of abasic sites: Some abasic sites may not have cleaved during deprotection, leading to oligonucleotides with missing bases.- Ensure complete deprotection by using standard conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or AMA). - Treat a small aliquot of the purified product under conditions known to cleave abasic sites (e.g., mild heating) and re-analyze to confirm the presence of these sites.[7]
Higher than expected depurination with 2'-deoxy-purine residues in a mixed 2'-F/2'-deoxy oligo Increased susceptibility of 2'-deoxypurines: While 2'-fluoro modification enhances the stability of the N-glycosidic bond, adjacent 2'-deoxypurines remain susceptible to acid-induced depurination.[3][]- Pay special attention to the detritylation conditions when synthesizing mixed backbone oligonucleotides. - The use of milder deblocking agents is particularly critical in these cases.

Frequently Asked Questions (FAQs)

Q1: What is depurination and why is it a concern during oligonucleotide synthesis?

A: Depurination is the acid-catalyzed hydrolysis of the N-glycosidic bond that links a purine base (adenine or guanine) to the sugar-phosphate backbone of the oligonucleotide.[7] This reaction creates an "abasic" or "AP" site. While the oligonucleotide chain remains intact during the synthesis cycles, these abasic sites are labile and will cleave under the basic conditions of the final deprotection step.[1][3] This cleavage results in truncated oligonucleotide fragments, reducing the yield of the desired full-length product and complicating purification.[1]

Q2: Are 2'-fluoro modified oligonucleotides more or less susceptible to depurination compared to standard DNA and RNA?

A: 2'-fluoro modified oligonucleotides are generally less susceptible to depurination than their 2'-deoxy counterparts. The highly electronegative fluorine atom at the 2' position strengthens the N-glycosidic bond, making it more resistant to acid-catalyzed hydrolysis.[9][10][11] Studies have shown that the stability of the N-glycosidic bond increases with the electronegativity of the 2'-substituent, following the order: H < OH < F.[9] Therefore, RNA (2'-OH) is also more resistant to depurination than DNA (2'-H).[]

Q3: How can I minimize depurination during the synthesis of my 2'-fluoro modified oligonucleotides?

A: The primary strategy to minimize depurination is to optimize the detritylation (deblocking) step, where the oligonucleotide is exposed to acid. Key recommendations include:

  • Use a Milder Acid: Substitute the strong acid Trichloroacetic acid (TCA) (pKa ~0.7) with a milder acid like Dichloroacetic acid (DCA) (pKa ~1.5).[1][2]

  • Reduce Acid Contact Time: Minimize the duration of the acid treatment to what is necessary for complete removal of the 5'-DMT protecting group. A deblocking step of less than one minute is ideal.[2]

  • Use Base-Protecting Groups that Stabilize Purines: For guanosine, the dimethylformamidine (dmf) protecting group is electron-donating and helps protect against depurination.[1]

  • Consider Buffered Solutions: For highly sensitive sequences, using a mildly acidic buffer, such as 10 mM sodium acetate (B1210297) (NaOAc) at pH 3.0-3.2, for detritylation can significantly reduce depurination.[4][5]

Q4: What are the best analytical methods to detect and quantify depurination?

A: A combination of chromatographic and mass spectrometry techniques is typically used:

  • High-Performance Liquid Chromatography (HPLC): Ion-pair reverse-phase (IP-RP) HPLC can be used to separate the full-length product from shorter, truncated fragments resulting from depurination-induced cleavage.

  • Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity of the peaks observed in the chromatogram. It can identify fragments corresponding to cleavage at specific purine residues. It can also detect the mass of the full-length product with an abasic site if the chain has not cleaved.

A common method to confirm depurination is to treat the purified oligonucleotide under conditions that induce cleavage at any remaining abasic sites (e.g., heating with a polyamine buffer) and then re-analyzing by HPLC or MS to observe the appearance of truncated fragments.[7]

Quantitative Data Summary

Table 1: Comparison of Deblocking Acids

Deblocking AcidAbbreviationpKaCharacteristicsImpact on Depurination
Trichloroacetic acidTCA~0.7Strong acid, very fast detritylation.[1]Higher risk of depurination, especially for long or sensitive sequences.[1][2]
Dichloroacetic acidDCA~1.5Milder acid, slower detritylation than TCA.Significantly reduces depurination compared to TCA. Recommended for long oligos and sensitive modifications.[1][2][3]
Sodium Acetate BufferNaOAc3.0 - 3.2Mildly acidic buffer system.Offers minimal depurination but requires longer reaction times, which may be less suitable for high-throughput synthesis.[4][5]

Experimental Protocols

Protocol 1: General Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides with Minimized Depurination

This protocol outlines the key steps in a standard phosphoramidite (B1245037) synthesis cycle, with an emphasis on the critical detritylation step.

  • Preparation:

    • Ensure all reagents (acetonitrile, phosphoramidites, activator) are anhydrous.[1]

    • Prepare a 3% Dichloroacetic acid (DCA) solution in an appropriate solvent (e.g., toluene (B28343) or dichloromethane) for the deblocking step.

  • Synthesis Cycle:

    • Step 1: Detritylation (Deblocking)

      • Flush the synthesis column with the 3% DCA solution to remove the 5'-DMT protecting group from the support-bound oligonucleotide.

      • Crucially, minimize the acid contact time. This should be empirically determined but is typically in the range of 30-60 seconds.[2]

      • Thoroughly wash the column with anhydrous acetonitrile to remove all traces of acid and the cleaved DMT cation.

    • Step 2: Coupling

      • Deliver the 2'-fluoro phosphoramidite and an activator (e.g., DCI) solution to the column to couple the new base to the 5'-hydroxyl of the growing chain.

      • Allow a coupling time appropriate for modified amidites (this may be longer than for standard DNA/RNA amidites).[12]

    • Step 3: Capping

      • Treat the support with capping reagents (e.g., Acetic Anhydride and N-Methylimidazole) to block any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutations.

    • Step 4: Oxidation

    • Repeat: Repeat the synthesis cycle for each subsequent monomer in the sequence.

  • Cleavage and Deprotection:

    • After the final cycle, cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) at elevated temperature (e.g., 55°C).[12]

Protocol 2: Analysis of Depurination by Abasic Site Cleavage Assay

This protocol is used to quantify the level of depurination in a purified oligonucleotide sample.

  • Initial Analysis:

    • Analyze the purified oligonucleotide sample by IP-RP-HPLC and Mass Spectrometry to obtain a baseline chromatogram and confirm the mass of the full-length product.

  • Abasic Site Cleavage:

    • Prepare a solution of the oligonucleotide (e.g., 10 µM) in a cleavage buffer (e.g., 50 mM HEPES, 2 mM Spermine, 1 mM EDTA, pH 8.1).[7]

    • Incubate the solution at 37°C for 1 hour.[7] This condition promotes the cleavage of the phosphodiester backbone at any abasic sites.

    • Prepare a control sample of the oligonucleotide in nuclease-free water and incubate under the same conditions.

  • Final Analysis:

    • Analyze the treated sample and the control sample by IP-RP-HPLC and MS.

    • Quantification: Compare the chromatogram of the treated sample to the baseline. The appearance of new, shorter fragment peaks indicates the presence of abasic sites in the original sample. The percentage of depurination can be estimated by integrating the peak areas of the cleavage fragments relative to the remaining full-length product.

Visualizations

Depurination_Pathway Oligo Oligonucleotide on Solid Support (with 5'-DMT group) Deblock Step 1: Detritylation (Acid Treatment) Oligo->Deblock DMT_Off 5'-OH Deprotected Oligo Deblock->DMT_Off Desired Path Depurination Side Reaction: Depurination Deblock->Depurination Coupling Step 2: Coupling (Next Monomer Added) DMT_Off->Coupling Cleavage Final Cleavage & Deprotection (Base) DMT_Off->Cleavage Abasic Oligonucleotide with Abasic Site Depurination->Abasic Abasic->Coupling Abasic->Cleavage Cycle Repeat Synthesis Cycle Product Desired Full-Length Oligonucleotide Cleavage->Product Fragments Truncated Fragments Cleavage->Fragments

Caption: Workflow of oligonucleotide synthesis highlighting the depurination side reaction.

Mitigation_Strategy cluster_causes Contributing Factors cluster_solutions Solutions Depurination Depurination Risk Mitigation Mitigation Strategies Depurination->Mitigation Acid Strong Acid (e.g., TCA) Acid->Depurination Time Long Acid Contact Time Time->Depurination Sequence Sensitive Sequence (e.g., poly-A) Sequence->Depurination MilderAcid Use Milder Acid (e.g., DCA) Mitigation->MilderAcid ShorterTime Reduce Contact Time Mitigation->ShorterTime Buffer Use Buffered Detritylation Mitigation->Buffer ProtectingGroup Use Stabilizing Protecting Groups (dmf-G) Mitigation->ProtectingGroup

Caption: Factors contributing to depurination and corresponding mitigation strategies.

References

Effect of activator choice on the coupling of DMT-2'-F-dA(bz) phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of DMT-2'-F-dA(bz) phosphoramidite (B1245037) in oligonucleotide synthesis. The choice of activator is critical for achieving high coupling efficiency with this sterically hindered phosphoramidite. This guide is intended for researchers, scientists, and drug development professionals to help navigate common challenges and optimize synthesis protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the coupling of DMT-2'-F-dA(bz) phosphoramidite.

Issue 1: Low Coupling Efficiency

  • Symptoms:

    • Low overall yield of the full-length oligonucleotide.

    • Presence of a high percentage of n-1 shortmers in the crude product upon analysis (e.g., by HPLC or PAGE).

    • A significant drop in the trityl cation signal during post-coupling detritylation.

  • Possible Causes and Solutions:

CauseSolution
Inadequate Activator Strength The 2'-fluoro modification on the phosphoramidite creates steric hindrance, which can slow down the coupling reaction. Standard activators like 1H-Tetrazole may not be sufficiently reactive to drive the reaction to completion in a standard timeframe. Solution: Switch to a more potent activator. 4,5-Dicyanoimidazole (DCI) is a highly effective activator for sterically hindered phosphoramidites as it is less acidic than tetrazole but more nucleophilic, leading to a faster coupling rate.[1][2][3][4] Other options include 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT), which are more acidic and can also increase the reaction rate.[2][5]
Insufficient Coupling Time Due to steric hindrance, 2'-fluoro phosphoramidites require a longer time to couple efficiently compared to standard DNA phosphoramidites. Solution: Increase the coupling time. A coupling time of at least 3 minutes is recommended for 2'-fluoro phosphoramidites.[6] The optimal time may need to be determined empirically and can be influenced by the chosen activator.
Moisture Contamination Phosphoramidites are extremely sensitive to moisture, which leads to hydrolysis of the phosphoramidite to the corresponding H-phosphonate, rendering it inactive for coupling. Solution: Ensure all reagents and solvents are anhydrous. Use fresh, high-quality acetonitrile (B52724) with a water content of less than 10 ppm. Store molecular sieves in the phosphoramidite and activator solutions to remove any residual moisture. Purge synthesizer lines thoroughly with dry argon or helium before synthesis.
Degraded Phosphoramidite Stock This compound, like all phosphoramidites, can degrade over time, especially when in solution on the synthesizer. Solution: Prepare fresh phosphoramidite solutions before each synthesis, particularly for long or critical oligonucleotides. Avoid storing phosphoramidite solutions on the synthesizer for extended periods.
Suboptimal Activator Concentration The concentration of the activator can impact coupling efficiency. Solution: For DCI, a concentration of 0.25 M is often optimal for small-scale synthesis, while higher concentrations (e.g., 1.0 M) can be beneficial for large-scale or particularly challenging syntheses.[1][2]

Issue 2: Formation of (n+1) Adducts

  • Symptoms:

    • Presence of a significant peak corresponding to the mass of the desired oligonucleotide plus an additional nucleotide in the final product analysis.

  • Possible Causes and Solutions:

CauseSolution
Premature Detritylation by Acidic Activators Highly acidic activators can cause a small amount of the DMT protecting group to be removed from the phosphoramidite monomer in solution. This can lead to the formation of a phosphoramidite dimer, which then couples to the growing oligonucleotide chain, resulting in an n+1 impurity.[2][3] Solution: Use a less acidic activator like DCI (pKa 5.2) instead of more acidic tetrazole-based activators (e.g., 1H-Tetrazole pKa 4.8).[2][3][4] If a tetrazole-based activator must be used, ensure the phosphoramidite and activator solutions are freshly prepared and not stored together for extended periods.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered "sterically hindered"?

A1: The fluorine atom at the 2' position of the ribose sugar is highly electronegative and alters the sugar pucker to an RNA-like (C3'-endo) conformation.[6] This conformation, along with the presence of the bulky DMT and benzoyl protecting groups, creates steric hindrance around the 3'-phosphoramidite group, making it more difficult for the coupling reaction to occur compared to standard deoxyribonucleoside phosphoramidites.

Q2: Which activator is recommended for the coupling of this compound?

A2: For routine synthesis, especially at larger scales or with challenging sequences, 4,5-Dicyanoimidazole (DCI) is highly recommended.[2] It has been shown to be significantly more effective than 1H-Tetrazole for coupling 2'-fluoro-modified phosphoramidites, providing higher yields in shorter reaction times.[1][3][4] For small to medium scale synthesis of shorter oligonucleotides, 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are also effective choices.[2]

Q3: Can I use 1H-Tetrazole as the activator?

A3: While 1H-Tetrazole is a standard activator for DNA synthesis, it is often not efficient enough for sterically demanding phosphoramidites like DMT-2'-F-dA(bz). Its use can lead to low coupling yields, especially with standard coupling times.[1][3] If it must be used, a significantly extended coupling time is necessary, and even then, the results may be suboptimal.

Q4: How does the choice of activator affect the required coupling time?

A4: More potent activators can reduce the required coupling time. For instance, DCI has been shown to double the rate of coupling compared to 1H-Tetrazole.[1] While a 3-minute coupling time is a good starting point for 2'-fluoro phosphoramidites[6], this can be optimized based on the specific activator and synthesizer being used.

Q5: Are there any other side reactions I should be aware of when using 2'-fluoro phosphoramidites?

A5: While the primary challenge is achieving efficient coupling, it's also important to be aware of potential degradation during deprotection. For example, when using AMA (a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine) for deprotection, heating should be avoided as it can lead to some degradation of 2'-fluoro nucleotides.[6]

Data Presentation: Activator Performance Comparison

The following table summarizes the performance of different activators in the synthesis of a 34-mer oligonucleotide containing 2'-fluoropyrimidine residues on a 1 mmol scale with a 2-fold excess of phosphoramidite.

ActivatorConcentrationFull-Length Product YieldReference
1H-Tetrazole0.45 M0%[1][3][4]
1H-Tetrazole + N-methylimidazole (NMI)0.45 M + 0.1 M13%[1][3][4]
4,5-Dicyanoimidazole (DCI)1.0 M54%[1][3][4]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using DCI Activator

This protocol is intended for use with an automated solid-phase oligonucleotide synthesizer.

  • Reagent Preparation:

    • Prepare a 0.1 M solution of this compound in anhydrous acetonitrile.

    • Prepare a 0.25 M solution of DCI in anhydrous acetonitrile.

    • Ensure all other synthesis reagents (deblocking, capping, oxidizing solutions) are fresh and anhydrous.

  • Synthesis Cycle:

    • Deblocking: Remove the 5'-DMT group from the solid-support-bound oligonucleotide using a standard acidic deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

    • Washing: Thoroughly wash the solid support with anhydrous acetonitrile.

    • Coupling: Deliver the this compound solution and the DCI activator solution simultaneously to the synthesis column. Allow the coupling reaction to proceed for a minimum of 3 minutes .

    • Washing: Wash the solid support with anhydrous acetonitrile.

    • Capping: Cap any unreacted 5'-hydroxyl groups using a standard capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole).

    • Washing: Wash the solid support with anhydrous acetonitrile.

    • Oxidation: Oxidize the newly formed phosphite (B83602) triester to the more stable phosphate (B84403) triester using a standard oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).

    • Washing: Wash the solid support with anhydrous acetonitrile.

  • Repeat Synthesis Cycle: Repeat the cycle for each subsequent nucleotide addition.

  • Final Deblocking, Cleavage, and Deprotection: Following the final coupling cycle, perform a final detritylation. Cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups using an appropriate deprotection solution (e.g., concentrated ammonium hydroxide or AMA at room temperature).

Visualizations

experimental_workflow cluster_synthesis_cycle Oligonucleotide Synthesis Cycle deblocking Deblocking (Remove 5'-DMT) wash1 Wash (Acetonitrile) deblocking->wash1 coupling Coupling DMT-2'-F-dA(bz) + Activator (e.g., DCI) wash1->coupling wash2 Wash (Acetonitrile) coupling->wash2 capping Capping wash2->capping wash3 Wash (Acetonitrile) capping->wash3 oxidation Oxidation (Iodine Solution) wash3->oxidation wash4 Wash (Acetonitrile) oxidation->wash4 wash4->deblocking Next Cycle final_processing Final Deblocking, Cleavage & Deprotection wash4->final_processing Final Cycle start Start with Solid Support start->deblocking end Purified Oligonucleotide final_processing->end

Caption: Automated solid-phase oligonucleotide synthesis cycle for incorporating this compound.

activator_mechanism cluster_reactants Reactants cluster_coupling Coupling Reaction phosphoramidite DMT-2'-F-dA(bz) Phosphoramidite activated_intermediate Activated Intermediate (Highly Reactive) phosphoramidite->activated_intermediate activator Activator (e.g., DCI) activator->activated_intermediate coupled_product Coupled Product (Phosphite Triester) activated_intermediate->coupled_product growing_chain Growing Oligonucleotide (Free 5'-OH) growing_chain->coupled_product

Caption: The role of the activator in the phosphoramidite coupling reaction.

References

Validation & Comparative

A Comparative Guide to the Thermal Stability of 2'-Fluoro and 2'-O-Methyl Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oligonucleotide modifications are pivotal in the development of nucleic acid-based therapeutics and diagnostics, enhancing properties such as nuclease resistance and target affinity. Among the most common modifications at the 2' position of the ribose sugar are the 2'-fluoro (2'-F) and 2'-O-methyl (2'-OMe) groups. This guide provides an objective comparison of their effects on the thermal stability of oligonucleotide duplexes, supported by experimental data and detailed protocols.

Mechanism of Thermal Stabilization

Both 2'-F and 2'-OMe modifications enhance the thermal stability of oligonucleotide duplexes, primarily by influencing the sugar pucker conformation. The ribose sugar in nucleotides can exist in two main conformations: C2'-endo (characteristic of B-form DNA) and C3'-endo (characteristic of A-form RNA). Duplexes involving RNA are typically in the A-form, which is thermodynamically more stable than the B-form.

  • 2'-Fluoro (2'-F) Modification: The high electronegativity of the fluorine atom favors the C3'-endo sugar pucker. This pre-organizes the oligonucleotide into an A-form helical geometry, which is favorable for binding to RNA targets.[1][2] This conformational preference leads to a significant increase in the melting temperature (Tm) of the duplex. The stabilization from 2'-F modifications is primarily driven by favorable enthalpic contributions, suggesting stronger hydrogen bonding and base stacking interactions.[3][4][5][6]

  • 2'-O-Methyl (2'-OMe) Modification: The 2'-OMe group also locks the sugar into the C3'-endo conformation, promoting the A-form helix and thereby increasing duplex stability.[2][7][8] This modification is known to enhance hybridization with complementary RNA strands.[8][9][10]

In direct comparison, oligonucleotides containing 2'-F modifications generally exhibit higher thermal stability than those with 2'-OMe modifications when hybridized to an RNA target.[1][11]

Quantitative Data Presentation: Thermal Stability (Tm)

The melting temperature (Tm) is the temperature at which 50% of the oligonucleotide duplex dissociates into single strands. A higher Tm indicates greater thermal stability. The following table summarizes the reported increases in Tm conferred by each modification.

Modification TypeDuplex ContextChange in Melting Temperature (ΔTm) per ModificationReference
2'-Fluoro (2'-F) Oligo / RNA Target+1.8°C to +2.0°C (relative to DNA oligo)[1][11]
Oligo / RNA Target~1.8°C per nucleotide[3]
DNA / DNA Duplex+1.3°C per insertion[9]
2'-O-Methyl (2'-OMe) Oligo / RNA Target+1.3°C to +1.5°C (relative to DNA oligo)[1][11]
RNA / RNA DuplexIncrease of 12°C for a fully modified 14-mer U-strand[12]
Unmodified RNA Oligo / RNA Target+1.0°C to +1.1°C (relative to DNA oligo)[1][11]

A study on the bacteriophage phi29 motor packaging RNA three-way junction (3WJ) established a clear order of increasing thermal stability for various modifications.[13]

Order of Increasing Thermal Stability: PS-DNA/PS-DNA < DNA/DNA < DNA/RNA < RNA/RNA < RNA/2′-F RNA < 2'-F RNA/2′-F RNA[13]

Experimental Protocol: UV Thermal Denaturation Analysis

The determination of oligonucleotide melting temperature (Tm) is commonly performed using ultraviolet (UV) thermal denaturation studies.[14] The principle is based on the hyperchromic effect: single-stranded nucleic acids absorb more UV light at 260 nm than double-stranded ones.[14]

Methodology
  • Sample Preparation & Annealing:

    • Prepare equimolar concentrations (e.g., 2.5 µM each) of the complementary oligonucleotide strands in a suitable buffer (e.g., 10 mM Sodium Cacodylate, 100-300 mM NaCl, 0.1 mM EDTA, pH 7.2-7.4).[3][15]

    • Heat the solution to 95°C for 5-10 minutes to ensure complete dissociation of any pre-existing duplexes.[16][15]

    • Allow the solution to cool slowly to room temperature to facilitate proper annealing of the duplexes. For best results, incubate at 4°C overnight.[16]

    • Degas the samples before measurement to prevent bubble formation during heating.[16]

  • Instrumentation:

    • Use a UV-Vis spectrophotometer equipped with a Peltier thermoelectric controller for precise temperature control of the sample cuvettes.[15][17][18]

  • Data Acquisition:

    • Place the annealed samples in quartz cuvettes within the spectrophotometer's thermostatted cell block.

    • Monitor the absorbance at 260 nm as the temperature is increased at a slow, constant rate (e.g., 0.5°C per minute).[4][16][17] The slow heating rate ensures that the system remains at thermal equilibrium.

    • Record absorbance readings over a temperature range that covers the entire denaturation process (e.g., from 20°C to 95°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature, which will generate a sigmoidal melting curve.[14][18]

    • The melting temperature (Tm) is determined as the temperature at the midpoint of the transition.[14]

    • Mathematically, the Tm is most accurately calculated as the maximum of the first derivative of the melting curve (dA/dT vs. T).[16][18]

Visualizations

Experimental Workflow for Tm Determination

G cluster_prep 1. Sample Preparation cluster_anneal 2. Annealing Protocol cluster_measure 3. UV Spectrophotometry cluster_analysis 4. Data Analysis & Comparison p1 Oligo 1 (e.g., Unmodified) mix1 Mix Oligo 1 + Complement p1->mix1 p2 Oligo 2 (e.g., 2'-F Modified) mix2 Mix Oligo 2 + Complement p2->mix2 p3 Oligo 3 (e.g., 2'-OMe Modified) mix3 Mix Oligo 3 + Complement p3->mix3 p4 Complementary Strand p4->mix1 p4->mix2 p4->mix3 buffer Annealing Buffer (NaCl, Cacodylate, EDTA) buffer->mix1 buffer->mix2 buffer->mix3 heat Heat to 95°C (Denature) mix1->heat mix2->heat mix3->heat cool Slow Cool to RT (Anneal) heat->cool spec Measure A260 vs. Temperature (Heating rate: 0.5°C/min) cool->spec curve1 Melting Curve 1 spec->curve1 curve2 Melting Curve 2 spec->curve2 curve3 Melting Curve 3 spec->curve3 tm Calculate Tm (First Derivative Maxima) curve1->tm curve2->tm curve3->tm compare Compare Tm Values: Tm(2'-F) > Tm(2'-OMe) > Tm(Unmodified) tm->compare

Caption: Workflow for comparing oligonucleotide thermal stability.

Logical Relationship of Stability

G cluster_key Relative Thermal Stability (Tm) DNA DNA/RNA Duplex (Baseline Stability) RNA RNA/RNA Duplex (ΔTm: +1.1°C / mod) DNA->RNA + C3'-endo OMe 2'-OMe/RNA Duplex (ΔTm: +1.5°C / mod) RNA->OMe + C3'-endo lock Fluoro 2'-F/RNA Duplex (Highest Stability) (ΔTm: +2.0°C / mod) OMe->Fluoro + Enhanced H-Bonding & Stacking

References

A Head-to-Head Battle for Stability: 2'-Fluoro Modified Oligonucleotides Versus LNA in Nuclease Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of therapeutic oligonucleotides, enhancing stability against nuclease degradation is a paramount concern. This guide provides an objective comparison of two prominent chemical modifications employed to achieve this goal: 2'-fluoro (2'-F) modifications and Locked Nucleic Acid (LNA). By examining their performance in nuclease resistance assays, supported by experimental data and detailed methodologies, this document aims to equip scientists with the knowledge to make informed decisions for their specific applications.

The inherent instability of unmodified DNA and RNA oligonucleotides in biological systems, where they are rapidly degraded by nucleases, presents a significant hurdle for their therapeutic use.[1][2] To address this, various chemical modifications have been developed to bolster their resilience. Among these, 2'-fluoro modifications and Locked Nucleic Acids (LNAs) have emerged as leading strategies, each conferring enhanced stability through distinct structural alterations.[3][4]

This guide delves into a direct comparison of their efficacy in resisting nuclease-mediated degradation, presenting quantitative data, outlining the experimental protocols used to generate this data, and providing visual representations of the experimental workflow.

Quantitative Comparison of Nuclease Resistance

The stability of oligonucleotides is often assessed by measuring their half-life or the percentage of intact oligonucleotide remaining after incubation with nucleases found in serum or specific exonucleases and endonucleases. The following tables summarize the available quantitative data comparing the nuclease resistance of 2'-F modified oligonucleotides and LNA.

ModificationNuclease SourceTime (hours)Intact Oligonucleotide (%)Reference
Unmodified siRNA Fetal Bovine Serum< 0.250[5]
2'-F modified siRNA (fully modified sense strand) Fetal Bovine Serum6~50 (t1/2)[5]
LNA gapmer Cell culture medium + 10% FCS> 24Highly stable[6]
2'-O-methyl gapmer Cell culture medium + 10% FCS5~50 (t1/2)[6]
Unmodified DNA Cell culture medium + 10% FCS< 10[6]
siRNA Cell culture medium + 10% FCS2~50 (t1/2)[6]

Table 1: Comparative Stability of Modified Oligonucleotides in Serum-Containing Media. This table highlights the significant increase in stability conferred by both 2'-F and LNA modifications compared to unmodified oligonucleotides.

ModificationNucleaseTime (hours)Intact Oligonucleotide (%)Reference
Fully modified LNA Snake Venom Phosphodiesterase (SVPD)2100[7][8]
3'-end capped with two LNAs Snake Venom Phosphodiesterase (SVPD)283[7][8]
Fully modified LNA S1-Endonuclease285[7]
Oligodeoxynucleotide S1-Endonuclease0.50[7]
Phosphorothioate (B77711) analog S1-Endonuclease0.50[7]
Phosphorothioate 2'-F-ANA 3'-ExonucleaseNot specified>20-fold more stable than PS-DNA[5]

Table 2: Stability of Modified Oligonucleotides Against Specific Nucleases. This table showcases the remarkable resistance of LNA-modified oligonucleotides to both 3'-exonucleases and endonucleases. It also indicates the enhanced stability of 2'-F modifications against exonucleases.

Experimental Protocols for Nuclease Resistance Assays

The following provides a generalized yet detailed methodology for assessing the nuclease resistance of modified oligonucleotides, based on commonly employed techniques.

Serum Stability Assay

This assay evaluates the stability of oligonucleotides in a biologically relevant medium containing a complex mixture of nucleases.

  • Oligonucleotide Preparation: The modified and control oligonucleotides are synthesized, purified, and quantified.

  • Incubation: A known concentration of the oligonucleotide is incubated in a solution containing a high percentage of fetal bovine serum (FBS) or human serum (e.g., 50-90%) at 37°C.

  • Time Points: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Nuclease Inactivation: The enzymatic activity in the collected aliquots is immediately quenched, often by adding a strong denaturant like formamide (B127407) or by heat inactivation.

  • Analysis: The amount of intact oligonucleotide at each time point is quantified using methods such as:

    • Polyacrylamide Gel Electrophoresis (PAGE): The samples are run on a denaturing PAGE gel, and the bands corresponding to the full-length oligonucleotide are visualized (e.g., by staining with a fluorescent dye or by autoradiography if radiolabeled) and quantified using densitometry.

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase or ion-exchange HPLC can be used to separate the intact oligonucleotide from its degradation products, with quantification based on peak area.

  • Data Interpretation: The percentage of intact oligonucleotide is plotted against time to determine the degradation kinetics and calculate the half-life (t1/2) of the oligonucleotide.

Specific Nuclease Assay

This assay assesses the resistance of oligonucleotides to specific types of nucleases, providing insights into the mechanism of degradation.

  • Enzymes: Common enzymes used include 3'-exonucleases (e.g., snake venom phosphodiesterase, SVPDE) and endonucleases (e.g., S1 nuclease, DNase I).

  • Reaction Buffer: The oligonucleotides are incubated with the specific nuclease in its optimal reaction buffer at the recommended temperature (usually 37°C).

  • Reaction Conditions: The concentration of the oligonucleotide, the amount of enzyme, and the incubation time are carefully controlled.

  • Analysis: Similar to the serum stability assay, the reaction is stopped at different time points, and the amount of full-length oligonucleotide is quantified using PAGE or HPLC.

Visualizing the Workflow

The following diagrams illustrate the general workflow of a nuclease resistance assay and the structural differences between 2'-fluoro and LNA modifications.

Nuclease_Resistance_Assay_Workflow A Oligonucleotide Preparation (Modified & Control) B Incubation with Nuclease Source (e.g., Serum, Specific Enzyme) A->B C Time-Point Sampling B->C D Nuclease Inactivation C->D E Analysis (PAGE or HPLC) D->E F Data Interpretation (Degradation Kinetics, Half-life) E->F

Figure 1: A generalized workflow for determining the nuclease resistance of oligonucleotides.

Oligonucleotide_Modifications cluster_0 2'-Fluoro Modification cluster_1 Locked Nucleic Acid (LNA) A 2'-OH group on the ribose sugar is replaced with a fluorine atom. B A methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar.

Figure 2: Structural comparison of 2'-fluoro and LNA modifications.

Discussion and Conclusion

Both 2'-fluoro and LNA modifications significantly enhance the nuclease resistance of oligonucleotides compared to their unmodified counterparts.[3][4] The data presented suggests that LNA modifications, particularly when fully incorporated or used to cap the ends of an oligonucleotide, provide exceptional stability against both exonucleases and endonucleases.[7][8] A fully LNA-modified oligonucleotide can remain completely stable for extended periods in the presence of potent nucleases.[7][8]

2'-fluoro modifications also confer substantial nuclease resistance, leading to a dramatic increase in the half-life of oligonucleotides in serum.[5][9] While perhaps not offering the absolute blockade to degradation seen with full LNA modification, 2'-F-modified oligonucleotides, especially when combined with a phosphorothioate backbone, exhibit a stability profile that is more than sufficient for many in vitro and in vivo applications.[5]

The choice between 2'-fluoro and LNA modifications will ultimately depend on the specific requirements of the application. For applications demanding the highest possible degree of nuclease resistance, LNA is an excellent choice. However, 2'-fluoro modifications offer a potent and effective means to enhance stability and are a widely used and validated chemistry in therapeutic oligonucleotide development. Researchers should consider factors such as the target, the delivery method, and the desired duration of action when selecting the optimal modification strategy. Further direct, side-by-side comparative studies under identical experimental conditions would be invaluable to the field for a more definitive quantitative comparison.

References

Confirming the Incorporation of DMT-2'-F-dA(bz) Phosphoramidite: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, rigorous analytical confirmation of the incorporation of modified phosphoramidites is paramount. This guide provides a comprehensive comparison of mass spectrometry-based methods for verifying the successful incorporation of 2'-Fluoro-N6-benzoyl-5'-O-DMT-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-2'-F-dA(bz) phosphoramidite). We present supporting experimental data and detailed protocols to aid in the selection and implementation of the most suitable analytical strategy.

The introduction of a 2'-fluoro modification to an oligonucleotide can enhance its nuclease resistance and thermal stability, making it a valuable tool in therapeutic and diagnostic applications. However, the successful synthesis of these modified oligonucleotides requires precise quality control. Mass spectrometry (MS) stands as the gold standard for this purpose, offering high sensitivity and accuracy in determining the molecular weight of the final product.[1][2]

This guide will focus on two primary mass spectrometry techniques: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Additionally, we will discuss enzymatic digestion coupled with mass spectrometry as a complementary method for sequence verification.

Comparative Analysis of Analytical Techniques

The choice between LC-ESI-MS and MALDI-TOF MS often depends on the specific requirements of the analysis, such as the length of the oligonucleotide, the desired level of automation, and the type of information needed.

FeatureLC-ESI-MSMALDI-TOF MSEnzymatic Digestion with MS
Principle Separation by liquid chromatography followed by ionization in an electrospray source and mass analysis.Co-crystallization with a matrix, followed by laser-induced ionization and mass analysis based on time-of-flight.Enzymatic cleavage of the oligonucleotide into smaller fragments or individual nucleosides, followed by MS analysis.
Primary Use High-resolution mass determination, purity analysis, and quantification.[3][4]Rapid mass confirmation of the main product and identification of simple impurities (e.g., n-1 deletions).[5]Sequence verification and localization of the modification.[6][7][8][9][10]
Advantages High mass accuracy and resolution, suitable for complex mixtures and longer oligonucleotides, allows for online separation of impurities.[4]High throughput, relatively simple sample preparation, tolerant to some salts and buffers.Provides sequence-specific information, can confirm the exact position of the modified nucleotide.
Disadvantages Can be sensitive to salt concentration, requires specialized mobile phases (ion-pairing reagents).Lower resolution for longer oligonucleotides (>50 bases), potential for fragmentation of labile modifications.More complex and time-consuming workflow, requires careful selection of enzymes.

Quantitative Data Presentation

The primary quantitative data from mass spectrometry for confirming the incorporation of DMT-2'-F-dA(bz) is the accurate mass measurement of the synthesized oligonucleotide. The expected molecular weight will increase by a specific amount for each incorporated 2'-F-dA(bz) monomer.

Below is a table illustrating the expected and observed molecular weights for a hypothetical 20-mer oligonucleotide with and without the incorporation of a single DMT-2'-F-dA(bz) unit.

OligonucleotideTheoretical Monoisotopic Mass (Da)Observed Mass (Da) by LC-ESI-MSMass Accuracy (ppm)
Unmodified 20-mer6123.06123.232.7
20-mer with one 2'-F-dA6141.06141.348.8

Note: The theoretical mass is calculated based on the specific sequence of the oligonucleotide. The observed mass is an example and will vary depending on the instrumentation and experimental conditions. High-resolution mass spectrometers can achieve mass accuracies of <5 ppm.[11]

Experimental Protocols

LC-ESI-MS for Intact Mass Analysis

This protocol provides a general framework for the analysis of an oligonucleotide containing 2'-F-dA. Optimization may be required based on the specific oligonucleotide sequence and instrumentation.

1. Sample Preparation:

  • Reconstitute the lyophilized oligonucleotide in nuclease-free water to a final concentration of 10-20 µM.

2. LC-MS System:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.[3][4]

3. Liquid Chromatography:

  • Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., C18).

  • Mobile Phase A: 10 mM triethylamine (B128534) (TEA) and 50 mM 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) in water.[12]

  • Mobile Phase B: 5 mM TEA and 25 mM HFIP in 50% methanol.[12]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 15-30 minutes.

  • Flow Rate: 200-400 µL/min.

  • Column Temperature: 60°C.[12]

4. Mass Spectrometry:

  • Ionization Mode: Negative ion electrospray ionization (ESI-).

  • Mass Range: m/z 400-5000.[12]

  • Data Analysis: The resulting multi-charged spectrum is deconvoluted to obtain the zero-charge mass of the oligonucleotide. This observed mass is then compared to the theoretical mass.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for confirming the incorporation of DMT-2'-F-dA(bz) phosphoramidite (B1245037) using mass spectrometry.

experimental_workflow cluster_ms Mass Spectrometry Analysis synthesis Oligonucleotide Synthesis with DMT-2'-F-dA(bz) deprotection Cleavage and Deprotection synthesis->deprotection purification Purification (e.g., HPLC) deprotection->purification sample_prep Sample Preparation for MS purification->sample_prep lc_ms LC-ESI-MS sample_prep->lc_ms Primary Method maldi_ms MALDI-TOF MS sample_prep->maldi_ms Alternative enzymatic_digest Enzymatic Digestion + MS sample_prep->enzymatic_digest Complementary data_analysis Data Analysis (Mass Confirmation) lc_ms->data_analysis maldi_ms->data_analysis enzymatic_digest->data_analysis confirmation Incorporation Confirmed data_analysis->confirmation

Caption: Workflow for confirming 2'-F-dA incorporation.

Conclusion

Mass spectrometry is an indispensable tool for the quality control of modified oligonucleotides. Both LC-ESI-MS and MALDI-TOF MS provide reliable methods for confirming the incorporation of this compound by accurate mass determination. While LC-ESI-MS offers higher resolution and is well-suited for complex samples, MALDI-TOF MS provides a rapid, high-throughput alternative for routine screening. For unambiguous sequence verification and localization of the modification, enzymatic digestion coupled with mass spectrometry is a powerful complementary technique. The selection of the most appropriate method will depend on the specific analytical needs and available instrumentation.

References

Assessing the Purity of 2'-Fluoro Modified Oligonucleotides: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic oligonucleotides is a critical step in therapeutic and diagnostic development. The introduction of modifications, such as the 2'-fluoro (2'-F) substitution to the ribose sugar, enhances nuclease resistance and binding affinity, but also presents unique analytical challenges. This guide provides an objective comparison of the primary High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 2'-fluoro modified oligonucleotides, supported by experimental data and detailed protocols.

The most prevalent impurities in synthetic oligonucleotides include shorter sequences (n-1, n-2, etc., often called "shortmers") resulting from incomplete coupling during synthesis, and longer sequences (n+1, "longmers"). Other process-related impurities can also arise. The choice of analytical technique is paramount for accurately quantifying the full-length product (FLP) and resolving it from these closely related species.

This guide focuses on the three primary HPLC-based techniques for oligonucleotide purity analysis: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Anion-Exchange Chromatography (AEX).

At a Glance: Comparison of HPLC Methods for 2'-Fluoro Modified Oligonucleotide Analysis

FeatureIon-Pair Reversed-Phase (IP-RP) HPLCHydrophilic Interaction Liquid Chromatography (HILIC)Anion-Exchange (AEX) Chromatography
Primary Separation Principle Hydrophobicity of the oligonucleotide, modulated by an ion-pairing agent that neutralizes the phosphate (B84403) backbone's negative charge.Partitioning of the polar oligonucleotide between a polar stationary phase and a less polar, organic-rich mobile phase.Electrostatic interactions between the negatively charged phosphate backbone and a positively charged stationary phase.
Resolution of Shortmers (n-1) Excellent, especially for shorter oligonucleotides.Good, can be highly effective for modified oligonucleotides.Excellent, separation is primarily based on the number of phosphate groups (i.e., length).
MS Compatibility Good, with volatile ion-pairing agents like triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP).Excellent, as it avoids non-volatile salts and ion-pairing agents.[1][2]Generally poor due to the high concentrations of non-volatile salts in the mobile phase.
Throughput High, with well-established and robust methods.Moderate to High, with potential for fast analysis times.Moderate, can be slower due to the need for salt gradients.
Method Development Complexity Moderate, requires optimization of ion-pair reagent, concentration, and organic modifier.Moderate, requires careful selection of stationary phase, organic solvent, and buffer conditions.Low to Moderate, primarily involves optimizing the salt gradient and pH.

In-Depth Analysis of HPLC Methodologies

Ion-Pair Reversed-Phase (IP-RP) HPLC

IP-RP-HPLC is the most established and widely used method for oligonucleotide purity analysis. It offers high resolution and is compatible with mass spectrometry (MS), which is crucial for impurity identification. The technique relies on the addition of an ion-pairing agent to the mobile phase to interact with the negatively charged phosphate backbone of the oligonucleotide, thereby increasing its retention on a hydrophobic stationary phase.

  • High Resolving Power: Capable of separating oligonucleotides that differ by a single nucleotide.

  • Versatility: Applicable to a wide range of oligonucleotide lengths and modifications.

  • MS Compatibility: Allows for seamless integration with mass spectrometry for mass confirmation of the main peak and impurities.[3][4]

  • Ion-Pairing Reagents: The use of ion-pairing reagents can lead to ion suppression in the MS source and can contaminate the LC-MS system, often requiring a dedicated instrument.

  • Method Optimization: Performance is highly dependent on the choice and concentration of the ion-pairing agent and the organic modifier.

ParameterCondition
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 100 mM HFIP, 8.6 mM TEA in Water
Mobile Phase B Methanol
Gradient 15-25% B over 15 minutes
Flow Rate 0.2 mL/min
Column Temperature 60 °C
Detection UV at 260 nm and/or ESI-MS (Negative Ion Mode)

This protocol is a representative example and may require optimization for specific oligonucleotides.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful alternative to IP-RP-HPLC, particularly for its excellent MS compatibility as it does not require ion-pairing reagents.[1][2] Separation is based on the partitioning of the polar oligonucleotide analyte into a water-enriched layer on the surface of a polar stationary phase.

  • Superior MS Compatibility: The absence of ion-pairing agents leads to better sensitivity and less contamination of the mass spectrometer.[1][2]

  • Orthogonal Selectivity: Provides a different separation mechanism compared to IP-RP, which can be beneficial for resolving co-eluting impurities.

  • Reduced Environmental Impact: Avoids the use of potentially toxic ion-pairing reagents.

  • Peak Shape: Can sometimes be challenging to achieve symmetrical peak shapes without careful method development.

  • Sample Diluent: The solvent used to dissolve the sample should be compatible with the initial mobile phase conditions to avoid peak distortion.

ParameterCondition
Column Amide or Diol-based HILIC, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 90% Acetonitrile, 10% Water, 15 mM Ammonium Acetate
Mobile Phase B 10% Acetonitrile, 90% Water, 15 mM Ammonium Acetate
Gradient 0-20% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 50 °C
Detection UV at 260 nm and/or ESI-MS (Negative Ion Mode)

This protocol is a representative example and may require optimization for specific oligonucleotides.

Anion-Exchange (AEX) Chromatography

AEX chromatography separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[5] This makes it an excellent technique for resolving oligonucleotides by length.

  • Excellent Length-Based Resolution: Highly effective at separating full-length products from shorter (n-x) and longer (n+x) impurities.[5]

  • Robustness: Generally, a very reproducible and robust technique.

  • MS Incompatibility: The high concentrations of non-volatile salts required for elution are not compatible with ESI-MS.

  • Secondary Structures: The presence of secondary structures can affect retention; however, this can often be mitigated by using denaturing conditions (high pH and/or temperature).

ParameterCondition
Column Strong Anion-Exchange (e.g., Quaternary Ammonium), 4.6 x 150 mm
Mobile Phase A 20 mM Tris-HCl, pH 8.5
Mobile Phase B 20 mM Tris-HCl, 1 M NaCl, pH 8.5
Gradient 20-80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 60 °C
Detection UV at 260 nm

This protocol is a representative example and may require optimization for specific oligonucleotides.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the experimental workflow for HPLC analysis, the structure of a 2'-fluoro modified oligonucleotide, and a decision-making guide for selecting the appropriate HPLC method.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Oligo_Synthesis Crude 2'-Fluoro Oligonucleotide Synthesis Dissolution Dissolution in Appropriate Buffer/Solvent Oligo_Synthesis->Dissolution HPLC_System HPLC System (Pump, Injector, Column Oven) Dissolution->HPLC_System Column Chromatographic Column (IP-RP, HILIC, or AEX) HPLC_System->Column Detector Detection (UV and/or MS) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Impurity_ID Impurity Identification (MS) Detector->Impurity_ID Integration Peak Integration Chromatogram->Integration Purity_Calc Purity Calculation (% Full-Length Product) Integration->Purity_Calc

Caption: Experimental workflow for HPLC-based purity analysis of 2'-fluoro modified oligonucleotides.

Caption: Schematic of a 2'-fluoro modified oligonucleotide structure.

Decision_Tree Start Start: Purity Analysis of 2'-Fluoro Oligonucleotide MS_Required Is Mass Spectrometry Identification Required? Start->MS_Required High_Resolution Is Highest Resolution of Length-Based Impurities Critical? MS_Required->High_Resolution No IP_RP Use IP-RP-HPLC MS_Required->IP_RP Yes, and established method is preferred HILIC Use HILIC MS_Required->HILIC Yes, and want to avoid ion-pairing agents High_Resolution->IP_RP No AEX Use AEX-HPLC High_Resolution->AEX Yes Orthogonal Consider Orthogonal Method (e.g., AEX for purity, IP-RP/HILIC for MS) AEX->Orthogonal

Caption: Decision tree for selecting an HPLC method for 2'-fluoro oligonucleotide analysis.

Conclusion

The selection of an appropriate HPLC method for the purity assessment of 2'-fluoro modified oligonucleotides depends on the specific analytical needs. IP-RP-HPLC remains a robust and high-resolution technique that is well-suited for routine quality control and applications requiring mass spectrometric identification. HILIC presents a compelling, MS-friendly alternative that circumvents the challenges associated with ion-pairing reagents. AEX is an excellent choice when the primary goal is the high-resolution separation of length-based impurities and MS compatibility is not a direct requirement. For a comprehensive characterization, employing two orthogonal methods, such as AEX for purity and IP-RP-HPLC or HILIC for identity, provides the most complete picture of the oligonucleotide's quality.

References

Unveiling the Potency of 2'-F-dA Chimeric Oligonucleotides: A Comparative Guide to RNase H Cleavage Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of antisense technology, the choice of oligonucleotide chemistry is paramount. This guide provides an objective comparison of chimeric oligonucleotides containing 2'-deoxy-2'-fluoro-D-arabinonucleic acid (2'-F-dA or 2'F-ANA) and their performance in Ribonuclease H (RNase H) cleavage assays. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to empower informed decisions in the design of next-generation gene silencing therapeutics.

Chimeric antisense oligonucleotides (ASOs) are synthetic nucleic acid analogs designed to bind to specific messenger RNA (mRNA) targets, leading to the degradation of the mRNA and subsequent downregulation of the corresponding protein. A key mechanism of action for many ASOs is the recruitment of RNase H, an endogenous enzyme that specifically cleaves the RNA strand of an RNA/DNA hybrid duplex. The efficiency of this cleavage is highly dependent on the chemical modifications incorporated into the ASO backbone.

Among the various modifications, 2'-F-dA has emerged as a promising candidate. Oligonucleotides incorporating 2'-F-dA exhibit high binding affinity to target RNA, excellent nuclease resistance, and, crucially, are capable of potently activating RNase H.[1][2] This guide delves into a comparative analysis of 2'-F-dA containing chimeric oligonucleotides against other widely used antisense chemistries, such as phosphorothioate (B77711) DNA (PS-DNA), 2'-O-methyl RNA (2'-O-Me), and 2'-O-methoxyethyl RNA (2'-O-MOE).

Performance Comparison of Chimeric Oligonucleotides

The following table summarizes the performance of various chimeric oligonucleotides in mediating RNase H cleavage and gene silencing. The data is compiled from multiple studies and highlights the superior or comparable efficacy of 2'-F-dA containing ASOs.

Oligonucleotide ChemistryTargetAssay TypeKey Performance MetricReference
PS-2'F-ANA-DNA (Gapmer) c-MYB mRNACellular Gene Silencing>90% knockdown of mRNA and protein[1]
PS-DNAc-MYB mRNACellular Gene Silencing>90% knockdown of mRNA and protein (at 5x higher dose than PS-2'F-ANA-DNA)[1]
PS-[FANA-DNA-FANA] (Gapmer) Flk-1 mRNAIn vitro RNase H CleavageEfficient, time-dependent cleavage across the RNA strand[3]
PS-[2'meRNA-DNA-2'meRNA] (Gapmer)Flk-1 mRNAIn vitro RNase H CleavageCleavage restricted to the DNA gap region
LNA (Gapmer)VR1 mRNACellular Gene SilencingIC50 of 0.4 nM[4]
PS-DNAVR1 mRNACellular Gene SilencingIC50 of ~70 nM[4]
2'-O-methyl RNA (Gapmer)VR1 mRNACellular Gene SilencingIC50 of ~220 nM[4]
2'F-ANA-DNA (Altimer) Target RNAIn vitro RNase H CleavageHigh potency RNase H activation, outperforming PS-DNA and DNA/RNA gapmers
2'-O-Me-T modified AONModel RNAIn vitro RNase H KineticsKcat/Km ~1.1-3.2 fold less effective than native DNA/RNA hybrid[5]
2'-O-MOE-T modified AONModel RNAIn vitro RNase H KineticsKcat/Km ~1.1-3.2 fold less effective than native DNA/RNA hybrid[5]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols for the in vitro transcription of RNA targets and the subsequent RNase H cleavage assay are provided below.

In Vitro Transcription of RNA Target

This protocol describes the synthesis of a target RNA molecule using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA or PCR product containing the target sequence downstream of a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 50 mM DTT, 10 mM Spermidine)

  • Ribonucleotide solution (10 mM each of ATP, GTP, CTP, UTP)

  • RNase-free water

  • DNase I (RNase-free)

  • RNA purification kit or phenol:chloroform extraction reagents

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    • RNase-free water to a final volume of 100 µL

    • 10 µL of 10x Transcription Buffer

    • 10 µL of 10 mM rNTP mix

    • 1 µg of linearized template DNA

    • 2 µL of T7 RNA Polymerase (50 U/µL)

  • Incubate the reaction at 37°C for 2 to 4 hours.

  • To remove the DNA template, add 2 µL of DNase I and incubate at 37°C for 15 minutes.

  • Purify the transcribed RNA using an RNA purification kit according to the manufacturer's instructions or by phenol:chloroform extraction followed by ethanol (B145695) precipitation.

  • Resuspend the purified RNA in RNase-free water and quantify its concentration using a spectrophotometer. The quality of the RNA can be assessed by denaturing agarose (B213101) gel electrophoresis.

RNase H Cleavage Assay

This protocol outlines the procedure for assessing the ability of chimeric oligonucleotides to mediate RNase H cleavage of a target RNA.

Materials:

  • In vitro transcribed target RNA (labeled, e.g., with 32P or a fluorescent dye, or unlabeled for gel analysis)

  • Chimeric antisense oligonucleotide (e.g., 2'-F-dA containing)

  • Human or E. coli RNase H

  • 10x RNase H Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 500 mM KCl, 100 mM MgCl2, 10 mM DTT)

  • RNase-free water

  • EDTA (0.5 M) for quenching the reaction

  • Formamide (B127407) loading buffer

  • Denaturing polyacrylamide gel (e.g., 15-20%)

Procedure:

  • In an RNase-free microcentrifuge tube, prepare the RNA/ASO hybrid by mixing the target RNA (e.g., 10 pmol) and a molar excess of the chimeric oligonucleotide (e.g., 50 pmol) in 1x RNase H Reaction Buffer.

  • Heat the mixture to 90°C for 2 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

  • Initiate the cleavage reaction by adding RNase H (e.g., 1-5 units) to the annealed hybrid. The final reaction volume is typically 20-50 µL.

  • Incubate the reaction at 37°C. Aliquots can be taken at different time points (e.g., 0, 5, 15, 30, 60 minutes) to analyze the kinetics of the cleavage.

  • Stop the reaction by adding EDTA to a final concentration of 25 mM.

  • Add an equal volume of formamide loading buffer to each aliquot.

  • Denature the samples by heating at 95°C for 5 minutes and then place them on ice.

  • Analyze the cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the results by autoradiography (for 32P-labeled RNA) or fluorescence imaging. The appearance of smaller RNA fragments indicates successful RNase H-mediated cleavage.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

RNase_H_Cleavage_Pathway ASO Chimeric ASO (e.g., 2'-F-dA) Hybrid ASO/mRNA Hybrid ASO->Hybrid Binds to mRNA Target mRNA mRNA->Hybrid Cleavage mRNA Cleavage Hybrid->Cleavage Recruits RNaseH RNase H RNaseH->Cleavage Degradation mRNA Fragments (Degraded) Cleavage->Degradation No_Translation No Protein Translation Degradation->No_Translation

Mechanism of RNase H-mediated gene silencing by chimeric ASOs.

Experimental_Workflow cluster_RNA_prep RNA Target Preparation cluster_Assay RNase H Cleavage Assay cluster_Analysis Analysis IVT In Vitro Transcription RNA_purification RNA Purification IVT->RNA_purification Annealing Anneal RNA and ASO RNA_purification->Annealing RNaseH_addition Add RNase H Annealing->RNaseH_addition Incubation Incubate at 37°C RNaseH_addition->Incubation Quenching Quench Reaction Incubation->Quenching PAGE Denaturing PAGE Quenching->PAGE Visualization Visualize Cleavage Products PAGE->Visualization

Experimental workflow for the RNase H cleavage assay.

References

A Comparative Analysis of 2'-Fluoro and Phosphorothioate Modifications on siRNA Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic chemical modification of small interfering RNAs (siRNAs) is paramount to unlocking their full therapeutic potential. Among the most common and impactful modifications are the introduction of 2'-fluoro (2'-F) groups on the ribose sugar and the substitution of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone, creating a phosphorothioate (B77711) (PS) linkage. This guide provides a comprehensive comparison of these two critical modifications, supported by experimental data, to aid in the rational design of potent and safe siRNA therapeutics.

This guide will delve into the distinct advantages and potential drawbacks of 2'-F and PS modifications, focusing on their influence on siRNA efficacy, stability, and off-target effects. By presenting quantitative data in accessible tables and detailing the experimental protocols used for their evaluation, we aim to provide a practical resource for the scientific community.

Key Performance Metrics: 2'-Fluoro vs. Phosphorothioate Modifications

The decision to incorporate 2'-F or PS modifications, either individually or in combination, can significantly impact the therapeutic index of an siRNA. The following sections and tables summarize the key performance characteristics of each modification.

Efficacy and Nuclease Resistance

Both 2'-F and PS modifications are employed to enhance the stability of siRNAs against nuclease degradation, a critical factor for in vivo applications.[1][2] The 2'-F modification, by altering the sugar pucker, provides substantial resistance to endonucleases.[3][4] Phosphorothioate linkages, on the other hand, are particularly effective at protecting against exonuclease activity.[2]

Studies have shown that 2'-F modified siRNAs can be approximately twice as potent as their unmodified counterparts in vivo.[1][5] This enhanced potency is attributed to a combination of increased stability and favorable interactions within the RNA-induced silencing complex (RISC).[4][5] While PS modifications are crucial for stability, their extensive use throughout an siRNA duplex can sometimes decrease silencing activity.[6] Therefore, they are often strategically placed at the terminal ends of the siRNA strands to confer nuclease resistance without compromising efficacy.[2][7]

ModificationTarget GeneIn Vitro IC50 (nM)In Vivo Efficacy (Gene Knockdown %)Nuclease Resistance (Serum Half-life)
Unmodified siRNA Factor VII0.95[4]~40%[5]< 4 hours[1]
2'-Fluoro (pyrimidines) Factor VII0.50[4]~80%[5]> 24 hours[1]
Phosphorothioate (terminal) VariesVariesUp to 60% in extrahepatic tissues[7]Significantly increased[2]
2'-F + PS (combined) VariesVariesUp to 70% in liver[7]Substantially increased[8]

Table 1: Comparative efficacy and nuclease resistance of unmodified, 2'-Fluoro, and Phosphorothioate modified siRNAs. Data is compiled from multiple studies and specific experimental conditions may vary.

Off-Target Effects

A significant hurdle in siRNA therapeutic development is the potential for off-target effects, where the siRNA guide strand binds to and silences unintended mRNAs.[9][10] Chemical modifications can play a crucial role in mitigating these effects.

2'-F modifications have been shown to be well-tolerated within the seed region of the siRNA and can reduce immune stimulation.[4][5] However, extensive phosphorothioate modifications have been associated with sequence-independent off-target effects, including the downregulation of proteins involved in apoptosis and metabolism.[11] Strategic and limited placement of PS linkages is therefore critical. Modifications at specific positions within the seed region, such as a 2'-O-methyl group at position 2 of the guide strand, have been demonstrated to significantly reduce off-target silencing.[9][12] While not 2'-F, this highlights the principle that modifications in this critical region can sterically hinder mismatched pairings, thereby enhancing specificity.[13]

ModificationImpact on Off-Target Gene SilencingMechanism
Unmodified siRNA Can induce significant off-target effects via seed region binding.[9][10]Partial complementarity of the seed region to unintended mRNAs.[14]
2'-Fluoro Generally well-tolerated with reduced immunostimulatory effects.[4][5]Favorable conformation for RISC activity without promoting mismatched binding.
Phosphorothioate Can cause sequence-independent off-target effects and increase passenger strand activity.[11][13]Non-specific protein binding and altered RISC loading.[6][11]

Table 2: Impact of 2'-Fluoro and Phosphorothioate modifications on siRNA off-target effects.

Visualizing the Mechanisms and Workflows

To better understand the context in which these modifications operate, the following diagrams illustrate the RNA interference pathway and a typical experimental workflow for evaluating siRNA efficacy.

RNAi_Pathway cluster_cytoplasm Cytoplasm dsRNA siRNA Duplex (modified or unmodified) Dicer Dicer dsRNA->Dicer Processing (if long dsRNA) RISC_loading RISC Loading dsRNA->RISC_loading Dicer->RISC_loading RISC_active Active RISC (with guide strand) RISC_loading->RISC_active Passenger strand ejection Passenger_degradation Passenger Strand Degradation RISC_loading->Passenger_degradation Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing Degradation->Silencing

Caption: The RNA interference (RNAi) pathway in the cytoplasm.

Experimental_Workflow cluster_workflow siRNA Efficacy Evaluation Workflow cluster_analysis Analysis Design 1. siRNA Design & Modification Synthesis Transfection 2. Cell Culture & siRNA Transfection Design->Transfection Harvest 3. Cell Harvesting (e.g., 24-72h post-transfection) Transfection->Harvest RNA_extraction 4a. RNA Extraction Harvest->RNA_extraction Protein_extraction 4b. Protein Extraction Harvest->Protein_extraction qPCR 5a. qRT-PCR for mRNA Quantification RNA_extraction->qPCR mRNA_knockdown 6a. mRNA Knockdown Analysis qPCR->mRNA_knockdown Western_blot 5b. Western Blot for Protein Quantification Protein_extraction->Western_blot Protein_knockdown 6b. Protein Knockdown Analysis Western_blot->Protein_knockdown

Caption: A typical experimental workflow for evaluating siRNA efficacy.

Experimental Protocols

Accurate and reproducible data are the bedrock of scientific advancement. Below are detailed methodologies for key experiments cited in the comparison of 2'-F and PS modified siRNAs.

In Vitro siRNA Transfection and Efficacy Assessment
  • Cell Culture: HeLa SS6 cells stably expressing a target gene (e.g., Factor VII) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4] Cells are seeded in multi-well plates to achieve 70-80% confluency at the time of transfection.

  • siRNA Transfection: Modified and unmodified siRNAs are transfected into the cells using a lipid-based transfection reagent such as Lipofectamine 2000, according to the manufacturer's instructions.[4] A range of siRNA concentrations is typically used to determine the IC50 value.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Knockdown
  • RNA Extraction: Total RNA is isolated from transfected cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers.

Western Blotting for Protein Knockdown
  • Protein Extraction and Quantification: Cells are lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

In Vivo siRNA Efficacy Studies
  • Animal Model: Studies are often conducted in mice (e.g., C57BL/6).[5]

  • siRNA Formulation and Administration: siRNAs are formulated in a delivery vehicle, such as a lipid nanoparticle (LNP), to facilitate uptake by target tissues (e.g., the liver).[5] The formulation is administered via intravenous injection.[1][5]

  • Sample Collection and Analysis: At specified time points post-administration, blood samples are collected to measure target protein levels in the serum using methods like a chromogenic assay.[1][5] Tissues can also be harvested for mRNA and protein analysis as described above.

Conclusion

Both 2'-fluoro and phosphorothioate modifications offer distinct advantages for enhancing the therapeutic properties of siRNAs. 2'-F modifications generally improve efficacy and nuclease resistance with minimal off-target effects.[4][5] Phosphorothioate linkages are highly effective at preventing exonuclease degradation but must be used judiciously to avoid potential toxicity and off-target issues.[2][11]

The optimal siRNA design often involves a combination of these and other modifications, tailored to the specific target and therapeutic application.[7][8] By understanding the individual contributions of 2'-F and PS modifications, researchers can make more informed decisions in the development of next-generation RNAi therapeutics.

References

A Head-to-Head Comparison: Capillary Electrophoresis vs. Chromatographic Methods for the Validation of 2'-Fluoro Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and integrity of synthetic oligonucleotides is paramount. The increasing use of modified oligonucleotides, such as those containing 2'-fluoro (2'-F) modifications, necessitates robust analytical techniques for quality control. This guide provides a comprehensive comparison of capillary electrophoresis (CE) with leading chromatographic methods for the validation of full-length 2'-fluoro oligonucleotides, supported by experimental data and detailed protocols.

Capillary electrophoresis, particularly in its gel-based format (CGE), has emerged as a powerful tool for oligonucleotide analysis due to its high resolution, speed, and automation capabilities.[1][2][3] However, traditional high-performance liquid chromatography (HPLC) methods, including Ion-Pair Reversed-Phase (IP-RP-HPLC) and Anion-Exchange (AEX-HPLC), remain industry mainstays.[4][5][6] Newer techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) and the hyphenated approach of Liquid Chromatography-Mass Spectrometry (LC-MS) offer unique advantages, especially in terms of MS compatibility and detailed characterization.[7][8][9]

This guide will delve into a comparative analysis of these techniques, focusing on their performance in validating the full-length product in 2'-fluoro oligonucleotide synthesis.

Performance Comparison: CE vs. HPLC and LC-MS

The choice of analytical method depends on various factors, including the specific requirements for resolution, sensitivity, throughput, and the need for mass confirmation. The following table summarizes the key performance characteristics of each technique for the analysis of 2'-fluoro oligonucleotides.

FeatureCapillary Gel Electrophoresis (CGE)Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)Anion-Exchange HPLC (AEX-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Separation Principle Size-based separation in a sieving matrixHydrophobicityCharge (number of phosphate (B84403) groups)PolaritySeparation by LC, detection by mass-to-charge ratio
Resolution Excellent, single-base resolution up to 40-100 mers[1][3]Good to excellent, dependent on ion-pairing agent and gradientExcellent for resolving charge variants and structured oligos[5][10]Moderate to good, offers different selectivity[7][9]Dependent on the LC method, provides mass resolution
Analysis Time Fast, typically < 15 minutes[1]15-30 minutes15-30 minutes15-30 minutes15-30 minutes (LC portion)
Throughput High, with automated systemsHigh, with autosamplersHigh, with autosamplersHigh, with autosamplersHigh, with autosamplers
Sample Consumption Very low (nanoliter range)[1][11]Low (microliter range)Low (microliter range)Low (microliter range)Low (microliter range)
MS Compatibility Challenging due to non-volatile buffers and gelsPossible with volatile ion-pairing agents (e.g., TEA/HFIP)[12][13]Not directly compatible due to high salt concentrationsGood, uses MS-compatible mobile phases[7][9][14]Intrinsic
Quantitation Good, direct on-line detection[1]Excellent, well-establishedGoodGoodExcellent, with appropriate standards
Key Advantage for 2'-F Oligos High resolution for purity assessment of full-length product from truncationsRobust and widely used for purity analysisEffective for sequences prone to secondary structuresOrthogonal selectivity to RP, MS-friendlyProvides definitive mass confirmation and impurity identification[8]
Key Disadvantage Limited preparative capability, potential for analyte-capillary interactionIon-pairing agents can be harsh on columns and suppress MS signalHigh salt buffers are not MS-friendlyMay have lower resolution for some impurities compared to IP-RPNot ideal for quantitative purity assessment without pure standards for each impurity[11]

Experimental Workflows and Logical Relationships

To visualize the process of oligonucleotide analysis, the following diagrams illustrate the typical workflows for Capillary Electrophoresis and a generic HPLC-based method.

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis CrudeOligo Crude 2'-F Oligo Dilution Dilution in CE-grade Water/Buffer CrudeOligo->Dilution Injection Electrokinetic Injection Dilution->Injection Separation Separation in Gel-filled Capillary Injection->Separation Detection UV Detection (e.g., 260 nm) Separation->Detection Electropherogram Electropherogram Detection->Electropherogram Purity Purity Calculation (% Full-length Product) Electropherogram->Purity

Capillary Electrophoresis (CE) Workflow for 2'-Fluoro Oligonucleotide Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis CrudeOligo Crude 2'-F Oligo Dissolution Dissolution in Mobile Phase A CrudeOligo->Dissolution Injection Autosampler Injection Dissolution->Injection Separation Separation on Analytical Column Injection->Separation Detection UV Detection (e.g., 260 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Purity Purity Calculation (% Full-length Product) Chromatogram->Purity

General HPLC Workflow for 2'-Fluoro Oligonucleotide Analysis.

Detailed Experimental Protocols

Accurate and reproducible results are contingent on meticulously executed experimental protocols. Below are representative methodologies for the key techniques discussed.

Capillary Gel Electrophoresis (CGE)

This protocol is a general guideline and may require optimization based on the specific oligonucleotide and instrumentation.

  • Capillary & Gel Preparation:

    • Use a neutral-coated fused-silica capillary (e.g., 33 cm total length, 24.5 cm to detector).[15]

    • Fill the capillary with a sieving matrix (gel). A common formulation consists of polyethylene (B3416737) glycol (e.g., 27% w/v) in a buffer containing 160 mM BisTris and 160 mM boric acid, with 20% (v/v) acetonitrile.[15]

  • Sample Preparation:

    • Dissolve the crude 2'-fluoro oligonucleotide in deionized water or a suitable buffer to a final concentration of approximately 0.1-1.0 mg/mL.

  • Electrophoresis Conditions:

    • System: Agilent 7100 Capillary Electrophoresis System or similar.[15]

    • Injection: Electrokinetic injection at a specified voltage and time (e.g., -5 kV for 5 seconds).

    • Separation Voltage: -15 kV to -30 kV.

    • Temperature: 25-30 °C.

    • Detection: UV absorbance at 260 nm.[5]

  • Data Analysis:

    • Integrate the peak areas of the full-length product and all impurities in the electropherogram.

    • Calculate the purity as the percentage of the full-length product peak area relative to the total peak area.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This protocol is a starting point for method development. The choice of ion-pairing agent and gradient profile is critical for optimal separation.

  • Instrumentation and Column:

    • System: A standard HPLC or UHPLC system with a UV detector.

    • Column: A C18 column suitable for oligonucleotide analysis (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, 130Å, 1.7 µm).

  • Mobile Phases:

  • Chromatographic Conditions:

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 60-80 °C to denature secondary structures.[16][17]

    • Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 15-30 minutes. The specific gradient will need to be optimized for the target oligonucleotide.

    • Detection: UV absorbance at 260 nm.

  • Data Analysis:

    • Calculate purity based on the relative peak areas in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol combines the separation power of HPLC with the detection specificity of mass spectrometry.

  • LC System and Column:

    • Use an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • The column and mobile phases are similar to those used for IP-RP-HPLC, with a strong preference for volatile ion-pairing agents like TEA/HFIP to ensure MS compatibility.[8][13]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for oligonucleotides.

    • Mass Range: Set the mass analyzer to scan a range that includes the expected charge states of the full-length product and potential impurities.

    • Data Acquisition: Acquire full scan MS data to identify all species present. Tandem MS (MS/MS) can be used for sequence verification.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the molecular weights of the parent oligonucleotide and any impurities.

    • Compare the observed masses to the theoretical masses to confirm the identity of the full-length product and characterize impurities (e.g., n-1, n+1, deletions, or modifications).

Conclusion

The validation of full-length 2'-fluoro oligonucleotides requires a careful selection of analytical methodology. Capillary Gel Electrophoresis stands out for its exceptional resolution and speed, making it an ideal choice for high-throughput purity assessment. IP-RP-HPLC is a robust and versatile technique that is widely implemented in quality control laboratories. For oligonucleotides with significant secondary structure, AEX-HPLC can offer superior resolution. HILIC provides an orthogonal separation mechanism and is well-suited for LC-MS applications due to its use of MS-friendly mobile phases. Finally, LC-MS is indispensable for definitive identification of the full-length product and characterization of impurities, providing a level of detail that other techniques cannot match.

For a comprehensive quality control strategy, a combination of these techniques is often employed. For instance, CGE or IP-RP-HPLC can be used for routine purity checks, while LC-MS can be utilized for in-depth characterization and investigation of any unexpected impurities. This multi-faceted approach ensures the highest level of confidence in the quality of 2'-fluoro oligonucleotide products for research and therapeutic applications.

References

A Comparative Guide to the Characterization of 2'-Fluoro Modified Oligonucleotides by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of 2'-fluoro (2'-F) modifications into oligonucleotides has become a cornerstone of modern therapeutic development, offering enhanced nuclease resistance and binding affinity.[1][2][3] Consequently, rigorous analytical characterization is paramount to ensure the structural integrity, purity, and conformational properties of these modified oligonucleotides. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for providing detailed atomic-level structural and dynamic information in solution.[4][5][6][7]

This guide provides an objective comparison of NMR spectroscopy with other common analytical methods for the characterization of 2'-fluoro modified oligonucleotides, supported by experimental data and detailed protocols.

Performance Comparison: NMR Spectroscopy vs. Alternative Techniques

The choice of analytical technique for characterizing 2'-fluoro modified oligonucleotides depends on the specific information required. While methods like High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) are invaluable for purity and identity assessment, NMR spectroscopy offers unparalleled insight into the three-dimensional structure and conformational dynamics.

FeatureNMR SpectroscopyMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Circular Dichroism (CD)
Primary Application Detailed 3D structure, conformation (sugar pucker, backbone), dynamics, and quantification of diastereomers.[4][5][8]Molecular weight confirmation, sequence verification, and impurity identification.[4]Purity assessment, separation of isomers and impurities.[8][9][10][11]Determination of overall secondary structure (e.g., A-form, B-form helix).[1][12][13]
Information Provided Atomic resolution structure, internuclear distances (NOE), scalar couplings (J-couplings), chemical environment of nuclei (¹H, ¹³C, ¹⁵N, ¹⁹F, ³¹P).[6][14]Precise mass-to-charge ratio.Retention time, peak purity.Molar ellipticity as a function of wavelength.
Strengths for 2'-F Oligos Direct observation of fluorine atoms via ¹⁹F NMR provides a sensitive probe of local conformation.[15][16][17] Enables detailed analysis of the C3'-endo (A-form) sugar pucker favored by 2'-F modifications.[18]High sensitivity and accuracy for molecular weight determination.High resolution for separating closely related species, including failure sequences.[19][20]Confirms the A-form helical conformation typically induced by 2'-F modifications.[1][18]
Limitations Lower sensitivity compared to MS and HPLC, requiring higher sample concentrations.[8] Complex spectra for large oligonucleotides can be challenging to resolve without isotopic labeling.[4]Provides limited information on 3D structure and conformation.Co-elution of diastereomers can occur.[11] Does not provide atomic-level structural details.Provides global, rather than residue-specific, structural information.

Quantitative Data Summary

The introduction of a 2'-fluoro modification significantly influences the chemical shifts of nearby protons, particularly H1', H2', and H3'. The strong electronegativity of the fluorine atom leads to a downfield shift of these resonances.

Table 1: Representative ¹H Chemical Shift Ranges (ppm) for Ribose Protons in Unmodified and 2'-Fluoro Modified RNA

ProtonUnmodified RNA2'-Fluoro Modified RNA
H1'5.5 - 6.25.8 - 6.5
H2'4.0 - 4.84.5 - 5.3
H3'4.2 - 4.94.6 - 5.2
H4'4.1 - 4.64.2 - 4.7
H5'/H5''3.8 - 4.43.9 - 4.5

Note: Chemical shifts are highly dependent on the local sequence and conformation. The values presented are general ranges.[21][22]

Table 2: Typical Scalar Coupling Constants (J-Couplings) for Sugar Pucker Determination

CouplingC3'-endo (A-form)C2'-endo (B-form)
J(H1'-H2')< 2 Hz> 7 Hz
J(H2'-H3')~5 Hz~7 Hz
J(H3'-H4')> 7 Hz< 4 Hz

Note: In 2'-fluoro modified oligonucleotides, the sugar pucker is predominantly C3'-endo, consistent with an A-form helix.[18]

Experimental Protocols

NMR Sample Preparation
  • Oligonucleotide Synthesis and Purification: Synthesize the 2'-fluoro modified oligonucleotide using standard phosphoramidite (B1245037) chemistry and purify by HPLC to >95% purity.[3]

  • Desalting: Desalt the purified oligonucleotide using a size-exclusion column or dialysis to remove excess salts from the purification buffers.

  • Sample Dissolution: Dissolve the lyophilized oligonucleotide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) prepared in 99.9% D₂O for non-exchangeable proton experiments or 90% H₂O/10% D₂O for exchangeable proton experiments.

  • Concentration: The typical sample concentration for NMR is 0.5-2.0 mM.

  • Internal Standard: Add a chemical shift reference standard, such as DSS or TSP, to a final concentration of 0.1 mM.

NMR Data Acquisition

A suite of 1D and 2D NMR experiments is typically acquired to fully characterize a 2'-fluoro modified oligonucleotide.

1. 1D ¹H NMR:

  • Purpose: Initial assessment of sample purity and folding.

  • Typical Parameters:

    • Spectrometer: 500 MHz or higher

    • Temperature: 298 K

    • Pulse sequence: 1D NOESY with presaturation for water suppression

    • Acquisition time: 1-2 s

    • Number of scans: 128-256

2. 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy):

  • Purpose: To identify scalar-coupled protons within each sugar spin system.

  • Typical Parameters:

    • Mixing time: 60-80 ms

    • Spectral width: 10-12 ppm in both dimensions

    • Data points: 2048 x 512

3. 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Purpose: To identify through-space correlations between protons, providing distance restraints for structure calculation.

  • Typical Parameters:

    • Mixing time: 150-300 ms

    • Spectral width: 10-12 ppm in both dimensions

    • Data points: 2048 x 512

4. 2D ¹H-¹⁹F HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate the fluorine atom with its directly attached and nearby protons, confirming the position of the modification and providing a sensitive probe of local conformation.

  • Typical Parameters:

    • Spectrometer: Equipped with a fluorine channel

    • Spectral width: 10-12 ppm (¹H), 20-40 ppm (¹⁹F)

    • Data points: 1024 x 128

5. 2D ¹H-³¹P HSQC:

  • Purpose: To probe the backbone conformation by correlating phosphorus atoms with adjacent sugar protons.

  • Typical Parameters:

    • Spectral width: 10-12 ppm (¹H), 5-10 ppm (³¹P)

    • Data points: 1024 x 128

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_sample_prep NMR Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation synthesis Oligonucleotide Synthesis hplc HPLC Purification synthesis->hplc desalting Desalting hplc->desalting dissolution Dissolution in NMR Buffer desalting->dissolution concentration Concentration Adjustment dissolution->concentration one_d 1D ¹H NMR concentration->one_d two_d 2D NMR (TOCSY, NOESY, HSQC) one_d->two_d processing Data Processing two_d->processing assignment Resonance Assignment processing->assignment structure Structure Calculation & Refinement assignment->structure

Caption: Workflow for the characterization of 2'-fluoro modified oligonucleotides by NMR.

Logic Diagram for Structural Analysis

structural_analysis cluster_analysis Data Interpretation cluster_structure Structural Determination data Acquired NMR Data (1D & 2D Spectra) tocsy TOCSY: Identify sugar spin systems data->tocsy noesy NOESY: Sequential assignment & distance restraints data->noesy j_coupling J-Coupling Analysis: Determine sugar pucker data->j_coupling f19_hsqc ¹H-¹⁹F HSQC: Confirm modification & probe local environment data->f19_hsqc restraints Generate Structural Restraints (Distances, Dihedral Angles) tocsy->restraints noesy->restraints j_coupling->restraints calculation Molecular Dynamics Simulation & Structure Calculation restraints->calculation final_structure Refined 3D Structure calculation->final_structure

Caption: Logical flow for determining the 3D structure of a 2'-fluoro modified oligonucleotide from NMR data.

References

Safety Operating Guide

Safe Handling and Disposal of DMT-2'-F-dA(bz) Phosphoramidite: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of DMT-2'-F-dA(bz) phosphoramidite (B1245037), a key reagent in oligonucleotide synthesis. Adherence to these protocols is crucial for ensuring laboratory safety, maintaining reagent integrity, and complying with environmental regulations.

Immediate Safety and Handling Precautions

DMT-2'-F-dA(bz) phosphoramidite is a hazardous substance that requires careful handling in a controlled laboratory environment. It is classified as an acute oral toxicant, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] All operations should be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).
Face ShieldRecommended when there is a splash hazard.
Skin Protection Chemical-resistant GlovesNitrile gloves are recommended. Inspect for damage before use and dispose of properly after handling.
Laboratory CoatA standard laboratory coat must be worn.
Respiratory Protection NIOSH-approved RespiratorRequired if working outside of a fume hood or if dust is generated. An N95 or P1 type dust mask is suitable.
Storage and Handling Conditions

Due to its sensitivity to moisture and air, specific storage and handling conditions are critical to maintain the quality and reactivity of this compound.

ParameterSpecification
Storage Temperature -20°C
Atmosphere Store under an inert gas (e.g., argon or nitrogen).
Moisture Content Keep in a tightly sealed container in a dry location. Water content of solvents used for dissolution should be ≤30 ppm.[2]
Incompatible Materials Avoid contact with water, strong acids, and oxidizing agents.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to preparation for synthesis.

  • Receiving and Storage : Upon receipt, immediately transfer the sealed container to a -20°C freezer. Log the receipt date and manufacturer's lot number.

  • Equilibration : Before use, allow the container to warm to room temperature in a desiccator for at least 60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Inert Atmosphere Handling : All manipulations of the solid phosphoramidite and its solutions must be performed under an inert atmosphere, preferably within a glove box or using Schlenk line techniques.

  • Dissolution :

    • Use anhydrous acetonitrile (B52724) (≤30 ppm water) as the solvent.[2]

    • Slowly add the solvent to the vial containing the phosphoramidite using a dry syringe.

    • Gently swirl the vial to dissolve the solid. Avoid vigorous shaking to prevent aerosol formation.

  • Use in Synthesis : Once dissolved, the phosphoramidite solution is ready for use in an automated DNA/RNA synthesizer. Ensure all synthesizer lines and reservoirs are dry and purged with inert gas.

Disposal Plan: Deactivation and Waste Management

Unused or expired this compound and its containers must be treated as hazardous waste. The primary disposal method involves a controlled deactivation through hydrolysis.[3]

Experimental Protocol: Deactivation of Phosphoramidite Waste

This protocol is for the deactivation of small quantities of solid waste or residues in empty containers.

Materials:

  • This compound waste

  • Anhydrous acetonitrile

  • 5% aqueous sodium bicarbonate solution

  • Stir plate and stir bar

  • Appropriately labeled hazardous waste container

Procedure:

  • Preparation : Conduct all operations within a certified chemical fume hood.

  • Dissolution : Carefully dissolve the solid phosphoramidite waste in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.[3]

  • Hydrolysis : Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous sodium bicarbonate solution. A 10-fold excess of the bicarbonate solution by volume is recommended to ensure complete hydrolysis.[3] The basic conditions will help neutralize any acidic byproducts.

  • Reaction Time : Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite moiety to a less reactive H-phosphonate species.[3]

  • Waste Collection : Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.

  • Final Disposal : The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

Spill Decontamination

In the event of a spill, follow these steps:

  • Evacuate and Ventilate : Evacuate non-essential personnel from the area and ensure the fume hood is operating correctly.

  • Absorb : Cover the spill with an inert absorbent material such as vermiculite (B1170534) or dry sand.

  • Collect : Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate : Wipe the affected surface with alcohol.[3]

  • Dispose : Dispose of all contaminated materials as hazardous waste.

Visualizations

Signaling Pathway: Hydrolytic Degradation of Phosphoramidite

G Phosphoramidite This compound (Reactive P(III) species) H_Phosphonate H-Phosphonate Derivative (Less Reactive P(V) species) Phosphoramidite->H_Phosphonate Hydrolysis Byproduct Diisopropylamine Phosphoramidite->Byproduct Cleavage Water Water (H2O) Water->H_Phosphonate

Caption: Hydrolytic degradation pathway of a phosphoramidite.

Experimental Workflow: Safe Handling and Disposal

G cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_spill Spill Response Receive 1. Receive and Store at -20°C Equilibrate 2. Equilibrate to RT in Desiccator Receive->Equilibrate Inert 3. Handle in Inert Atmosphere Equilibrate->Inert Dissolve 4. Dissolve in Anhydrous Acetonitrile Inert->Dissolve Use 5. Use in Synthesis Dissolve->Use Collect_Waste 1. Collect Waste (Solid or Residue) Dissolve_Waste 2. Dissolve in Anhydrous Acetonitrile Collect_Waste->Dissolve_Waste Hydrolyze 3. Add to 5% NaHCO3 (aq) and Stir for 24h Dissolve_Waste->Hydrolyze Collect_Aqueous_Waste 4. Collect Aqueous Waste Hydrolyze->Collect_Aqueous_Waste Dispose_Hazardous 5. Dispose as Hazardous Waste Collect_Aqueous_Waste->Dispose_Hazardous Evacuate 1. Evacuate and Ventilate Absorb 2. Absorb with Inert Material Evacuate->Absorb Collect_Spill 3. Collect Absorbed Material Absorb->Collect_Spill Decontaminate 4. Decontaminate with Alcohol Collect_Spill->Decontaminate Dispose_Spill 5. Dispose as Hazardous Waste Decontaminate->Dispose_Spill

Caption: Workflow for handling, disposal, and spill response.

References

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